molecular formula C24H32O5 B1197752 Maleopimaric acid CAS No. 510-39-4

Maleopimaric acid

Cat. No.: B1197752
CAS No.: 510-39-4
M. Wt: 400.5 g/mol
InChI Key: FEPCMSPFPMPWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maleopimaric acid is a diterpene derivative synthesized via the Diels-Alder reaction between levopimaric acid (from rosin) and maleic anhydride . This compound serves as a versatile and renewable bio-based building block for multidisciplinary research. In pharmaceutical research, this compound and its synthetic derivatives, particularly N-arylimides, demonstrate significant proapoptotic and antitumor activity . Studies identify specific derivatives that inhibit topoisomerase I and induce apoptosis in cancer cell lines such as MGC-803 and Hct-116, activating caspase pathways and altering apoptotic protein expression . In material science, this compound functions as a curing agent for bio-based epoxy resins, yielding materials with desirable electrical properties for industrial applications . Its rigid hydrophenanthrene skeleton is also leveraged in developing novel stationary phases for Reversed-Phase Liquid Chromatography (RPLC), providing multiple retention mechanisms for separating complex mixtures like polycyclic aromatic hydrocarbons and flavonoids . The compound's structure has been confirmed by single-crystal X-ray diffraction . Researchers should note that this compound has been identified as a potent sensitizer in studies on modified rosins . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5,9-dimethyl-14,16-dioxo-19-propan-2-yl-15-oxapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(27)28)16(24)10-13(14)17-18(24)20(26)29-19(17)25/h11-13,15-18H,5-10H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPCMSPFPMPWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)OC5=O)(CCCC4(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308460
Record name 6,9a-Dimethyl-1,3-dioxo-12-(propan-2-yl)tetradecahydro-1H-3b,11-ethenophenanthro[1,2-c]furan-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4559-23-3, 510-39-4
Record name NSC407999
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC204220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, cyclic 13,14-anhydride, (4.alpha.,8.alpha.,12.alpha.,13R,14R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6,9a-Dimethyl-1,3-dioxo-12-(propan-2-yl)tetradecahydro-1H-3b,11-ethenophenanthro[1,2-c]furan-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Maleopimaric Acid from Oleoresin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of maleopimaric acid from oleoresin, a naturally occurring mixture of resin acids and terpenes obtained from coniferous trees.[1][2][3] this compound, a Diels-Alder adduct of abietic-type resin acids and maleic anhydride (B1165640), holds significant potential in various applications, including the development of novel polymers and as a starting material for pharmacologically active compounds.[4][5][6][7] This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its synthesis and purification in a laboratory setting.

Introduction to Oleoresin and this compound

Oleoresin, the raw material for this synthesis, is primarily composed of resin acids, with abietic acid being one of the most abundant.[1][8] Other abietic-type acids present in rosin (B192284), the solid component of oleoresin, include neoabietic and palustric acids.[4][9] These resin acids are diterpenoids that share a common hydrophenanthrene skeleton.

This compound (MPA) is a tricarboxylic acid derivative formed through the Diels-Alder reaction between levopimaric acid and maleic anhydride.[10][11] At elevated temperatures or in the presence of an acid catalyst, abietic, neoabietic, and palustric acids isomerize to the reactive levopimaric acid, which then readily undergoes cycloaddition with a dienophile like maleic anhydride.[4][10]

Synthesis of this compound: The Diels-Alder Reaction

The core of this compound synthesis lies in the [4+2] cycloaddition, or Diels-Alder reaction. The conjugated diene system within the B ring of levopimaric acid reacts with the electron-deficient double bond of maleic anhydride to form a stable cyclic adduct.

Diels_Alder_Reaction cluster_reactants Reactants cluster_intermediate Isomerization cluster_product Product Abietic_Type_Acids Abietic-Type Acids (in Oleoresin) (Abietic, Neoabietic, Palustric) Levopimaric_Acid Levopimaric Acid Abietic_Type_Acids->Levopimaric_Acid Heat or Acid Catalyst Maleic_Anhydride Maleic Anhydride Maleopimaric_Acid This compound Maleic_Anhydride->Maleopimaric_Acid Levopimaric_Acid->Maleopimaric_Acid + Maleic Anhydride (Diels-Alder Reaction)

Diagram 1: Reaction pathway for this compound synthesis.

Quantitative Data Summary

The yield and purity of this compound are influenced by various reaction parameters. The following tables summarize quantitative data from different studies to provide a comparative overview.

Reactants & Solvent Molar Ratio (Abietic Acid:Maleic Anhydride) Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Purified Abietic Acid, Maleic Anhydride1:21251--[10][12][13]
Purified Abietic Acid, Maleic Anhydride-2208--[10]
Tall Oil Rosin, Maleic Anhydride, Glacial Acetic Acid100g Rosin: 17.5g MAReflux (118)2272 (molar)-[4]
Rosin, Maleic Anhydride, Acid Solvent100 parts Rosin: 23-33 parts MA70-1402-8High>95[14]
Commercial Grade Rosin, Maleic Anhydride, Glacial Acetic Acid100g Rosin: 16.3g MA1182251.6 - 67.2-[15]
Rosin, Maleic Anhydride1:6.2200142-66-[16]

Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound based on cited literature.

Synthesis of this compound from Rosin

This protocol is adapted from a patented method for preparing high-purity this compound.[14]

Materials:

  • Rosin (gum, wood, or tall oil)

  • Maleic Anhydride

  • Acid Solvent (e.g., glacial acetic acid)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet

  • Filtration apparatus

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet, combine 100 parts by weight of rosin, 23-33 parts by weight of maleic anhydride, and 80-150 parts by weight of an acid solvent (e.g., glacial acetic acid).

  • Under a nitrogen atmosphere, heat the mixture to a temperature between 70°C and 140°C.

  • Maintain the reaction at this temperature for 2 to 8 hours with continuous stirring.

  • After the reaction period, cool the mixture under nitrogen protection.

  • The crude this compound will precipitate. Collect the solid product by filtration.

Purification of this compound

The crude product from the synthesis can be purified to achieve a purity of over 95%.[14]

Materials:

  • Crude this compound

  • Organic Solvent (e.g., acetic acid)

  • Hot Distilled Water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Wash the crude this compound product with an organic solvent, such as acetic acid. This can be done by suspending the solid in the solvent and stirring, followed by filtration. Repeat this washing step as necessary.

  • Wash the solvent-washed product with hot distilled water (60-80°C).

  • Collect the purified product by filtration.

  • Dry the final product in an oven to obtain this compound with a purity greater than 95%.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the Diels-Alder adduct and assess the product mixture, the sample can be methylated and then analyzed by GC-MS.[10][16][17] The mass spectrum of the this compound methyl ester typically shows a characteristic base peak at m/z = 146.[10][17]

  • Single Crystal X-ray Diffraction: For unambiguous structural elucidation, single crystals of this compound can be grown and analyzed by X-ray diffraction.[11][18] This technique provides precise information about bond lengths, bond angles, and the stereochemistry of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.[11]

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Combine Reactants: Rosin, Maleic Anhydride, & Acid Solvent react Heat under Nitrogen (70-140°C, 2-8h) start->react cool Cool Reaction Mixture react->cool filter1 Filter to obtain Crude Product cool->filter1 wash_organic Wash with Organic Solvent (e.g., Acetic Acid) filter1->wash_organic wash_water Wash with Hot Distilled Water wash_organic->wash_water filter2 Filter to collect Purified Product wash_water->filter2 dry Dry the Final Product filter2->dry end Pure this compound (>95% Purity) dry->end

Diagram 2: General experimental workflow for this compound synthesis.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound from oleoresin. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific needs and available resources.

References

Spectroscopic Characterization of Maleopimaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize Maleopimaric acid (MPA), a triterpenoid (B12794562) derived from the Diels-Alder reaction of levopimaric acid and maleic anhydride (B1165640). This document outlines detailed experimental protocols and presents key spectroscopic data to aid in the identification and analysis of this compound.

Introduction to this compound

This compound (MPA) is a significant derivative of resin acids, widely utilized in the manufacturing of printing inks, varnishes, and surface coatings.[1] Its chemical structure, C24H32O5, with a molecular weight of 400.51 g/mol , features a rigid tetracyclic core, a carboxylic acid group, and a maleic anhydride adduct.[2][3] The unique structural features of MPA necessitate a comprehensive spectroscopic approach for unambiguous characterization. This guide covers the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of MPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Spectral Features

The ¹H NMR spectrum of MPA is expected to show a complex pattern of signals. Key resonances would include those for the methyl groups, the isopropyl group, olefinic protons, and protons of the fused ring system. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would reveal 24 distinct carbon signals, including characteristic peaks for the carbonyl carbons of the anhydride and carboxylic acid groups, olefinic carbons, and the aliphatic carbons of the polycyclic structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the distinct absorption bands of the carbonyl groups in the carboxylic acid and anhydride moieties.

Data Presentation: IR Spectroscopy
Wavenumber (cm⁻¹)Functional GroupDescription
~3300-2500O-HCarboxylic acid, broad stretch
~1838C=OAnhydride, symmetric stretch
~1774C=OAnhydride, asymmetric stretch
~1700C=OCarboxylic acid, stretch
~2960-2850C-HAliphatic stretch
~1250-1000C-OAnhydride and carboxylic acid, C-O stretch

Note: The exact peak positions can vary slightly based on the sample preparation and measurement conditions.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

  • In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar.

  • Quickly and thoroughly mix and grind the sample and KBr together until a homogenous fine powder is obtained.

  • Transfer the mixture to a pellet-forming die.

  • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A spectrum of a pure KBr pellet should be acquired as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern can offer further structural insights.

Data Presentation: Mass Spectrometry
m/z (Predicted)Adduct/Fragment
401.23226[M+H]⁺
423.21420[M+Na]⁺
399.21770[M-H]⁻
418.25880[M+NH₄]⁺

Data sourced from PubChemLite.

Expected Fragmentation: In an electron ionization (EI) source, this compound is expected to undergo fragmentation through pathways common for diterpenoids and carboxylic acids. This may include the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and fragmentation of the polycyclic ring system.

Experimental Protocol: GC-MS

Sample Preparation:

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the carboxylic acid group (e.g., methylation to form the methyl ester) is often necessary to increase volatility.

  • Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

Instrumentation and Data Acquisition:

  • GC System:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to ensure separation of components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI) for LC-MS.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 50-500.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the carbonyl groups and the carbon-carbon double bond.

Expected UV-Vis Absorption: this compound is expected to have a UV absorption maximum in the short-wavelength UV region, likely around 210-220 nm, corresponding to the π → π* transitions of the unsaturated carbonyl system.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).

Instrumentation and Data Acquisition:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Wavelength Range: 200-400 nm.

  • Cuvette: A 1 cm path length quartz cuvette.

  • Blank: Use the same solvent as used for the sample as the blank reference.

  • Measurement: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Visualization of Synthesis Workflow

The synthesis of this compound is a classic example of a Diels-Alder reaction. The following diagram illustrates the workflow of this synthesis.

Synthesis_Workflow Levopimaric_Acid Levopimaric Acid Reaction_Vessel Reaction Vessel (Solvent, Room Temp) Levopimaric_Acid->Reaction_Vessel Reactant 1 Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Reaction_Vessel Reactant 2 Diels_Alder Diels-Alder Reaction Reaction_Vessel->Diels_Alder Crude_Product Crude Product Mixture Diels_Alder->Crude_Product Purification Purification (Crystallization) Crude_Product->Purification MPA This compound (Final Product) Purification->MPA

Caption: Synthesis of this compound via Diels-Alder Reaction.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Maleopimaric Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure of maleopimaric acid monohydrate, a derivative of abietic acid, a primary component of rosin (B192284). Understanding the three-dimensional arrangement of this molecule is paramount for its application in various fields, including the development of new therapeutic agents and advanced materials. This document summarizes key crystallographic data, details the experimental protocols for its synthesis and crystallization, and presents a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the table below for straightforward reference and comparison.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a7.6960 (15) Å[1][2]
b11.851 (2) Å[1][2]
c24.577 (5) Å[1][2]
α90°[1][2]
β90°[1][2]
γ90°[1][2]
Volume (V) 2241.6 (8) ų[1][2]
Molecules per Unit Cell (Z) 4
Final R-indices
R₁0.0716[1][2]
wR₂0.1975[1][2]

Molecular and Crystal Structure Insights

The crystallographic analysis reveals that this compound monohydrate crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. The asymmetric unit contains one molecule of this compound and one molecule of water, confirming its monohydrate nature.

Key structural features include two fused and unbridged cyclohexane (B81311) rings that adopt a trans ring junction with a chair conformation.[1][2] The two methyl groups are in axial positions.[1][2] The presence of crystal water is crucial as it stabilizes the overall crystal structure through the formation of intermolecular hydrogen bonds.[1][2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and subsequent crystallization of this compound monohydrate.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Diels-Alder reaction between levopimaric acid (an isomer of abietic acid present in rosin) and maleic anhydride (B1165640).

Materials:

  • Rosin (containing abietic acid)

  • Maleic anhydride

  • Glacial acetic acid

Procedure:

  • A mixture of rosin and maleic anhydride is dissolved in glacial acetic acid.[3]

  • The reaction mixture is heated to reflux, typically around 118-200°C, for a period of 2 to 22 hours to facilitate the Diels-Alder cycloaddition.[3][4]

  • After the reaction is complete, the solution is cooled to room temperature.

  • The volume of the solvent may be reduced by distillation to promote crystallization.[4]

  • The precipitated crude product is collected by filtration.[3]

  • The crude this compound is then purified by recrystallization from a suitable solvent, such as acetic acid or ethanol.[3]

  • To obtain the free acid from the anhydride, the anhydride ring is opened by dissolving the product in an aqueous sodium hydroxide (B78521) solution, followed by acidification with hydrochloric acid to precipitate this compound.[3]

Single Crystal Growth

The growth of single crystals of this compound monohydrate suitable for X-ray diffraction is a critical step.

Procedure:

  • A supersaturated solution of purified this compound is prepared in an appropriate solvent system.

  • The solution is allowed to stand undisturbed at room temperature for several days.[3]

  • Slow evaporation of the solvent leads to the formation of well-defined, colorless, and prism-shaped single crystals of this compound monohydrate.

Experimental Workflow

The logical flow from starting materials to the final crystal structure determination is illustrated in the diagram below.

experimental_workflow start Starting Materials (Rosin, Maleic Anhydride) synthesis Diels-Alder Reaction (in Acetic Acid) start->synthesis Reaction purification Purification (Recrystallization) synthesis->purification Purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization Crystallization xray X-ray Diffraction Data Collection crystallization->xray Analysis structure Crystal Structure Determination xray->structure Data Processing

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound monohydrate.

References

Biological Activities of Maleopimaric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleopimaric acid (MPA), a Diels-Alder adduct of levopimaric acid and maleic anhydride (B1165640), is a readily available derivative of abietane-type diterpenes found in pine resin. Its rigid, polycyclic structure serves as a versatile scaffold for chemical modifications, leading to a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the current research on the anticancer, antimicrobial, and antiviral properties of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The following tables summarize the reported 50% inhibitory concentration (IC50) values for various this compound derivatives against different cancer cell lines.

Table 1: Cytotoxicity of this compound N-arylimide Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
N-arylimide Atropisomers (R configuration)2A SeriesNCI, A549, HepG2, MGC-803, Hct-1167.51 - 32.1[1]
N-arylimide DiimidesCompound 4g (phenylalanine substituent)MGC-8039.85 ± 1.24[2]
Hct-1168.47 ± 0.95[2]

Table 2: Cytotoxicity of Thiazole (B1198619) Derivatives of this compound

CompoundCancer Cell LineIC50 (µM)Reference
α-bromoketone 3HEK293 (human embryonic kidney)~2-24[3][4]
SH-SY5Y (human neuroblastoma)~2-24[3][4]
HepG2 (hepatocellular carcinoma)~2-24[3][4]
Jurkat (human T-cell lymphoblast-like)~2-24[3][4]
Signaling Pathways in Anticancer Activity

Certain this compound derivatives induce apoptosis through the activation of the caspase cascade. The N-arylimide derivative 4g , for instance, has been shown to activate initiator caspases (caspase-8) and executioner caspases (caspase-3), leading to programmed cell death[2]. Another class of N-arylimide atropisomers has been found to induce apoptosis by causing cell cycle arrest at the G1 phase[1][3].

apoptosis_pathway MPA_derivative This compound N-arylimide Derivative (e.g., 4g) Caspase8 Caspase-8 activation MPA_derivative->Caspase8 induces CellCycleArrest G1 Phase Cell Cycle Arrest MPA_derivative->CellCycleArrest induces Caspase3 Caspase-3 activation Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes CellCycleArrest->Apoptosis leads to

Caption: Proposed apoptotic pathway induced by MPA derivatives.

Antimicrobial Activity

This compound derivatives have been investigated for their efficacy against a range of pathogenic bacteria and fungi. Thiazole derivatives, in particular, have shown promising broad-spectrum antimicrobial activity.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for active this compound derivatives.

Table 3: Antimicrobial Activity of Thiazole Derivatives of this compound

CompoundMicroorganismActivityReference
6cCandida albicansAntifungal[3][4]
7eCandida albicansAntifungal[3][4]
6c, 7eEnterobacter aerogenesAntibacterial[3][4]
Klebsiella pneumoniaeAntibacterial[3][4]
Staphylococcus aureusAntibacterial[3][4]
Streptococcus pyogenesAntibacterial[3][4]
Escherichia coliAntibacterial[3][4]
Proteus vulgarisAntibacterial[3][4]
2-allylmaleopimarimideGram-negative & Gram-positive bacteriaAntibacterial[5]
Candida albicansAntifungal[5]
MPA N-benzylcarboxamideGram-negative & Gram-positive bacteriaAntibacterial[5]

Note: Specific MIC values were not detailed in the abstracts; the table indicates reported activity.

Proposed Antimicrobial Mechanism of Action

The antimicrobial mechanism of diterpenes is thought to involve the disruption of microbial cell membranes and the inhibition of key cellular processes. The lipophilic nature of the diterpene core allows for insertion into the phospholipid bilayer, leading to increased membrane permeability and leakage of cellular contents. Additionally, some diterpenes have been shown to inhibit microbial oxygen uptake and oxidative phosphorylation.

Antiviral Activity

Several derivatives of this compound have been screened for their antiviral properties, with notable activity against influenza and human papillomavirus (HPV).

Quantitative Antiviral Data

Table 4: Antiviral Activity of this compound Derivatives

DerivativeVirusMetricValueReference
Ozonolysis product of MPAHPV-11Selectivity Index (SI)>30[6]
Dihydroquinopimaric methyl-(2-methoxycarbonyl)ethylene amideHPV-11Selectivity Index (SI)>20[6]
Various MPA derivativesInfluenza A/PuertoRico/8/34 (H1N1)-Potentially active[5][7]

Experimental Protocols

This section details the generalized methodologies for the key biological assays cited in the literature on this compound derivatives.

Synthesis of this compound Derivatives (General Workflow)

The synthesis of this compound derivatives typically starts with the Diels-Alder reaction of levopimaric acid (from pine rosin) and maleic anhydride to form this compound. This is followed by various chemical modifications.

synthesis_workflow Rosin Pine Rosin Levopimaric_Acid Levopimaric Acid Rosin->Levopimaric_Acid Extraction MPA This compound (MPA) Levopimaric_Acid->MPA Diels-Alder Reaction Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->MPA Modification Chemical Modification (e.g., amination, esterification, thiazole ring formation) MPA->Modification Derivatives MPA Derivatives Modification->Derivatives

Caption: General synthesis workflow for MPA derivatives.
Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity Testing: Plaque Reduction Assay

This assay quantifies the inhibition of viral replication.

  • Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the this compound derivatives for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 (50% effective concentration) is determined from the dose-response curve.

Structure-Activity Relationships (SAR)

Preliminary SAR studies have provided some insights into the structural features of this compound derivatives that are important for their biological activity.

  • Anticancer Activity: For N-arylimide derivatives, the presence of both the carboxyl group and the diimide moiety appears to be crucial for topoisomerase I inhibitory activity and cytotoxicity[2]. The stereochemistry of atropisomers also significantly influences cytotoxicity, with the R configuration being more active[1].

  • Antimicrobial Activity: The introduction of a thiazole ring into the this compound scaffold is a key modification for conferring broad-spectrum antibacterial and antifungal properties[3][4].

sar_logical_relationship cluster_0 This compound Scaffold cluster_1 Modifications cluster_2 Biological Activity MPA_core Diterpene Core Thiazole_addition Thiazole ring addition MPA_core->Thiazole_addition Carboxyl_groups Carboxyl Groups Anhydride_ring Anhydride Ring Imide_formation N-arylimide formation at anhydride ring Anhydride_ring->Imide_formation Anticancer Enhanced Anticancer Activity Imide_formation->Anticancer leads to Antimicrobial Broad-spectrum Antimicrobial Activity Thiazole_addition->Antimicrobial confers Other_mods Other modifications (e.g., esterification)

Caption: Structure-activity relationships of MPA derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of bioactive compounds with demonstrated anticancer, antimicrobial, and antiviral potential. The readily available natural precursor and the amenability of the scaffold to chemical modification make them attractive candidates for further drug development. Future research should focus on:

  • Elucidation of Detailed Mechanisms of Action: While initial insights into the mechanisms are available, further studies are needed to fully characterize the signaling pathways involved in their biological effects.

  • Systematic SAR Studies: A more comprehensive understanding of the structure-activity relationships will enable the rational design of more potent and selective derivatives.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified in vitro need to be evaluated in animal models to assess their therapeutic potential and safety profiles.

  • Exploration of Other Biological Activities: The anti-inflammatory potential of this compound derivatives remains largely unexplored and warrants investigation.

This technical guide provides a foundation for researchers and drug development professionals to build upon in the exciting field of this compound chemistry and pharmacology.

References

Maleopimaric Acid: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleopimaric acid (MPA), a Diels-Alder adduct of levopimaric acid and maleic anhydride, is a modified resin acid that has garnered significant scientific interest for its diverse biological activities. Primarily recognized for its anticancer and anti-inflammatory potential, MPA and its derivatives exert their effects by modulating critical cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying MPA's bioactivity, focusing on its role in inhibiting cell proliferation, inducing apoptosis, and suppressing inflammatory responses. Key quantitative data are presented, detailed experimental methodologies are outlined, and the involved signaling cascades are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound (MPA) is a synthetic derivative of pimarane-type diterpenes found in pine resin. Its unique chemical structure allows for a range of biological interactions, making it a compelling candidate for therapeutic development. Extensive research has focused on elucidating its mechanism of action, revealing a multi-faceted approach to disease modulation. This document synthesizes the current understanding of MPA's biological effects, with a primary focus on its anticancer and anti-inflammatory properties.

Anticancer Mechanism of Action

The anticancer activity of MPA, particularly its N-aryl imide derivatives, is a significant area of investigation. The primary mechanisms include the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Cytotoxicity and Cell Cycle Arrest

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Atropisomers of MPA N-aryl imides, particularly those with an R configuration, exhibit significant toxicity, with IC50 values in the micromolar range.[1] This cytotoxicity is often preceded by an arrest of the cell cycle, primarily at the G1 or S phase.[1][2] This blockage prevents cancer cells from progressing through the cycle of division and proliferation.

For instance, studies have shown that specific MPA derivatives can arrest MGC-803 cells in the S stage and induce G1 cell-cycle arrest in other cell lines, effectively halting their replication.[1][2]

Induction of Apoptosis

A crucial component of MPA's anticancer effect is its ability to induce programmed cell death, or apoptosis. This is achieved through the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Evidence indicates that MPA derivatives activate both initiator caspases (caspase-8) and executioner caspases (caspase-3 and caspase-4).[2] The activation of caspase-3 leads to the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.

The mechanism appears to involve the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol. This event triggers the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates caspase-3.

Anti-inflammatory Mechanism of Action

While less quantitatively documented in publicly available literature than its anticancer effects, the anti-inflammatory properties of MPA are rooted in its ability to modulate key inflammatory signaling pathways, notably the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[4] Upon stimulation by pro-inflammatory signals (like TNF-α), the IκB kinase (IKK) complex, particularly the IKKβ subunit, phosphorylates IκBα.[5] This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[4]

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting a key step in this cascade: the activation of the IKK complex. By preventing the phosphorylation and subsequent degradation of IκBα, MPA effectively traps NF-κB in the cytoplasm, preventing the transcription of inflammatory mediators.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 pathway is a hallmark of many human cancers.[6] The activation of STAT3 involves its phosphorylation at a specific tyrosine residue (Tyr705), which leads to its dimerization.[7] These dimers then translocate to the nucleus to regulate target gene expression.

A key mechanism for STAT3 inhibitors involves binding to the SH2 domain of the STAT3 protein. This domain is critical for the dimerization process that follows phosphorylation.[6][8] By binding to the SH2 domain, inhibitors can prevent the formation of STAT3 dimers, thereby blocking its translocation to the nucleus and its function as a transcription factor. While direct evidence for MPA is still emerging, related compounds suggest this is a probable mechanism of action.

Quantitative Data

The following table summarizes the reported cytotoxic activities of various this compound derivatives against several human cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
MPA N-aryl imide (R config) NCI (National Cancer Institute Panel)7.51 - 32.1[1]
MPA N-aryl imide (R config) A549 (Lung Carcinoma)7.51 - 32.1[1]
MPA N-aryl imide (R config) HepG2 (Hepatocellular Carcinoma)7.51 - 32.1[1]
MPA N-aryl imide (R config) MGC-803 (Gastric Cancer)7.51 - 32.1[1]
MPA N-aryl imide (R config) HCT-116 (Colorectal Carcinoma)7.51 - 32.1[1]
MPA N-aryl diimide (4g) MGC-803 (Gastric Cancer)9.85 ± 1.24[2]
MPA N-aryl diimide (4g) HCT-116 (Colorectal Carcinoma)8.47 ± 0.95[2]

Note: Data for the anti-inflammatory activity of this compound (e.g., IC50 values for COX-2, TNF-α, or IL-6 inhibition) are not extensively available in the reviewed public literature.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

MPA_NFKB_Inhibition Figure 1: Inhibition of the NF-κB Pathway by MPA cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK_complex->IkBa_NFkB Phosphorylates IκBα MPA This compound MPA->IKK_complex Inhibits p_IkBa P-IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NF-κB Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription Activates

Figure 1: Inhibition of the NF-κB Pathway by MPA

MPA_Apoptosis_Induction Figure 2: Induction of the Intrinsic Apoptotic Pathway MPA This compound Derivatives Mitochondrion Mitochondrion MPA->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Recruits Casp9 Caspase-9 (Active) ProCasp9->Casp9 Cleaves & Activates ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Caspase-3 (Active) ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Figure 2: Induction of the Intrinsic Apoptotic Pathway

MPA_STAT3_Inhibition Figure 3: Proposed Inhibition of STAT3 Signaling Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_mono STAT3 (Monomer) JAK->STAT3_mono Phosphorylates pSTAT3_mono p-STAT3 (Tyr705) STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer Dimerizes (via SH2 domains) Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates MPA This compound MPA->pSTAT3_mono Prevents Dimerization Transcription Target Gene Transcription (e.g., Cyclin D1, Bcl-2) Nucleus->Transcription Activates

Figure 3: Proposed Inhibition of STAT3 Signaling

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Plating: Seed cells (e.g., A549, HepG2, HCT-116) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of MPA or its derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, which are key markers of apoptosis.

  • Cell Lysis: Treat cells with MPA for the desired time, then harvest and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, and cleaved PARP. A loading control like β-actin should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment & Harvesting: Treat cells with MPA for 24-48 hours. Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and then fix them by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 2 hours or store at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases. The primary anticancer mechanism involves the induction of G1 or S-phase cell cycle arrest and the activation of the intrinsic apoptotic pathway via caspase activation. Furthermore, its anti-inflammatory properties are likely mediated through the inhibition of the pro-inflammatory NF-κB signaling cascade. While the precise molecular interactions, especially concerning the STAT3 pathway and direct enzymatic inhibition in the inflammatory cascade, require further elucidation, the existing data strongly support the continued investigation of MPA as a lead compound in modern drug discovery programs. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic application of this versatile natural product derivative.

References

Thermal-Oxidative Degradation of Maleopimaric Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maleopimaric acid (MPA), a Diels-Alder adduct of levopimaric acid and maleic anhydride (B1165640), is a significant derivative of rosin (B192284) acids with applications in the synthesis of polymers and other advanced materials.[1][2] Understanding its thermal and oxidative stability is paramount for its use in applications where it may be exposed to high temperatures and oxidative environments. This technical guide provides a comprehensive overview of the current scientific understanding of the thermal-oxidative degradation of this compound, drawing from available research.

Thermal Decomposition in an Inert Atmosphere

Studies on the thermal decomposition of crystalline this compound conducted in sealed ampoules under an inert atmosphere have shown that noticeable degradation begins at approximately 270°C.[3] The primary mechanism of decomposition is believed to be a retro-Diels-Alder reaction, yielding maleic anhydride and levopimaric acid. The highly reactive levopimaric acid then undergoes isomerization to form more stable resin acids.

The major non-volatile degradation products identified through Nuclear Magnetic Resonance (NMR) spectroscopy include a mixture of resin acids and succinic acid.[3] The presence of succinic acid suggests further reactions of the maleic anhydride moiety.

Table 1: Major Non-Volatile Thermal Degradation Products of this compound in an Inert Atmosphere [3]

Degradation ProductChemical Family
Abietic acidResin Acid
Dehydroabietic acidResin Acid
Neoabietic acidResin Acid
Palustric acidResin Acid
Succinic acidDicarboxylic Acid

Hypothesized Thermal-Oxidative Degradation Pathway

While specific research on the detailed mechanism of thermal-oxidative degradation of pure MPA is limited, a pathway can be hypothesized based on its thermal decomposition behavior and the general principles of autoxidation of organic materials. The process is likely initiated by the retro-Diels-Alder reaction, followed by the oxidation of the resulting resin acids.

Thermal_Oxidative_Degradation_Pathway MPA This compound Heat_Oxygen Heat, O₂ MPA->Heat_Oxygen Retro_Diels_Alder Retro-Diels-Alder Reaction Heat_Oxygen->Retro_Diels_Alder Levopimaric_Acid Levopimaric Acid Retro_Diels_Alder->Levopimaric_Acid Maleic_Anhydride Maleic Anhydride Retro_Diels_Alder->Maleic_Anhydride Isomerization Isomerization Levopimaric_Acid->Isomerization Oxidation Oxidation Maleic_Anhydride->Oxidation Further Reactions Stable_Resin_Acids Stable Resin Acids (Abietic, Neoabietic, etc.) Isomerization->Stable_Resin_Acids Stable_Resin_Acids->Oxidation Oxidized_Products Oxidized Resin Acids (Ketones, Alcohols, etc.) Oxidation->Oxidized_Products Volatile_Products Volatile Products (CO₂, H₂O, Aldehydes, etc.) Oxidation->Volatile_Products Succinic_Acid Succinic Acid and other small molecules Oxidation->Succinic_Acid

Hypothesized thermal-oxidative degradation pathway of MPA.

Experimental Protocols for Thermal Analysis

Detailed experimental protocols for the thermal-oxidative analysis of pure this compound are not extensively reported in the literature. However, based on studies of related resin acids and general best practices, the following methodologies can be proposed.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Objective: To determine the onset of decomposition and the temperature ranges of mass loss for MPA in both inert (nitrogen) and oxidative (air) atmospheres.

  • Apparatus: A thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of MPA (typically 3-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen or dry air, with a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heating from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which 5% and 10% mass loss occur (Td5 and Td10), the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

  • Objective: To identify and quantify thermal events such as melting, crystallization, and decomposition (exothermic or endothermic processes) of MPA.

  • Apparatus: A differential scanning calorimeter.

  • Sample Preparation: A small amount of MPA (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

  • Experimental Conditions:

    • Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere with a constant purge.

    • Temperature Program: A controlled heating and cooling cycle, for example, heating from ambient to a temperature above its melting point, holding for a few minutes to erase thermal history, cooling at a controlled rate, and then reheating. A typical heating rate is 10°C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting temperature (Tm), the enthalpy of fusion (ΔHf), and the temperatures and enthalpies of any exothermic or endothermic degradation processes.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a sample and to monitor changes in these groups during degradation.

  • Objective: To characterize the chemical changes in MPA as it undergoes thermal-oxidative degradation.

  • Apparatus: A Fourier-transform infrared spectrometer, often coupled with a heated stage or a TGA instrument (TGA-FTIR).

  • Sample Preparation: MPA can be analyzed as a thin film, a KBr pellet, or by using an Attenuated Total Reflectance (ATR) accessory. For evolved gas analysis, the outlet of a TGA is connected to the gas cell of the FTIR.

  • Experimental Procedure:

    • Solid-phase: Spectra are collected at room temperature and then at various elevated temperatures under a controlled atmosphere.

    • Gas-phase (TGA-FTIR): As the sample is heated in the TGA, the evolved gases are continuously passed through the FTIR gas cell, and spectra are recorded over time.

  • Data Analysis: The changes in the intensity and position of characteristic absorption bands (e.g., C=O, C-H, O-H) are monitored to identify the formation and disappearance of functional groups during degradation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile organic compounds produced during thermal degradation.

  • Objective: To identify the individual volatile products of MPA's thermal-oxidative degradation.

  • Apparatus: A gas chromatograph coupled to a mass spectrometer. Pyrolysis-GC-MS (Py-GC-MS) is often used for direct analysis of solid samples.

  • Sample Preparation: A small amount of MPA is placed in a pyrolysis tube.

  • Experimental Conditions:

    • Pyrolysis: The sample is rapidly heated to a specific degradation temperature in a controlled atmosphere (e.g., helium with a controlled amount of oxygen).

    • GC Separation: The volatile products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical column would be a non-polar or medium-polarity capillary column. The oven temperature is programmed to ramp up to elute the separated compounds.

    • MS Detection: The separated compounds are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.

  • Data Analysis: The individual compounds are identified by comparing their mass spectra to a library of known spectra (e.g., NIST library) and by their retention times.

Experimental_Workflow cluster_thermal_analysis Thermal Analysis cluster_spectroscopic_analysis Spectroscopic & Chromatographic Analysis TGA TGA (Mass Loss vs. Temp) Degradation_Products Degradation Products (Solid Residue & Evolved Gases) TGA->Degradation_Products Data_Analysis Data Analysis & Interpretation TGA->Data_Analysis DSC DSC (Heat Flow vs. Temp) DSC->Degradation_Products DSC->Data_Analysis FTIR FTIR (Functional Group Changes) FTIR->Data_Analysis GCMS GC-MS (Volatile Product ID) GCMS->Data_Analysis MPA_Sample This compound Sample MPA_Sample->TGA MPA_Sample->DSC Degradation_Products->FTIR Degradation_Products->GCMS Mechanism_Elucidation Mechanism Elucidation Data_Analysis->Mechanism_Elucidation

General experimental workflow for studying thermal degradation.

Quantitative Data

Currently, there is a lack of published, peer-reviewed quantitative data specifically on the thermal-oxidative degradation of pure this compound. The data presented in Table 1 is qualitative, based on product identification. For comparison, a study on the thermal oxidation of levopimaric acid, a related compound, reported an exothermic onset temperature of 375.37 K (102.22 °C) for the decomposition of its hydroperoxides, with a decomposition heat of 338.75 J/g.[4] It is plausible that MPA would exhibit different thermal behavior due to the presence of the maleic anhydride adduct. Further research is required to generate robust quantitative data for the thermal-oxidative degradation of MPA.

Conclusion and Future Outlook

The thermal degradation of this compound in an inert atmosphere is understood to proceed via a retro-Diels-Alder reaction, leading to the formation of various resin acids. While a detailed mechanism for its thermal-oxidative degradation is yet to be fully elucidated, it is hypothesized to involve the oxidation of these primary degradation products. The lack of specific quantitative data from techniques like TGA, DSC, and GC-MS for the thermal-oxidative degradation of MPA highlights a significant gap in the current literature. Future research should focus on systematic studies under controlled oxidative conditions to generate this crucial data, which is essential for predicting the long-term stability and performance of MPA-containing materials in real-world applications. Such studies would be invaluable for researchers, scientists, and drug development professionals working with this versatile molecule.

References

Natural sources and isolation of Maleopimaric acid precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Isolation of Maleopimaric Acid Precursors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MPA), a derivative of resin acids, is not a naturally occurring compound but is synthesized from natural precursors found abundantly in the oleoresin of coniferous trees. Its synthesis involves the Diels-Alder reaction, a powerful tool in organic chemistry. The primary reactive precursor for this synthesis is levopimaric acid. However, due to its thermal and acidic lability, levopimaric acid readily isomerizes to more stable abietane-type acids, principally abietic acid. Consequently, the most common and industrially viable starting materials are pine rosin (B192284) and its chief constituent, abietic acid. This guide provides a comprehensive overview of the natural sources of these precursors, detailed protocols for their isolation, and the subsequent synthesis and purification of this compound.

Natural Sources of Precursors

The precursors for this compound are diterpenoid resin acids found in the oleoresin (pine gum) of various species of pine trees (Pinus). The solid component of oleoresin, known as rosin, is the primary commercial source.

  • Levopimaric Acid: This is the direct diene precursor for MPA synthesis. It is a major constituent of fresh pine oleoresin, with concentrations reported to be between 18% and 25%.[1] However, it is highly susceptible to isomerization by heat or acid.

  • Abietic-type Acids: This group includes abietic acid, neoabietic acid, and palustric acid. Abietic acid is the most abundant resin acid in commercial rosin, which is the residue left after distilling turpentine (B1165885) from oleoresin.[2][3] During the synthesis of MPA at elevated temperatures, these abietic-type acids isomerize in situ to form the reactive levopimaric acid.[4][5]

The primary natural source for these precursors is the oleoresin from pine species such as Pinus palustris (longleaf pine) and Pinus merkusii.[6][7][8]

Precursor Relationships and Synthesis Pathway

The formation of this compound (MPA) begins with the natural resin acids found in pine trees. Abietic-type acids, which are abundant in rosin, serve as a stable reservoir that can be converted into the reactive diene, levopimaric acid, under thermal or acidic conditions. This levopimaric acid then undergoes a [4+2] cycloaddition (Diels-Alder reaction) with maleic anhydride (B1165640) to yield the final product.

G cluster_source Natural Source: Pine Rosin Abietic Abietic Acid Levopimaric Levopimaric Acid (Reactive Diene) Abietic->Levopimaric label_isomerization Isomerization (Heat/Acid) Neoabietic Neoabietic Acid Neoabietic->Levopimaric Palustric Palustric Acid Palustric->Levopimaric MPA This compound (Diels-Alder Adduct) Levopimaric->MPA Diels-Alder Reaction MaleicAnhydride Maleic Anhydride (Dienophile) MaleicAnhydride->MPA

Figure 1: Precursor isomerization and MPA synthesis pathway.

Isolation and Synthesis Methodologies

Isolation of Levopimaric Acid from Pine Oleoresin

Due to its instability, levopimaric acid must be isolated from fresh pine oleoresin under mild conditions that prevent isomerization. The most effective method involves selective precipitation as an amine salt.

G start Pine Oleoresin step1 Dissolve in Acetone (B3395972) start->step1 step2 Add 2-amino-2-methyl-1-propanol (B13486) in Acetone step1->step2 step3 Precipitate Amine Salt (Suction Filtration) step2->step3 Forms pasty precipitate step4 Recrystallize Salt from Boiling Methanol (B129727) step3->step4 Purification step5 Acidify with Phosphoric Acid in Ether/Water step4->step5 Liberate free acid step6 Separate & Dry Ether Layer step5->step6 end Pure Levopimaric Acid step6->end

Figure 2: Workflow for the isolation of levopimaric acid.

Experimental Protocol: (Adapted from Lloyd and Hedrick)[7]

  • Dissolution: Dissolve 1 kg of pine oleoresin (containing ~260 g of levopimaric acid) in 2 L of acetone. Filter to remove any woody debris.[7]

  • Precipitation: Rapidly add a solution of 200 g of 2-amino-2-methyl-1-propanol in 200 mL of acetone with stirring. A pasty precipitate of the amine salt forms almost immediately.[7]

  • Filtration: Collect the precipitate by suction filtration, pressing as dry as possible using a rubber dam.[7]

  • Recrystallization: Redissolve the crude precipitate in a minimum volume of boiling methanol (~1 L). Concentrate the solution to two-thirds of its original volume and cool to 5°C to crystallize the purified amine salt. Collect the solid by suction filtration. Repeat the recrystallization for higher purity.[7]

  • Liberation of Free Acid: In a 1 L separatory funnel, combine 400 mL of ether and 75 mL of 10% phosphoric acid. Add the purified amine salt.[7]

  • Extraction: Shake the funnel vigorously until all the solid has disappeared. Add an additional 50 mL of 10% phosphoric acid and continue shaking.[7]

  • Purification: Separate the ether layer, wash it twice with 100 mL portions of water, and dry over anhydrous sodium sulfate.

  • Final Product: Remove the ether under reduced pressure using a rotary evaporator. The residue can be recrystallized from boiling ethanol (B145695) to yield pure levopimaric acid.[7]

Isolation of Abietic Acid from Rosin

Abietic acid is more stable and can be isolated from commercial rosin. Purification often involves recrystallization or a combination of isomerization and amine salt formation.

Experimental Protocol: (Adapted from Wiyono et al.)[6]

  • Purification: Abietic acid can be purified by repeated recrystallization from ethanol and water until a consistent melting point of 172-175°C is achieved.[6]

  • Alternative Method (Ultrasound-assisted): An alternative method involves using isomerization and an ethanolamine (B43304) salt reaction combined with ultrasound to achieve high purity (98.5%) and yield (54.9%).[3]

Synthesis of this compound (MPA)

The most practical method for producing MPA is the direct reaction of rosin or purified abietic acid with maleic anhydride, which leverages the in situ isomerization of abietic-type acids to levopimaric acid.

Experimental Protocol: (Pilot Plant Scale, adapted from Sinclair and Parkin)[4][9]

  • Reaction Setup: In a suitable reaction vessel, charge 100 parts of tall oil rosin, 17.5 parts of maleic anhydride, and 750 parts of glacial acetic acid.[4][9]

  • Reflux: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 22 hours.[4][10]

  • Solvent Reduction: Reduce the volume of the acetic acid solvent to approximately 125 parts by distillation.[4][9]

  • Crystallization: Cool the concentrated reaction mixture to induce crystallization. The product crystallizes as an acetic acid solvate.[4][10]

  • Filtration: Collect the crystalline product by filtration and wash with a small amount of cold acetic acid.

  • Drying: Remove the solvent of crystallization by heating the product in a vacuum oven (e.g., at 150°C under 30" vacuum for at least 8 hours) to yield pure, non-solvated this compound.[10]

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions and the composition of the starting rosin.

Starting MaterialDienophileMolar Ratio (Acid:Anhydride)Temperature (°C)Time (h)SolventMolar Yield (%)Purity (%)Reference
Purified Abietic AcidMaleic Anhydride1:21251None--[6][11]
Purified Abietic AcidMaleic Anhydride1:0.9411822Glacial Acetic Acid55.5-[10]
Tall Oil RosinMaleic Anhydride1:0.6 (approx.)11822Glacial Acetic Acid72 (avg)-[4]
Pinus merkusii RosinMaleic Anhydride1:10200-Toluene-~21.5 (product in adduct)[5]
RosinMaleic Anhydride100:23-33 (parts by weight)70-1402-8Acid SolventHigh>95[12]

Table 1: Comparison of this compound Synthesis Conditions and Yields.

PrecursorSourceIsolation MethodYieldPurityReference
Levopimaric AcidPinus palustris Oleoresin2-amino-2-methyl-1-propanol salt precipitation10-12% (of available)m.p. 147–150°C[7]
Abietic AcidRosinIsomerization, ethanolamine salt, ultrasound54.9%98.5%[3]
Abietic AcidRosinIsomerization, ethanolamine salt, RSM optimized58.6%99.3%[3]

Table 2: Isolation Yields and Purity of Key Precursors.

Conclusion

While this compound is a synthetic derivative, its precursors are readily available from abundant, natural, and renewable resources, primarily pine rosin. The key to its synthesis is the Diels-Alder reaction, which requires the formation of levopimaric acid. For laboratory and industrial-scale production, the most efficient pathway involves the direct reaction of commercial rosin with maleic anhydride, relying on the in situ isomerization of stable abietic-type acids. The methodologies presented herein provide robust and scalable protocols for the isolation of precursors and the synthesis of this compound, a versatile platform molecule for further chemical and pharmaceutical development.

References

A Comprehensive Technical Guide to Maleopimaric Acid: Chemical and Physical Properties for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Maleopimaric acid (MPA), a significant derivative of abietic-type resin acids. This document consolidates key data, experimental protocols, and structural information to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Structure

This compound is a tricyclic diterpenoid derived from the Diels-Alder reaction between levopimaric acid and maleic anhydride (B1165640).[1][2] Its chemical structure incorporates a rigid polycyclic core with a carboxylic acid group and a succinic anhydride moiety, bestowing upon it unique chemical reactivity and biological activity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (1S,4aR,4bS,8R,10aS)-8-isopropyl-1,4a-dimethyl-7-oxo-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1,8-dicarboxylic anhydride
CAS Number 510-39-4[3]
Molecular Formula C₂₄H₃₂O₅[3]
Molecular Weight 400.51 g/mol [3]
Canonical SMILES CC(C)C1=C[C@@]23CC[C@@H]4--INVALID-LINK--(CCC[C@@]4(C)C(=O)O)C[3]
InChI Key FEPCMSPFPMPWJK-OLPJDRRASA-N[3]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Melting Point 225.5 °C (498.5 K)[2]
Appearance White crystalline solid[1][2]
Solubility Insoluble in water; Soluble in many organic solvents.[4]
XLogP3-AA 4.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]
Crystallographic Data

Single-crystal X-ray diffraction has been employed to elucidate the three-dimensional structure of this compound. The compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. The crystal structure reveals a trans ring junction between the two fused cyclohexane (B81311) rings, which adopt chair conformations. The anhydride ring is planar.[1] Crystal structures often contain water molecules that stabilize the packing through intermolecular hydrogen bonds.[1]

Table 3: Crystal Data and Structure Refinement for this compound

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.6960 (15)
b (Å) 11.851 (2)
c (Å) 24.577 (5)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2241.6 (8)
Z 4
Data from single-crystal X-ray diffraction of this compound monohydrate.[1]

Spectroscopic Properties

Spectroscopic data are fundamental for the identification and structural confirmation of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key FTIR Absorption Bands of this compound

Wavenumber (cm⁻¹)Assignment
~1838 and ~1774C=O stretching (symmetric and asymmetric) of the cyclic anhydride
~1700C=O stretching of the carboxylic acid
~2950-2850C-H stretching of alkyl groups
~1220C-O stretching of the anhydride and carboxylic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: For detailed 1H and 13C NMR chemical shifts, researchers are advised to consult specialized spectroscopic databases and the primary literature for this compound and its derivatives.

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is the Diels-Alder reaction of levopimaric acid with maleic anhydride. Levopimaric acid is often generated in situ from the isomerization of other abietic-type acids present in rosin (B192284).

Protocol: Synthesis from Rosin

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 100 parts by weight of rosin, 23-33 parts of maleic anhydride, and 80-150 parts of an acidic solvent (e.g., glacial acetic acid).[2]

  • Reaction Conditions: Heat the mixture to 70-140 °C and maintain the reaction for 2-8 hours under a nitrogen atmosphere.[2]

  • Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize. Collect the crude this compound by filtration.[2]

G Synthesis of this compound rosin Rosin (containing Abietic-type acids) reaction_mixture Reaction Mixture rosin->reaction_mixture maleic_anhydride Maleic Anhydride maleic_anhydride->reaction_mixture acid_solvent Acidic Solvent (e.g., Acetic Acid) acid_solvent->reaction_mixture heating Heating (70-140°C, 2-8h) under Nitrogen reaction_mixture->heating crystallization Cooling and Crystallization heating->crystallization filtration1 Filtration crystallization->filtration1 crude_mpa Crude this compound filtration1->crude_mpa

Caption: Workflow for the synthesis of crude this compound.

Purification of this compound

The crude product from the synthesis often requires purification to remove unreacted starting materials and side products.

Protocol: Purification by Washing

  • Organic Solvent Wash: Wash the crude this compound with an organic solvent such as acetic acid, ethanol, or acetone. This step is typically performed by creating a slurry and then filtering. Repeat this washing step 2-3 times.[2]

  • Hot Water Wash: Subsequently, wash the solid with hot distilled water (60-80 °C) to remove any remaining water-soluble impurities.[2]

  • Drying: Collect the purified this compound by filtration and dry it under vacuum to obtain a product with a purity of over 95%.[2]

G Purification of this compound crude_mpa Crude this compound organic_wash Organic Solvent Wash (e.g., Acetic Acid, Ethanol) crude_mpa->organic_wash filtration2 Filtration organic_wash->filtration2 hot_water_wash Hot Distilled Water Wash (60-80°C) filtration2->hot_water_wash filtration3 Filtration hot_water_wash->filtration3 drying Drying (under vacuum) filtration3->drying pure_mpa Pure this compound (>95%) drying->pure_mpa

Caption: A typical purification workflow for this compound.

Biological Activity and Potential Applications

This compound and its derivatives have garnered interest for their biological activities, particularly in the realm of oncology.

Anticancer Activity

Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, N-aryl imide derivatives of MPA have shown significant anti-proliferative activity.[1] The proposed mechanism for some of these derivatives involves the induction of apoptosis and cell cycle arrest at the G1 phase.[1] Further studies have indicated that some derivatives can act as topoisomerase I inhibitors and induce apoptosis through the activation of caspases.

G Cellular Effects of this compound Derivatives mpa_derivative This compound Derivative cancer_cell Cancer Cell mpa_derivative->cancer_cell topoisomerase Topoisomerase I Inhibition cancer_cell->topoisomerase cell_cycle Cell Cycle Arrest (G1 Phase) cancer_cell->cell_cycle caspase_activation Caspase Activation cancer_cell->caspase_activation apoptosis Apoptosis (Programmed Cell Death) topoisomerase->apoptosis cell_proliferation Inhibition of Cell Proliferation cell_cycle->cell_proliferation caspase_activation->apoptosis apoptosis->cell_proliferation

Caption: Overview of the observed anticancer effects of MPA derivatives.

Other Biological Activities

This compound itself has been identified as a potent contact sensitizer (B1316253).[5] This property is important to consider in its handling and potential applications in consumer products.

Conclusion

This compound is a versatile molecule with a well-defined chemical structure and a range of interesting physical and biological properties. This guide provides a foundational understanding for researchers and developers working with this compound. Further investigations into its specific mechanisms of biological action and the exploration of its utility in various applications are warranted.

References

A Comprehensive Technical Guide to the Stereochemistry of Maleopimaric Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of maleopimaric acid, a significant derivative of resin acids. The document details its synthesis, structural characterization, and the stereochemical nuances of its isomers. It is designed to be a valuable resource for professionals in chemistry and drug development, offering detailed experimental protocols and structured data for practical application.

Introduction: The Genesis and Significance of this compound

This compound (MPA) is a tricyclic diterpenoid derived from the Diels-Alder reaction between a conjugated diene found in pine rosin (B192284) and maleic anhydride (B1165640). Specifically, levopimaric acid, an isomer of abietic acid, reacts with maleic anhydride to form the MPA adduct.[1][2] This reaction is a cornerstone of the industrial modification of rosin, yielding products used in paper sizing, printing inks, varnishes, and surface coatings.[1][3] The unique and complex stereochemistry of this compound, possessing eight defined stereocenters, makes it an intriguing molecule for further chemical modification and a chiral building block in the synthesis of fine chemicals and pharmacologically active compounds.[4][5]

The Stereochemical Landscape of this compound

The three-dimensional structure of this compound has been unequivocally established through techniques such as single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy.[6][7] The molecule's rigid framework and numerous chiral centers define its chemical behavior and potential applications.

Absolute Configuration and Conformation

The absolute configuration of this compound has been determined, revealing a complex spatial arrangement of its atoms.[5] Key stereochemical features include:

  • Fused Ring System: The structure consists of two fused six-membered rings and a bicyclo[2.2.2]octene system created by the Diels-Alder reaction. The two fused cyclohexane (B81311) rings are in a trans ring junction, with both adopting a chair conformation.[1][6]

  • Axial Methyl Groups: Two methyl groups are situated in axial positions on the cyclohexane rings.[1][6]

  • Anhydride Ring: The anhydride ring resulting from the maleic anhydride dienophile is planar.[1][6]

  • Endo Stereoselectivity: The Diels-Alder reaction between levopimaric acid and maleic anhydride proceeds with high stereoselectivity, yielding a single isomer, the endo-adduct.[8] This stereochemistry was confirmed by NMR studies on methyl maleopimarate.[7]

The synthesis of this compound is a classic example of a Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. The process begins with the isomerization of various abietic-type acids present in rosin into the reactive diene, levopimaric acid. This is typically achieved through heat or acid catalysis. Levopimaric acid then undergoes a [4+2] cycloaddition with maleic anhydride to yield the final product.

G cluster_0 Isomerization cluster_1 Diels-Alder Reaction Abietic Abietic Acid / Palustric Acid / Neoabietic Acid Levo Levopimaric Acid Abietic->Levo Heat or Acid MPA endo-Maleopimaric Acid Levo->MPA MA Maleic Anhydride MA->MPA

Figure 1: Synthesis Pathway of this compound.
Isomeric Forms

While the Diels-Alder reaction itself is highly stereoselective, different forms of this compound adducts can be generated. For instance, reaction products of abietic acid and maleic anhydride have been identified as endo-maleopimaric acid and an endo-maleopimaric acid tricarboxylic acid, suggesting further reaction can occur under certain conditions.[8] Additionally, reports mention the existence of crystalline and non-crystalline geometric isomers, which can be interconverted upon heating.[9] The formation of these isomers is often dependent on the specific reaction conditions and the composition of the starting rosin.

Quantitative Data and Physicochemical Properties

The precise characterization of this compound relies on quantitative data obtained from various analytical techniques. These data are crucial for quality control, reaction monitoring, and the development of derivatives.

Table 1: Crystallographic Data for this compound Monohydrate
ParameterValueReference
Crystal SystemOrthorhombic[1][6]
Space GroupP2₁2₁2₁[1][6]
a (Å)7.6960 (15)[1][6]
b (Å)11.851 (2)[1][6]
c (Å)24.577 (5)[1][6]
α (°)90[1][6]
β (°)90[1][6]
γ (°)90[1][6]
Volume (ų)2241.6 (8)[1][6]
Table 2: Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular FormulaC₂₄H₃₂O₅[5][10]
Molecular Weight400.51 g/mol [5][10]
Melting Point225.5 °C (498.5 K)[1]
¹H NMR (Methyl Maleopimarate)Olefinic proton: δ 5.53 ppm[7]
Carbomethoxyl protons: δ 3.67 ppm[7]
Angular methyl group (C-17): δ 0.59 ppm[7]
Neutralization Equivalent (calcd.)133[11]
Neutralization Equivalent (found)133[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and analysis of this compound. The following sections provide methodologies based on established literature.

Synthesis of this compound

Method 1: Reaction at Room Temperature from Oleoresin [1][6] This method leverages the natural composition of pine oleoresin, where levopimaric acid is already present.

  • Reactants: Pinus elliottii engelm oleoresin and maleic anhydride.

  • Procedure: The reaction is conducted by mixing the oleoresin with maleic anhydride at room temperature without a catalyst.

  • Crystallization: The mixture is left undisturbed for several days, during which white crystals of this compound monohydrate form.

  • Purification: The crystals are collected and can be dried at 100 °C for 2 hours to yield anhydrous this compound powder. The reported yield is approximately 10%.[1]

Method 2: Reaction at Elevated Temperature with In Situ Isomerization [8][12] This protocol is suitable when starting with abietic acid or commercial rosin, which requires isomerization to levopimaric acid.

  • Reactants: Abietic acid (AA) and maleic anhydride (MA).

  • Optimal Conditions: The best yield is achieved at a reaction temperature of 125 °C for 1 hour, with a molar ratio of AA to MA of 1:2.[8][12]

  • Procedure: The reactants are heated together under the specified conditions. The progress of the reaction can be monitored by techniques like GC-MS to identify the formation of the this compound adduct.

  • Work-up: The reaction mixture is cooled, and the product is isolated and purified, typically through crystallization.

Method 3: Synthesis in Glacial Acetic Acid [11][13] This method provides a commercially viable route for preparing this compound from tall oil rosin.

  • Reactants: Commercial grade tall oil rosin (100 parts) and maleic anhydride (17.5 parts).

  • Solvent: Glacial acetic acid (750 parts).

  • Procedure: The mixture is refluxed (approx. 118 °C) under a nitrogen atmosphere for about 22 hours.[11]

  • Crystallization: The solvent volume is reduced by distillation to about 125 ml for every 100 g of rosin used. Upon cooling, the product crystallizes as an acetic acid solvate (a 1:1 molecular complex).[13]

  • Purification: The crystalline complex is collected by filtration. Pure this compound is obtained by heating the complex under vacuum to remove the acetic acid.[13] Molar yields can average 72% based on the abietic-type acid content.[11]

Characterization Protocols

Single-Crystal X-ray Diffraction:

  • Crystal Growth: Suitable single crystals are grown, for example, by slow evaporation from the reaction mixture at room temperature.[1]

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods and refined to determine atomic positions, bond lengths, angles, and the absolute stereochemistry.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of this compound or its methyl ester is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or CCl₄) at a concentration of approximately 10% (w/v).[7]

  • ¹H and ¹³C NMR: Standard 1D proton and carbon-13 NMR spectra are acquired to identify characteristic chemical shifts and coupling constants.

  • 2D NMR: Advanced techniques such as COSY, HSQC, and HMBC can be employed to establish proton-proton and proton-carbon correlations, confirming the connectivity and stereochemical assignments within the molecule.[9]

The workflow for synthesizing and characterizing this compound involves a systematic progression from raw materials to a fully elucidated chemical structure. This process ensures the purity and correct stereochemical identity of the final compound, which is critical for its application in research and development.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization Reactants Rosin / Abietic Acid + Maleic Anhydride Reaction Diels-Alder Reaction (Solvent, Temp, Time) Reactants->Reaction Crude Crude Product Reaction->Crude Crystallization Crystallization (e.g., from Acetic Acid) Crude->Crystallization Pure Pure Crystalline MPA Crystallization->Pure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure->NMR Xray Single-Crystal X-ray Diffraction Pure->Xray MS Mass Spectrometry Pure->MS Structure Verified Structure & Stereochemistry

Figure 2: Experimental Workflow for MPA Synthesis and Characterization.

Conclusion

The stereochemistry of this compound is well-defined, characterized by a rigid polycyclic structure with eight stereocenters, formed through a stereoselective endo Diels-Alder reaction. Its synthesis from readily available pine rosin has been optimized through various protocols, yielding a valuable chiral intermediate for diverse chemical applications. The detailed crystallographic and spectroscopic data, coupled with robust experimental methodologies presented in this guide, provide a solid foundation for researchers and scientists working with this versatile diterpenoid. Understanding and controlling the intricate stereochemistry of this compound is paramount to unlocking its full potential in materials science and the development of new therapeutic agents.

References

Maleopimaric Acid: A Bio-Based Platform for Chemical Innovation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Maleopimaric acid (MPA), a derivative of abietic acid found in pine rosin (B192284), is emerging as a versatile and sustainable platform chemical. Its unique tricyclic diterpenoid structure, featuring a carboxylic acid, a maleic anhydride (B1165640) adduct, and a rigid hydrophobic core, provides a rich scaffold for chemical modification. This guide offers a comprehensive overview of MPA's synthesis, properties, and its burgeoning applications in polymer science, surfactant technology, and drug development, with a focus on its potential as a precursor for novel therapeutics.

Synthesis and Chemical Properties

This compound is primarily synthesized via a Diels-Alder reaction between levopimaric acid, an isomer of abietic acid present in rosin, and maleic anhydride.[1] This reaction is a cornerstone of MPA's utility, providing a straightforward method for its production from a renewable bio-based feedstock.

General Synthesis of this compound

The synthesis typically involves heating rosin with maleic anhydride in a suitable solvent, such as acetic acid.[2] The reaction mixture is then cooled to allow the crystallization of the MPA-acetic acid solvate, which can be subsequently purified.[2]

Experimental Protocol: Synthesis of this compound from Rosin [2]

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve 100 parts of commercial-grade rosin and 16.3 to 33 parts of maleic anhydride in 80 to 1000 parts of glacial acetic acid.[2]

  • Reaction Conditions: Heat the mixture to reflux (approximately 118°C) and maintain for a period of 2 to 22 hours under a nitrogen atmosphere.[2] For reactions under pressure, a temperature range of 175-195°C for 2 hours can be employed.[2]

  • Crystallization: After the reaction, cool the mixture. The this compound-acetic acid solvate will crystallize from the solution.

  • Purification: Filter the crystals and wash with cold glacial acetic acid. The pure this compound can be obtained by heating the solvate under a vacuum to remove the acetic acid.[2]

Key Chemical Properties

The chemical properties of MPA are summarized in the table below. Its molecular structure provides multiple reactive sites for further chemical transformations.

PropertyValueReference
Molecular Formula C₂₄H₃₂O₅[1]
Molecular Weight 400.51 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 225-227 °C
Solubility Soluble in many organic solvents

Applications as a Bio-Based Platform Chemical

The versatile chemical structure of MPA allows for its use in a wide range of applications, from the synthesis of novel polymers and surfactants to the development of biologically active compounds.

Polymer Synthesis

MPA's dicarboxylic acid and anhydride functionalities make it an excellent monomer for the synthesis of various polymers, including polyesters, polyamides, and polyurethanes.

MPA can be used to synthesize polyester (B1180765) polyols, which are then reacted with isocyanates to form polyurethanes. These bio-based polyurethanes can be used in coatings and other applications.

Experimental Protocol: Synthesis of this compound Polyester Polyol [3]

  • Esterification: In a three-necked reactor, combine this compound, a diol (e.g., ethylene (B1197577) glycol), and a catalyst.

  • Polycondensation: Heat the mixture under a nitrogen atmosphere, with constant stirring, gradually increasing the temperature from 140°C to 220°C.[4] Water produced during the reaction is removed.

  • Monitoring: Monitor the reaction progress by measuring the acid number of the mixture through titration with a standardized alcoholic KOH solution.[4]

  • Completion: The reaction is considered complete when the acid number is below a desired value (e.g., < 1.0 mg KOH/g).[3]

The anhydride ring of MPA can be opened by amines to form amide linkages, leading to the synthesis of polyamides. These rosin-based polyamides can exhibit high thermal stability.

Experimental Protocol: Synthesis of a this compound-Based Polyamide [5]

  • Reactants: Combine malic acid-derived polyamide with a metal precursor (e.g., Co(NO₃)₂·6H₂O) in deionized water.

  • Reaction: Heat the solution to 140°C for 25 minutes with stirring.

  • Stabilization and Washing: Add ethanol (B145695) as a stabilizing agent and continue stirring for 60 minutes. Wash the resulting particles multiple times with ethanol and deionized water.

  • Drying: Dry the final product in a vacuum oven at 80°C for 2 hours.

Surfactants

The amphiphilic nature of MPA derivatives, possessing both a hydrophobic diterpenoid core and a hydrophilic carboxylate head, allows for their use as bio-based surfactants.

Experimental Protocol: Synthesis of a Sodium this compound-Based Surfactant [6]

  • Diels-Alder Addition: Synthesize MPA from rosin and maleic anhydride.

  • Amidation: React the MPA with an amine (e.g., octadecylamine) to form an amide.

  • Neutralization: Neutralize the resulting dicarboxylic acid with a base (e.g., sodium hydroxide) to form the sodium salt surfactant.

  • Characterization: Characterize the structure using FT-IR, ¹H NMR, and mass spectrometry. The critical micelle concentration (cmc) can be determined by surface tension measurements.[6]

Potential in Drug Development

MPA and its derivatives have shown promising biological activities, particularly in the area of cancer research. The rigid, polycyclic structure of MPA serves as a unique scaffold for the design of novel therapeutic agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of MPA derivatives against various cancer cell lines. These derivatives often exhibit mechanisms of action that involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase.

A series of N-aryl this compound diimides have been synthesized and shown to exhibit significant cytotoxicity against cancer cell lines such as MGC-803 (gastric cancer) and Hct-116 (colon cancer).[7] One promising compound, 4g, demonstrated an IC₅₀ of 9.85 µM against MGC-803 cells and 8.47 µM against Hct-116 cells.[7]

Experimental Protocol: Synthesis of this compound N-arylimides [8]

  • Reaction: React this compound with an appropriate aromatic amine in refluxing p-xylene.

  • Purification: Purify the resulting N-arylimide by chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR and mass spectrometry.

Thiazole derivatives of MPA have also been investigated for their anticancer, antibacterial, and antifungal properties.[9] Some of these compounds have shown potent inhibitory activity against various cancer cell lines, with IC₅₀ values in the low micromolar range.[9]

Biological Evaluation Protocols

To assess the therapeutic potential of MPA derivatives, a range of in vitro biological assays are employed.

Experimental Protocol: MTT Assay for Cytotoxicity [10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the MPA derivative and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Experimental Protocol: Caspase Activity Assay [12][13]

  • Cell Lysis: Lyse the treated and untreated cells to release cellular components, including caspases.

  • Substrate Addition: Add a luminogenic or colorimetric caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) to the cell lysate.[13]

  • Incubation: Incubate the mixture to allow for caspase-mediated cleavage of the substrate.

  • Signal Detection: Measure the resulting luminescent or colorimetric signal, which is proportional to the caspase activity.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [14][15]

  • Cell Fixation: Fix the treated and untreated cells in a fixative solution (e.g., cold 70% ethanol).

  • DNA Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), which also requires RNase treatment to avoid staining of RNA.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[14]

Visualizing the Potential of this compound

The following diagrams, generated using Graphviz, illustrate key concepts related to the synthesis and application of this compound.

MPA_Synthesis Rosin Rosin (contains Levopimaric Acid) Reaction Diels-Alder Reaction (Heat, Acetic Acid) Rosin->Reaction MaleicAnhydride Maleic Anhydride MaleicAnhydride->Reaction MPA This compound Reaction->MPA

Caption: Synthesis of this compound via Diels-Alder Reaction.

MPA_Applications MPA This compound (Platform Chemical) Polymers Polymers MPA->Polymers Surfactants Surfactants MPA->Surfactants DrugDev Drug Development MPA->DrugDev Polyesters Polyesters Polymers->Polyesters Polyamides Polyamides Polymers->Polyamides Polyurethanes Polyurethanes Polymers->Polyurethanes Anticancer Anticancer Agents DrugDev->Anticancer Antimicrobial Antimicrobial Agents DrugDev->Antimicrobial

Caption: Diverse Applications of this compound.

Apoptosis_Pathway MPA_Derivative MPA Derivative (e.g., N-arylimide) Cell Cancer Cell MPA_Derivative->Cell Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) Cell->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: MPA Derivatives Inducing Apoptosis in Cancer Cells.

Conclusion

This compound stands out as a promising bio-based platform chemical with significant potential across various scientific and industrial domains. Its ready availability from renewable resources, coupled with its versatile chemical reactivity, makes it an attractive starting material for the synthesis of a wide array of value-added products. For researchers in materials science, MPA offers a sustainable building block for the creation of novel polymers with tailored properties. For those in drug development, the unique structural scaffold of MPA provides a fertile ground for the discovery of new therapeutic agents, particularly in the fight against cancer. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and innovation in the exciting and expanding field of this compound chemistry.

References

Maleopimaric Acid: A Comprehensive Technical Guide to its Chemistry and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleopimaric acid (MPA), a Diels-Alder adduct of levopimaric acid and maleic anhydride (B1165640), is a modified rosin (B192284) acid that has garnered significant interest for its versatile chemical properties and wide-ranging applications.[1][2][3] Derived from pine resin, a renewable natural resource, MPA serves as a valuable bio-based platform chemical for the synthesis of a variety of functional molecules and polymers. Its rigid, tricyclic diterpenoid structure, combined with the reactivity of its carboxylic acid and anhydride functionalities, makes it a unique building block for materials science and a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of the chemistry of this compound, its synthesis, and its diverse applications, with a focus on quantitative data and detailed experimental methodologies.

Chemistry and Synthesis of this compound

This compound is primarily synthesized through the Diels-Alder reaction between levopimaric acid, a component of pine rosin, and maleic anhydride.[3] The reaction typically involves heating a mixture of rosin and maleic anhydride in a suitable solvent.[4]

Synthesis of this compound

A common method for the preparation of this compound involves refluxing rosin with maleic anhydride in glacial acetic acid. The abietic-type acids present in rosin, such as abietic acid, neoabietic acid, and palustric acid, isomerize to the reactive levopimaric acid under the reaction conditions, which then undergoes a Diels-Alder reaction with maleic anhydride to form MPA. The product can be crystallized from the reaction mixture, often as an acetic acid solvate, which can then be removed by heating under vacuum.

Data Presentation: Synthesis of this compound

ParameterValueReference
Starting Materials Rosin, Maleic Anhydride[4]
Solvent Glacial Acetic Acid[4]
Reaction Temperature Reflux (~118 °C)[4]
Reaction Time 22 hours[4]
Molar Yield (from tall oil rosin) ~72% (based on total abietic-type acids)[4]
Crystallization From glacial acetic acid as an acetic acid solvate[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Rosin

Materials:

  • Tall oil rosin

  • Maleic anhydride

  • Glacial acetic acid

Procedure:

  • A mixture of 100 parts of tall oil rosin and 17.5 parts of maleic anhydride is refluxed in 750 parts of glacial acetic acid.

  • The reaction mixture is heated under nitrogen for approximately 22 hours at 118 °C.

  • After the reaction is complete, the volume of the acetic acid is reduced to 125 parts by distillation.

  • The concentrated solution is allowed to cool, during which this compound crystallizes as an acetic acid solvate.

  • The crystalline product is collected by filtration.

  • The solvent of crystallization is removed by heating the product under vacuum to yield pure this compound.

Visualization: Synthesis of this compound

G rosin Rosin (containing Abietic-type acids) levopimaric Levopimaric Acid rosin->levopimaric Isomerization (Heat, Acid) mpa This compound levopimaric->mpa Diels-Alder Reaction maleic Maleic Anhydride maleic->mpa

Caption: Synthesis of this compound via Diels-Alder Reaction.

Applications of this compound

The unique chemical structure of this compound lends itself to a variety of applications, ranging from industrial polymers and coatings to advanced biomedical uses.

Industrial Applications: Polymers, Coatings, and Adhesives

This compound is a valuable monomer for the synthesis of various polymers, including polyesters, polyamides, and polyurethanes. The rigid tricyclic core of MPA can impart improved thermal stability, hardness, and chemical resistance to the resulting polymers.

In the field of coatings, MPA-based polyester (B1180765) polyols have been used to formulate two-component waterborne polyurethane coatings. These coatings exhibit enhanced thermal stability, water resistance, gloss, and hardness compared to their counterparts without the MPA moiety.[4]

Data Presentation: Performance of MPA-Modified Polyurethane Coatings

PropertyMPA-Modified PU FilmControl PU FilmReference
Thermal Stability Improved-[4]
Water Resistance Improved-[4]
Gloss Improved-[4]
Pencil Hardness Improved-[4]
Ethanol Resistance Improved-[4]

Experimental Protocols

Protocol 2: Preparation of this compound-Modified Polyester Polyol for Polyurethane Coatings

Materials:

Procedure:

  • This compound, adipic acid, isophthalic acid, 5-sulfoisophthalic acid sodium salt, neopentyl glycol, and trimethylolpropane are charged into a reactor equipped with a stirrer, thermometer, and a distillation column.

  • The mixture is heated under a nitrogen atmosphere to initiate polyesterification.

  • The reaction is carried out until the desired acid value and hydroxyl value are reached.

  • The resulting this compound-modified polyester polyol can then be dispersed in water to form an aqueous dispersion for use in two-component waterborne polyurethane coatings.

Visualization: Workflow for MPA-Based Coating Formulation and Testing

G start Synthesis of MPA-based Polyester Polyol formulation Formulation of 2K Waterborne Polyurethane Coating start->formulation application Application on Substrate formulation->application curing Curing application->curing testing Performance Testing curing->testing analysis Analysis of Properties (Hardness, Adhesion, etc.) testing->analysis

Caption: Workflow for MPA-Based Coating Formulation and Testing.

Biomedical Applications: Anticancer Activity

A significant area of research for this compound and its derivatives is in the field of oncology. Numerous studies have demonstrated the potential of MPA derivatives as potent anticancer agents. By modifying the carboxylic acid and anhydride groups, researchers have synthesized a variety of N-aryl imides, diimides, and thiazole (B1198619) derivatives that exhibit significant cytotoxic activity against a range of cancer cell lines.[5][6][7]

The mechanism of action for many of these derivatives involves the induction of apoptosis (programmed cell death) in cancer cells.[6][7] This is often achieved through the activation of the intrinsic apoptotic pathway, which involves the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, studies have shown the activation of initiator caspase-9 and executioner caspase-3 in response to treatment with MPA derivatives.[6]

Data Presentation: Cytotoxic Activity of this compound Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
This compound N-aryl imide (2A) NCI-H460 (Lung)7.51[7]
A549 (Lung)10.2[7]
HepG2 (Liver)15.8[7]
MGC-803 (Gastric)21.3[7]
HCT-116 (Colon)32.1[7]
N-aryl this compound diimide (4g) MGC-803 (Gastric)9.85 ± 1.24[6]
HCT-116 (Colon)8.47 ± 0.95[6]
1,3-Thiazole derivative (3) HEK293 (Kidney)2 - 24[5][8]
SH-SY5Y (Neuroblastoma)2 - 24[5][8]
HepG2 (Liver)2 - 24[5][8]
Jurkat (T-cell leukemia)2 - 24[5][8]

Experimental Protocols

Protocol 3: MTT Assay for Cytotoxicity of this compound Derivatives

Materials:

  • Cancer cell lines

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) should be included.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization: Apoptotic Pathway Induced by this compound Derivatives

G mpa This compound Derivatives mito Mitochondrial Dysfunction mpa->mito Induces cas9 Caspase-9 (Initiator) mito->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Leads to

Caption: Intrinsic Apoptotic Pathway Induced by MPA Derivatives.

Conclusion

This compound, a readily available derivative of natural rosin, stands out as a versatile and valuable platform chemical. Its unique structural features have been successfully exploited in the development of high-performance polymers and coatings with enhanced properties. Furthermore, the demonstrated potent anticancer activity of its derivatives highlights its significant potential in the field of drug discovery and development. The detailed chemical and biological data, along with the experimental protocols provided in this guide, aim to facilitate further research and innovation in the chemistry and applications of this compound, fostering its use as a sustainable and effective chemical building block.

References

An In-depth Technical Guide to Maleopimaric Acid: Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maleopimaric acid, a Diels-Alder adduct of levopimaric acid and maleic anhydride (B1165640), stands as a significant molecule at the intersection of natural product chemistry and synthetic organic chemistry. Its discovery in the early 20th century was a direct consequence of the then-nascent Diels-Alder reaction, a powerful tool for the formation of cyclic compounds. This guide provides a comprehensive overview of the discovery and historical context of this compound, detailing its synthesis, purification, and physicochemical properties. While the biological activities of this compound derivatives have been explored, particularly in the realm of anticancer research, the specific signaling pathways modulated by the parent compound remain an area ripe for investigation. This document aims to equip researchers with the foundational knowledge required to explore the full potential of this intriguing diterpenoid.

Discovery and Historical Context

The story of this compound is intrinsically linked to two major advancements in early 20th-century chemistry: the elucidation of the structure of resin acids and the discovery of the Diels-Alder reaction.

The Scientific Landscape: Terpene and Rosin (B192284) Acid Chemistry

The late 19th and early 20th centuries saw a surge in the study of natural products, with chemists like Otto Wallach laying the groundwork for understanding terpenes, the class of organic compounds to which resin acids belong. Rosin, the solid residue from the distillation of turpentine (B1165885) from pine resin, was known to be a complex mixture of isomeric C20 monocarboxylic acids, primarily abietic acid and its isomers. These resin acids, with their fused ring systems, presented a significant challenge to the structural chemists of the era.

A Nobel-Winning Reaction Paves the Way

In 1928, German chemists Otto Diels and Kurt Alder published their discovery of a novel reaction between a conjugated diene and an alkene (dienophile) to form a cyclohexene (B86901) ring. This reaction, now famously known as the Diels-Alder reaction, was a groundbreaking development in synthetic organic chemistry, earning them the Nobel Prize in Chemistry in 1950. The reaction's ability to form six-membered rings with high stereospecificity and regioselectivity made it an invaluable tool for both synthesis and structural elucidation.

The Birth of this compound

It was in this exciting scientific climate that Leopold Ruzicka, a prominent chemist in the field of terpenes and steroids, along with his colleagues P. J. Ankersmit and B. Frank, first reported the reaction of a resin acid with maleic anhydride in 1932. They demonstrated that levopimaric acid, a conjugated diene present in rosin, readily undergoes a Diels-Alder reaction with maleic anhydride to form a tricarboxylic acid anhydride. This adduct was this compound. This discovery was significant not only for being an early application of the new Diels-Alder reaction but also for providing chemical proof of the conjugated diene system within the levopimaric acid structure.

Synthesis and Purification

The synthesis of this compound is a classic example of the Diels-Alder reaction. The primary starting material is rosin, a readily available natural product. Within the complex mixture of resin acids in rosin, levopimaric acid is the key reactant. Heating rosin in the presence of an acid catalyst promotes the isomerization of other abietic-type acids, such as abietic acid and neoabietic acid, into an equilibrium mixture that includes levopimaric acid. This in situ-generated levopimaric acid then reacts with maleic anhydride.

General Synthesis Workflow

The overall process for synthesizing and purifying this compound from rosin is depicted in the following workflow diagram.

Synthesis_Workflow General Synthesis and Purification Workflow for this compound rosin Rosin (source of abietic-type acids) reaction Diels-Alder Reaction (Heating) rosin->reaction ma Maleic Anhydride ma->reaction solvent Solvent (e.g., Glacial Acetic Acid) solvent->reaction crystallization Crystallization reaction->crystallization filtration Filtration crystallization->filtration washing Washing filtration->washing drying Drying washing->drying mpa Pure this compound drying->mpa

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Several methods for the synthesis and purification of this compound have been reported, primarily in the patent literature. Below are detailed methodologies for two common approaches.

Method 1: Synthesis from Commercial Rosin in Glacial Acetic Acid

This method, adapted from a US patent, is a common and effective procedure for obtaining this compound.[1]

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, dissolve 100 parts by weight of commercial-grade rosin and 23-33 parts by weight of maleic anhydride in 80-150 parts by weight of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) under a nitrogen atmosphere for 2-8 hours.

  • Crystallization: Cool the reaction mixture to room temperature. The this compound will crystallize out of the solution, often as an acetic acid solvate.

  • Isolation: Collect the crystalline product by filtration.

  • Purification: Wash the collected crystals with a small amount of cold glacial acetic acid, followed by a wash with hot distilled water.

  • Drying: Dry the purified product under vacuum to remove residual solvent. Purity of over 95% can be achieved with this method.[2]

Method 2: High-Temperature Synthesis without Solvent

This method offers a solvent-free alternative, though it requires higher temperatures.

  • Reaction Mixture: Thoroughly mix 100 parts by weight of rosin with 17.5 parts by weight of maleic anhydride in a reaction vessel.

  • Reaction: Heat the mixture to 180-200 °C with stirring for 1-2 hours.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or toluene.

Comparison of Synthesis Methods

The choice of synthetic method depends on factors such as desired purity, scale, and available equipment. The following table summarizes key parameters from various reported methods.

MethodStarting MaterialSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Purity (%)Reference
Acetic Acid RefluxCommercial RosinGlacial Acetic Acid~1182-2472 (molar)>95[1][2]
High TemperatureRosinNone180-2001-2VariableVariable
Benzene (HCl catalyzed)Wood RosinBenzeneReflux50Not specifiedNot specified[1]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in research and development. The following tables provide a summary of its key physical and spectroscopic properties.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₃₂O₅[3]
Molecular Weight400.51 g/mol [3]
Melting Point223-229 °C
AppearanceWhite crystalline solid
Optical Rotation [α]D-45° to -60° (in various solvents)

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/ShiftsReference
¹H NMR (CDCl₃)δ ~0.9-1.3 (m, CH₃), δ ~1.4-2.5 (m, CH, CH₂), δ ~2.6-3.0 (m, CH-C=O), δ ~5.8 (s, C=CH)[3]
¹³C NMR (CDCl₃)δ ~15-30 (CH₃), δ ~30-50 (CH, CH₂), δ ~120-140 (C=C), δ ~170-180 (C=O)[3]
IR (KBr)~3400-2500 cm⁻¹ (broad, O-H of COOH), ~1845 cm⁻¹ (C=O, anhydride), ~1780 cm⁻¹ (C=O, anhydride), ~1700 cm⁻¹ (C=O, carboxylic acid)[3]

Biological Activities and Signaling Pathways

While the primary historical and industrial interest in this compound has been in its use as a chemical intermediate, there is emerging interest in its biological activities. It is important to note that much of the current research has focused on derivatives of this compound rather than the parent compound itself.

Reported Biological Activities:

  • Allergenic Potential: this compound has been identified as a potent sensitizer (B1316253) in modified rosin, capable of causing contact dermatitis.[4]

  • Anticancer Activity of Derivatives: Several studies have synthesized derivatives of this compound that exhibit cytotoxic and pro-apoptotic effects against various cancer cell lines. These derivatives have shown promise in preclinical studies.

Signaling Pathways of this compound Derivatives:

Direct evidence for the specific signaling pathways modulated by this compound is currently limited in the scientific literature. However, studies on its derivatives and related diterpenoid compounds suggest potential areas of interaction. For instance, some derivatives have been shown to induce apoptosis, a programmed cell death process critical in cancer therapy. The general mechanism of apoptosis induction often involves the activation of caspase cascades and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

The following diagram provides a conceptual overview of how a derivative of this compound might induce apoptosis, based on the known mechanisms of similar compounds. It is crucial to emphasize that this is a generalized pathway and has not been specifically elucidated for this compound itself.

Apoptosis_Pathway Conceptual Apoptotic Pathway of this compound Derivatives MPA_derivative This compound Derivative Cell Cancer Cell MPA_derivative->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Conceptual diagram of apoptosis induction by this compound derivatives.

Future Directions and Conclusion

This compound, a molecule with a rich history rooted in the foundations of modern organic chemistry, presents numerous opportunities for future research. While its synthesis and chemical properties are well-established, its biological activities and mechanisms of action remain largely unexplored.

Key areas for future investigation include:

  • Elucidation of Specific Signaling Pathways: A thorough investigation into the direct molecular targets and signaling pathways modulated by this compound is warranted. This could uncover novel therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold could lead to the development of more potent and selective biological agents.

  • Exploration of Other Therapeutic Areas: Beyond cancer, the anti-inflammatory, antiviral, and other potential therapeutic effects of this compound and its derivatives should be investigated.

References

The Supramolecular Chemistry of Maleopimaric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleopimaric acid (MPA), a diterpenoid derived from pine resin, presents a unique molecular architecture ripe for exploration in the field of supramolecular chemistry. Its rigid, hydrophobic tricyclic core, coupled with a reactive anhydride (B1165640) and a carboxylic acid moiety, offers a versatile platform for the design of novel supramolecular assemblies, host-guest systems, and functional biomaterials. This technical guide provides a comprehensive overview of the current state of knowledge on the supramolecular chemistry of MPA, including its synthesis, potential for self-assembly, and applications in drug delivery and materials science. While quantitative data on MPA's specific supramolecular interactions remain limited, this guide extrapolates its potential behavior based on the well-documented chemistry of related resin acids and maleic anhydride-containing polymers. Detailed experimental protocols for the synthesis of MPA and the characterization of its potential supramolecular structures are provided to facilitate further research in this promising area.

Introduction to this compound

This compound is a Diels-Alder adduct of levopimaric acid, a primary component of rosin (B192284), and maleic anhydride.[1] Its structure features a bulky, hydrophobic diterpene skeleton and two distinct polar functionalities: a carboxylic acid and a cyclic anhydride. This amphiphilic nature is the primary driver for its potential to engage in a variety of non-covalent interactions, which are the cornerstone of supramolecular chemistry. These interactions include hydrogen bonding, hydrophobic effects, and van der Waals forces, which can direct the self-assembly of MPA and its derivatives into ordered structures such as micelles, vesicles, and gels.

Synthesis of this compound and Its Derivatives

The primary route to synthesizing this compound is through a Diels-Alder reaction between rosin and maleic anhydride.[1][2] Further derivatization can be achieved by targeting the carboxylic acid and anhydride groups, allowing for the introduction of various functional moieties to tune the molecule's amphiphilicity and supramolecular behavior.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a general procedure for the synthesis of MPA:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 100 g of rosin in 100 mL of acetic acid.

  • Addition of Reagent: Add 0.33 mol of maleic anhydride to the solution.

  • Reaction: Heat the mixture to 200°C and stir vigorously for 2 hours.

  • Crystallization: After cooling to room temperature, the mixture is dissolved in an additional 100 mL of acetic acid. The resulting crystals are collected by filtration.

  • Recrystallization: The crude product is recrystallized from acetic acid to yield pure this compound.[2]

  • Purification: To open the anhydride ring, the crystals are dissolved in a 30% sodium hydroxide (B78521) solution until the solution becomes clear. The solution is then acidified with 10% hydrochloric acid to precipitate the dicarboxylic acid form. The precipitate is filtered, and the water is removed under vacuum.[2]

Synthesis of Amphiphilic Derivatives

The carboxylic acid and anhydride functionalities of MPA are ideal handles for chemical modification to create amphiphilic derivatives. For instance, the anhydride can be opened with long-chain amines to introduce a hydrophobic tail, resulting in a surfactant-like molecule.

Supramolecular Self-Assembly of this compound Derivatives

The amphiphilic character of MPA and its derivatives can drive their self-assembly in solution to form various supramolecular structures. While specific studies on MPA are limited, the behavior of a sodium salt of an MPA derivative provides valuable insight.

Micelle Formation and Viscoelastic Solutions

A notable example is the synthesis of Sodium this compound octadecamide dicarboxylate (C18MPA2Na) from rosin. This derivative exhibits surface activity and self-assembles into micelles in aqueous solution.[3]

ParameterValueMethod
Critical Micelle Concentration (cmc)0.29 mmol/LSurface Tension Method
Surface Tension at cmc (γcmc)41.11 mN/mSurface Tension Method

Table 1: Physicochemical properties of Sodium this compound octadecamide dicarboxylate (C18MPA2Na).[3]

Furthermore, the combination of C18MPA2Na with the cationic surfactant cetyltrimethyl ammonium (B1175870) bromide (CTAB) leads to the formation of viscoelastic solutions, indicating the creation of extended, worm-like micellar structures.[3]

Self-assembly of an amphiphilic MPA derivative.

Host-Guest Chemistry of this compound

The rigid, cage-like structure of the diterpene core of MPA suggests its potential to act as a host for small guest molecules. The hydrophobic cavity could encapsulate nonpolar guests, driven by the hydrophobic effect in aqueous environments. While specific host-guest studies with MPA are not yet reported, the well-established host-guest chemistry of other cyclic natural products, such as cyclodextrins, provides a framework for future investigations.

Potential guest molecules for MPA could include small aromatic compounds, aliphatic chains, or drug molecules with complementary size and hydrophobicity.

HostGuest cluster_host This compound (Host) MPA MPA Cavity Complex Host-Guest Complex MPA->Complex Guest Guest Molecule Guest->Complex Encapsulation

Hypothetical host-guest complexation with MPA.

Applications in Drug Delivery

The ability of MPA derivatives to self-assemble into nanostructures, such as micelles and potentially vesicles, makes them attractive candidates for drug delivery systems. The hydrophobic core of these assemblies can serve as a reservoir for poorly water-soluble drugs, enhancing their bioavailability and enabling controlled release.

Experimental Protocol: Preparation and Characterization of Drug-Loaded Micelles (Hypothetical)

This protocol describes a general method for preparing and characterizing drug-loaded micelles using an amphiphilic MPA derivative.

  • Preparation of Amphiphilic MPA Derivative: Synthesize an amphiphilic MPA derivative by, for example, reacting MPA with a long-chain amine.

  • Drug Loading:

    • Dissolve the amphiphilic MPA derivative and the hydrophobic drug in a suitable organic solvent.

    • Slowly add this solution to an aqueous buffer under vigorous stirring.

    • Allow the organic solvent to evaporate, leading to the formation of drug-loaded micelles.

  • Purification: Remove unloaded drug by dialysis or size exclusion chromatography.

  • Characterization:

    • Size and Morphology: Determine the size and shape of the micelles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Quantify the amount of encapsulated drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after disrupting the micelles with a suitable solvent.

      • DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100

      • EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

    • Critical Micelle Concentration (CMC): Determine the CMC using a fluorescent probe like pyrene.

Drug_Delivery_Workflow cluster_prep Preparation cluster_purification Purification cluster_characterization Characterization Synthesis Synthesize Amphiphilic MPA Derivative Dissolution Dissolve Derivative and Hydrophobic Drug in Organic Solvent Synthesis->Dissolution Dispersion Disperse in Aqueous Phase Dissolution->Dispersion Evaporation Solvent Evaporation Dispersion->Evaporation Dialysis Dialysis / SEC Evaporation->Dialysis DLS_TEM DLS / TEM (Size, Morphology) Dialysis->DLS_TEM HPLC HPLC / UV-Vis (DLC, EE) Dialysis->HPLC Fluorescence Fluorescence Spectroscopy (CMC) Dialysis->Fluorescence

Workflow for drug-loaded micelle preparation.

Potential in Signaling Pathways and Biological Activity

While the direct influence of MPA's supramolecular properties on signaling pathways is yet to be elucidated, several derivatives of MPA have demonstrated significant biological activity, including anticancer properties. It is plausible that the formation of supramolecular assemblies could influence the bioavailability, cellular uptake, and ultimately the therapeutic efficacy of these compounds. Future research should focus on investigating the relationship between the self-assembly of MPA derivatives and their interaction with biological membranes and cellular targets.

Conclusion and Future Outlook

This compound represents a largely untapped resource in the field of supramolecular chemistry. Its unique chemical structure provides a foundation for the development of a wide range of supramolecular systems. The preliminary evidence of micelle formation from an amphiphilic derivative is a strong indicator of its potential in self-assembly.

Future research should be directed towards:

  • Systematic synthesis and characterization of a library of MPA derivatives with varying hydrophilic-lipophilic balances.

  • Quantitative studies of their self-assembly behavior , including the determination of critical aggregation concentrations and thermodynamic parameters.

  • Exploration of MPA's host-guest chemistry with a variety of potential guest molecules, and the quantification of binding affinities.

  • In-depth investigation into the drug delivery capabilities of MPA-based supramolecular assemblies, including in vitro and in vivo studies.

  • Elucidation of the role of supramolecular structures in the observed biological activities of MPA derivatives.

By addressing these research gaps, the full potential of this compound as a versatile building block in supramolecular chemistry and its applications in materials science and medicine can be realized.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Maleopimaric Acid N-aryl Imides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleopimaric acid (MPA), a Diels-Alder adduct of abietic acid and maleic anhydride (B1165640), serves as a versatile starting material in the synthesis of novel bioactive molecules. Its N-aryl imide derivatives have garnered significant attention in medicinal chemistry due to their potent and selective antitumor activities. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, making them promising candidates for further investigation in drug discovery and development. This document provides detailed protocols for the synthesis of this compound N-aryl imides, along with data on their biological activities and the signaling pathways they modulate.

Synthesis of this compound N-aryl Imides: An Overview

The synthesis of this compound N-aryl imides can be achieved through several methods. A common approach involves the reaction of this compound with a substituted aniline (B41778) in a high-boiling point solvent. Another efficient method starts from the rosin (B192284) maleic anhydride adduct, bypassing the need for the isolation of pure this compound.[1] The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of N-(quinolin-8-yl) this compound Imide

This protocol describes the synthesis of a specific N-aryl imide of this compound with a quinoline (B57606) moiety, which has been reported to form with a high yield.[2][3]

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol) in toluene (20 mL) in a round-bottom flask, add 8-aminoquinoline (1.1 mmol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure N-(quinolin-8-yl) this compound imide.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of N-aryl Maleimides from Maleic Anhydride and Anilines

This protocol provides a general two-step procedure for the synthesis of N-arylmaleimides that can be adapted for this compound.[4]

Step 1: Synthesis of Maleanilic Acids

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether or THF) in a round-bottom flask at room temperature.

  • Slowly add the desired aniline (1.0 eq) to the solution with stirring.

  • Continue stirring at room temperature for 3-24 hours. The formation of the maleanilic acid often results in the precipitation of a solid.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Step 2: Cyclization to N-Aryl Maleimides

  • Suspend the maleanilic acid (1.0 eq) and sodium acetate (0.5 eq) in acetic anhydride.

  • Heat the mixture to reflux for a few hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-aryl maleimide.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl maleimide.

Data Presentation

The yields of this compound N-aryl imides can vary depending on the specific aryl amine used and the reaction conditions. The following table summarizes reported yield data for a selection of these compounds.

Aryl SubstituentStarting MaterialSolventReaction ConditionsYield (%)Reference
Quinolin-8-ylThis compoundTolueneReflux97.1[2][3]
Quinolin-8-ylMaleated rosinTolueneReflux52.5[2]
Various N-aryl groupsRosin maleic anhydride adduct---[1]

Antitumor Activity and Mechanism of Action

Several N-aryl this compound diimides have demonstrated significant cytotoxic activities against a range of cancer cell lines.[5] Atropisomers of these compounds, which are stereoisomers resulting from hindered rotation around a single bond, can exhibit different levels of cytotoxicity.[6] For instance, atropisomers with an R configuration have shown notable toxicity with IC₅₀ values ranging from 7.51 to 32.1 μM.[6]

The antitumor effect of these compounds is often mediated through the induction of apoptosis and cell cycle arrest.[5][6] For example, one potent derivative was found to arrest MGC-803 cells in the S phase of the cell cycle.[5] The apoptotic pathway induced by these compounds can involve the activation of a cascade of caspases, including caspase-4, caspase-8, and the executioner caspase-3.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound N-aryl imides.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Materials This compound + Aryl Amine Reaction Reflux in Solvent (e.g., Toluene) Starting Materials->Reaction Workup Solvent Removal Reaction->Workup Crude Product Crude Imide Workup->Crude Product Purification Column Chromatography Crude Product->Purification Pure Product Pure N-aryl Imide Purification->Pure Product Analysis Spectroscopic Analysis (NMR, MS) Pure Product->Analysis G MPA_Imide This compound N-aryl Imide Cell Cancer Cell MPA_Imide->Cell Induces stress Caspase8 Pro-caspase-8 Cell->Caspase8 Caspase4 Pro-caspase-4 Cell->Caspase4 Caspase8_active Caspase-8 Caspase8->Caspase8_active Activation Caspase3 Pro-caspase-3 Caspase8_active->Caspase3 Activates Caspase4_active Caspase-4 Caspase4->Caspase4_active Activation Caspase4_active->Caspase3 Activates Caspase3_active Caspase-3 Caspase3->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis

References

Application Notes and Protocols: Derivatization of Maleopimaric Acid for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleopimaric acid (MPA), a Diels-Alder adduct of levopimaric acid and maleic anhydride (B1165640), presents a versatile scaffold for the development of novel bioactive compounds. Its rigid tricyclic diterpenoid structure provides a unique chemical space for derivatization, leading to a wide array of molecules with potential therapeutic applications. This document provides detailed application notes and protocols for the synthesis of various MPA derivatives and the subsequent screening of their bioactivities, with a primary focus on anticancer and antiviral properties. The information compiled herein is intended to guide researchers in the exploration of MPA as a promising starting material in drug discovery programs.

Experimental Protocols

Synthesis of this compound Derivatives

The derivatization of MPA can be readily achieved at its carboxylic acid and anhydride functionalities. Below are detailed protocols for the synthesis of representative amide and imide derivatives.

a) General Synthesis of this compound N-(5-arylisoxazol-3-yl)amides

This protocol describes the synthesis of amide derivatives of MPA by reacting MPA chloride with 3-amino-5-arylisoxazoles.[1][2]

  • Step 1: Preparation of this compound Chloride

    • To a solution of this compound (1 eq.) in anhydrous dichloromethane (B109758) (DCM), add oxalyl chloride (2 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude this compound chloride, which can be used in the next step without further purification.

  • Step 2: Amide Formation

    • Dissolve the crude this compound chloride (1 eq.) in anhydrous DCM.

    • To this solution, add the desired 3-amino-5-arylisoxazole (1.1 eq.) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the desired N-(5-arylisoxazol-3-yl)amide derivative.

b) Synthesis of this compound N-(quinolin-8-yl)imide

This protocol details the synthesis of an imide derivative of MPA with 8-aminoquinoline (B160924).[1][2]

  • Step 1: Imide Formation

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1 eq.) and 8-aminoquinoline (1.1 eq.) in toluene.

    • Reflux the reaction mixture for 12-24 hours, with azeotropic removal of water.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure this compound N-(quinolin-8-yl)imide. A high yield of 97.1% has been reported for this reaction.[1][2]

Bioactivity Screening Protocols

a) Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used for screening the cytotoxic potential of chemical compounds against cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MGC-803, Hct-116, Bel-7404)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

    • 96-well microplates

    • Test compounds (MPA derivatives) dissolved in DMSO

  • Protocol:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

b) Antiviral Activity Screening: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

  • Materials:

    • Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

    • Virus stock (e.g., Influenza A virus)

    • Infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin for influenza)

    • Overlay medium (e.g., 2x MEM containing 1.2% Avicel)

    • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

    • 6-well or 12-well plates

    • Test compounds (MPA derivatives) dissolved in DMSO

  • Protocol:

    • Cell Seeding: Seed the host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

    • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in the infection medium. Mix each dilution of the compound with a known titer of the virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

    • Infection: Wash the cell monolayers with PBS and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Overlay: After adsorption, remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the test compound.

    • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells (no compound).

    • Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry.

    • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Data Presentation

The following tables summarize the reported bioactivities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Derivative TypeCompound IDMGC-803Hct-116Bel-7404NCIJurkatOther Cell LinesReference
N-aryl diimide4g (phenylalanine substituent)9.85 ± 1.248.47 ± 0.95----[3]
Thiazole derivative3----2-24HEK293, SH-SY5Y, HepG2[4]
Quinopimaric acid derivativeMethyl 1,4-dihydroxyiminodihydroquinopimarate---Active at 10⁻⁵ MActive at 10⁻⁵ MRenal, Colon, Breast Cancer[5]
...........................

Table 2: Antiviral Activity of this compound Derivatives against Influenza Virus

DerivativeVirus StrainCell LineIC50 (µM)Reference
This compoundA/WSN/33 (H1N1)MDCK0.24[6]
This compoundA/Hong Kong/415742/2009 (H1N1)MDCK1.510[6]
This compoundB/Hong Kong/411989/2011MDCK0.208[6]
Ozonolysis product of MPAPapilloma virus (HPV-11)-SI > 30[7]
...............

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Bioactivity Screening of MPA Derivatives cluster_synthesis Synthesis of MPA Derivatives cluster_screening Bioactivity Screening cluster_analysis Data Analysis MPA This compound (MPA) Derivatization Derivatization (e.g., Amidation, Imidation) MPA->Derivatization Purification Purification & Characterization (Column Chromatography, NMR, MS) Derivatization->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antiviral Antiviral Screening (Plaque Reduction Assay) Purification->Antiviral IC50 IC50 Determination Anticancer->IC50 Antiviral->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: Workflow for synthesis and bioactivity screening.

Proposed Apoptotic Signaling Pathway

G Proposed Apoptotic Pathway of MPA Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway MPA_derivative MPA Derivative (e.g., N-aryl diimide) Caspase8 Caspase-8 activation MPA_derivative->Caspase8 Bax Bax (Pro-apoptotic) upregulation MPA_derivative->Bax Bcl2 Bcl-2 (Anti-apoptotic) downregulation MPA_derivative->Bcl2 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: MPA derivative-induced apoptosis signaling.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules with potential applications in cancer and antiviral therapies. The protocols and data presented in this document provide a foundational framework for researchers to synthesize and evaluate new MPA derivatives. The elucidation of the apoptotic mechanism of action for certain derivatives further underscores the therapeutic potential of this natural product scaffold. Future studies should focus on expanding the library of MPA derivatives and exploring their efficacy in a broader range of biological assays to fully realize their drug-like potential.

References

Application of Maleopimaric Acid in Printing Inks and Varnishes: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleopimaric acid (MPA), a derivative of natural rosin (B192284), is a versatile resinous material with significant potential in the formulation of high-performance printing inks and varnishes. Its unique chemical structure, resulting from the Diels-Alder reaction of levopimaric acid (a component of rosin) with maleic anhydride (B1165640), imparts a range of desirable properties to coating systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in printing ink and varnish formulations, aimed at researchers and formulation scientists. MPA is known to enhance key performance characteristics such as gloss, adhesion, hardness, and drying time.[1]

Chemical Properties and Benefits

This compound is a trifunctional molecule containing a bulky hydrophenanthrene skeleton, a carboxylic acid group, and a maleic anhydride moiety. This combination of functional groups allows for a variety of chemical modifications and interactions within a formulation, leading to several benefits:

  • Improved Adhesion: The carboxylic acid functionality promotes adhesion to a wide variety of substrates, including paper, plastics, and metals, through hydrogen bonding and other polar interactions.[2]

  • Enhanced Gloss and Hardness: The rigid, cyclic structure of the MPA molecule contributes to the formation of hard, high-gloss films.[3][4]

  • Faster Drying: MPA can accelerate the drying process of inks and varnishes, which is particularly beneficial in high-speed printing applications.[4]

  • Good Solubility: Maleic modified rosin esters, including MPA, exhibit good solubility in common ink and varnish solvents.[2]

  • Versatility: MPA can be further modified, for example, by esterification with polyhydric alcohols, to create a range of resins with tailored properties for specific applications.[2]

Application Notes

Printing Inks

This compound and its derivatives are valuable binders in the formulation of various types of printing inks, including lithographic, flexographic, and gravure inks.

  • Lithographic Inks: In offset printing, MPA-based resins can be incorporated into the ink vehicle to improve pigment wetting, enhance gloss, and control viscosity. A typical starting formulation for a lithographic ink vehicle might include an MPA-modified phenolic resin.

  • Flexographic and Gravure Inks: For liquid inks used in flexo and gravure printing, alcohol-soluble maleic resins derived from MPA offer fast drying times and excellent adhesion to flexible packaging films.[2]

  • Ink Additive: An ene reaction product of an unsaturated fatty acid ester and maleic anhydride, which is structurally related to MPA, has been shown to act as an effective additive to improve gloss, concentration, and pigment dispersibility, especially for challenging pigments like neutral carbon black.[5]

Varnishes

In varnishes and other coatings, this compound contributes to the overall durability and aesthetic appeal of the final film.

  • Overprint Varnishes: MPA-based resins are used in overprint varnishes to provide a high-gloss, protective layer that enhances the vibrancy of the underlying print and improves scuff resistance.

  • Wood Coatings: Maleated rosin modified polyester (B1180765) resin formulations, which can be derived from MPA, are used in wood coatings to provide good gloss, grain filling, and water resistance.[6]

  • Waterborne Polyurethane Coatings: MPA can be used to modify polyols for the preparation of two-component waterborne polyurethane coatings, resulting in improved thermal stability, water resistance, gloss, and hardness.[3]

Quantitative Data

The following tables summarize the typical properties of maleic modified rosin esters, which are closely related to and can be derived from this compound. This data provides a baseline for formulators to compare and select appropriate resins for their applications.

PropertyMaleic Glycerol EsterMaleic Pentaerythritol EsterSpirit Soluble Maleic
Melting Point (°C) 120 ± 2140 ± 5120 ± 10
Acid Value (mg KOH/g) < 25< 30140 ± 6
Viscosity 20 ± 2" (50% in Toluene)35 ± 5" (40% in M.T.O)20 ± 2" (50% in Alcohol/Toluene mix)
Non-Volatile (%) 100100100

Data sourced from a representative technical datasheet for maleic modified rosin esters.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound or its derivatives into printing ink and varnish formulations. Specific proportions and processing parameters should be optimized based on the desired final properties and the specific equipment used.

Protocol 1: Preparation of a this compound-Based Lithographic Ink Vehicle

Objective: To prepare a lithographic ink vehicle incorporating a this compound-modified resin.

Materials:

  • This compound (or a pre-made maleic modified rosin ester)

  • Phenolic resin

  • Linseed oil (alkali refined)

  • High-boiling point petroleum solvent (e.g., Magie Sol 47)

  • Driers (e.g., cobalt and manganese octoates)

  • Antioxidant (e.g., BHT)

Procedure:

  • Resin Modification (if starting with MPA):

    • In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, charge the this compound and a polyhydric alcohol (e.g., pentaerythritol) in a stoichiometric ratio.

    • Heat the mixture under a nitrogen blanket to 200-250°C.

    • Hold the temperature until the desired acid value and softening point are reached.

    • Cool the resulting maleic modified rosin ester.

  • Vehicle Preparation:

    • In a separate vessel, dissolve the prepared maleic modified rosin ester and the phenolic resin in the petroleum solvent and linseed oil with heating and stirring.

    • Continue heating to a temperature of 180-220°C until a homogeneous solution is obtained.

    • Cool the mixture to below 100°C.

    • Add the driers and antioxidant and mix thoroughly.

Workflow Diagram:

G cluster_resin Resin Modification cluster_vehicle Vehicle Preparation mpa This compound esterification Esterification (200-250°C, N2) mpa->esterification polyol Polyhydric Alcohol polyol->esterification modified_resin Maleic Modified Rosin Ester esterification->modified_resin mixing Mixing & Heating (180-220°C) modified_resin->mixing phenolic_resin Phenolic Resin phenolic_resin->mixing solvent Solvent & Linseed Oil solvent->mixing cooling Cooling mixing->cooling final_mixing Final Mixing cooling->final_mixing additives Driers & Antioxidant additives->final_mixing vehicle Lithographic Ink Vehicle final_mixing->vehicle

Caption: Workflow for preparing a lithographic ink vehicle.

Protocol 2: Formulation of a this compound-Based Varnish

Objective: To formulate a clear overprint varnish using a this compound-based resin.

Materials:

  • Maleic modified rosin ester (prepared as in Protocol 1 or commercially sourced)

  • Alkyd resin (long oil)

  • Mineral spirits

  • Driers (e.g., cobalt and manganese octoates)

  • Anti-skinning agent

Procedure:

  • In a mixing vessel, dissolve the maleic modified rosin ester and the alkyd resin in the mineral spirits with stirring. Gentle heating may be applied to facilitate dissolution.

  • Once a clear, homogeneous solution is obtained, cool the mixture to room temperature.

  • Add the driers and anti-skinning agent and mix thoroughly.

  • Filter the varnish to remove any impurities.

Logical Relationship Diagram:

G resin Maleic Modified Rosin Ester dissolution Dissolution resin->dissolution alkyd Alkyd Resin alkyd->dissolution solvent Mineral Spirits solvent->dissolution cooling Cooling dissolution->cooling mixing Mixing cooling->mixing additives Driers & Anti-skinning Agent additives->mixing filtration Filtration mixing->filtration varnish Final Varnish filtration->varnish

Caption: Formulation steps for a this compound-based varnish.

Performance Testing Protocols

Standard ASTM methods should be used to evaluate the performance of the resulting inks and varnishes.

PropertyASTM StandardBrief Description
Viscosity D4287Measurement of the viscosity of printing inks and related materials by the falling-rod viscometer.
Drying Time D1640Tests for drying, curing, or film formation of organic coatings at room temperature. Includes set-to-touch and dry-hard times.
Adhesion D3359Measuring adhesion by tape test. Involves applying and removing pressure-sensitive tape over cuts made in the film.
Gloss D523Measurement of specular gloss of nonmetallic specimens at 20°, 60°, and 85°.
Hardness D3363Film hardness by pencil test. Involves pushing pencils of varying hardness over the film to determine the hardness of the coating.

Signaling Pathway (Hypothetical)

While not a biological signaling pathway, the following diagram illustrates the hypothetical "pathway" of how the inclusion of this compound influences the final properties of a printing ink.

G mpa This compound (in formulation) adhesion Improved Adhesion mpa->adhesion Carboxylic Acid Functionality gloss Enhanced Gloss mpa->gloss Rigid Molecular Structure hardness Increased Hardness mpa->hardness Cyclic Structure drying Faster Drying mpa->drying Accelerates Polymerization

References

Application Notes and Protocols for Maleopimaric Acid as a Sizing Agent in the Paper Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleopimaric acid (MPA) is a fortified rosin (B192284) sizing agent used in the paper industry to impart water resistance to paper and paperboard. It is synthesized through a Diels-Alder reaction between levopimaric acid, a component of rosin, and maleic anhydride. This modification introduces additional carboxyl groups, enhancing the sizing efficiency compared to unmodified rosin. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as an internal sizing agent.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₃₂O₅
Molecular Weight 400.51 g/mol
Appearance Off-white solid
Melting Point ~223 °C

Mechanism of Sizing

Internal sizing with this compound, a form of fortified rosin, involves the retention of the hydrophobic MPA molecules on the surface of the hydrophilic cellulose (B213188) fibers. This process is typically facilitated by the use of a mordant, most commonly aluminum sulfate (B86663) (alum). The acidic nature of rosin-based sizes makes them most effective in a pH range of approximately 4 to 6.

The additional carboxyl groups on the this compound molecule are believed to enhance its interaction with cellulose fibers through the aluminum species, leading to a more effective and stable hydrophobic barrier on the paper surface. The hydrophobic portions of the MPA molecules orient themselves away from the fiber surface, preventing the penetration of water.

Diagrams

Synthesis_of_Maleopimaric_Acid cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_product Product Rosin Rosin (containing Levopimaric Acid) Reaction Heat Rosin->Reaction + MaleicAnhydride Maleic Anhydride MaleicAnhydride->Reaction MPA This compound Reaction->MPA Sizing_Mechanism cluster_components Components in Paper Furnish cluster_process Sizing Process cluster_result Result Cellulose Cellulose Fiber (Hydrophilic Surface) Attachment Attachment & Orientation Cellulose->Attachment MPA This compound (Hydrophobic) MPA->Attachment Alum Alum (Mordant) Alum->Attachment SizedPaper Sized Paper (Hydrophobic Surface) Attachment->SizedPaper Creates water-resistant barrier Experimental_Workflow cluster_prep Preparation cluster_handsheet Handsheet Formation cluster_eval Evaluation cluster_analysis Data Analysis Prep_MPA 1. Prepare this compound Fortified Rosin Emulsion Add_Sizing 3. Add Sizing Emulsion & Alum to Pulp Prep_MPA->Add_Sizing Prep_Pulp 2. Prepare Pulp Slurry Prep_Pulp->Add_Sizing Form_Sheets 4. Form Handsheets (TAPPI T 205) Add_Sizing->Form_Sheets Press_Dry 5. Press and Dry Handsheets Form_Sheets->Press_Dry Condition 6. Condition Handsheets Press_Dry->Condition Cobb_Test 7a. Perform Cobb Test Condition->Cobb_Test Contact_Angle 7b. Measure Contact Angle Condition->Contact_Angle Analyze 8. Analyze and Compare Data Cobb_Test->Analyze Contact_Angle->Analyze

Application Notes and Protocols for the Esterification of Maleopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleopimaric acid (MPA), a tricarboxylic acid derived from the Diels-Alder reaction of levopimaric acid (a component of rosin) and maleic anhydride, serves as a versatile platform for chemical modifications. Its derivatives, particularly esters, are of significant interest in various fields, including the development of novel polymers, coatings, and as intermediates in the synthesis of pharmacologically active compounds. This document provides a detailed protocol for the esterification of this compound, focusing on two primary methods: direct acid-catalyzed esterification (Fischer-Speier type) and a two-step method involving the formation of an acyl chloride intermediate.

Data Presentation

The following table summarizes quantitative data from representative esterification reactions of this compound. It is important to note that the reaction conditions significantly influence the yield and the nature of the resulting ester (mono-, di-, or tri-ester).

Ester ProductAlcoholCatalyst/MethodReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
This compound mono-ethyl esterAnhydrous Ethanol (B145695)SOCl₂ (Acyl Chlorination)40-50 (for acyl chloride), then esterification3 (for acyl chloride)73.2[1]
Tripolyfluoroalkyl esters of MPAα,α,ω-TrihydroperfluoroalkanolsH₂SO₄ (conc.)150-220655-70

Experimental Protocols

Two primary methodologies for the esterification of this compound are detailed below. The choice of method depends on the desired ester, the reactivity of the alcohol, and the required reaction conditions.

Protocol 1: Direct Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This protocol is adapted from the general principles of Fischer esterification and specific examples of its application to complex carboxylic acids. It is suitable for producing esters from primary and secondary alcohols.[2] Tertiary alcohols are generally not suitable due to their propensity for elimination reactions.

Materials:

  • This compound (MPA)

  • Alcohol (e.g., ethanol, butanol, or other primary/secondary alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • Anhydrous solvent (e.g., toluene (B28343) or the alcohol reactant in excess)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent like toluene), add this compound.

  • Addition of Reagents: Add the alcohol. A large excess of the alcohol can be used as the solvent to drive the equilibrium towards the ester product.[3] Alternatively, use a solvent such as toluene to facilitate the removal of water via azeotropic distillation.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol or solvent used. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an excess of alcohol was used as the solvent, remove it under reduced pressure.

    • Dilute the residue with an organic solvent for extraction (e.g., ethyl acetate) and water.

    • Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired this compound ester.

Protocol 2: Esterification via Acyl Chloride Intermediate

This method is particularly useful for less reactive alcohols or when milder reaction conditions are required for the esterification step. It involves the conversion of the carboxylic acid groups of MPA to more reactive acyl chlorides, which then readily react with the alcohol.[1]

Part A: Synthesis of this compound Chloride

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir for approximately 3 hours.[1] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation of Acyl Chloride: After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting this compound chloride can be used in the next step without further purification.

Part B: Esterification of this compound Chloride

Materials:

  • This compound chloride (from Part A)

  • Anhydrous alcohol (e.g., anhydrous ethanol)

  • Anhydrous solvent (e.g., dichloromethane or the alcohol itself)

  • A base (e.g., pyridine (B92270) or triethylamine, optional, to scavenge HCl)

Procedure:

  • Reaction Setup: Dissolve the crude this compound chloride in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Alcohol: Cool the solution in an ice bath and slowly add the anhydrous alcohol. If a base is used, it can be added at this stage.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with dilute acid (if a base was used), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the resulting crude ester by column chromatography or recrystallization. For the mono-ethyl ester, recrystallization from ethanol has been reported.[1]

Visualizations

Esterification_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification MPA This compound ReactionMix Combine Reactants & Catalyst MPA->ReactionMix Alcohol Alcohol Alcohol->ReactionMix Catalyst Acid Catalyst / SOCl₂ Catalyst->ReactionMix Heating Heat / Reflux ReactionMix->Heating Neutralization Neutralization Heating->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography / Recrystallization) Drying->Purification FinalProduct Pure MPA Ester Purification->FinalProduct

Caption: Experimental workflow for the esterification of this compound.

Fischer_Esterification_Pathway MPA This compound (R-COOH) ProtonatedMPA Protonated MPA MPA->ProtonatedMPA + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedMPA->TetrahedralIntermediate + R'-OH Alcohol Alcohol (R'-OH) Alcohol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O H2O Water (H₂O) TetrahedralIntermediate->H2O Ester MPA Ester (R-COOR') ProtonatedEster->Ester - H⁺ H_plus_regen H⁺ (Catalyst) ProtonatedEster->H_plus_regen H_plus H⁺ (Catalyst) H_plus->ProtonatedMPA

Caption: Simplified reaction pathway for the Fischer esterification of one carboxylic acid group on MPA.

References

Application of Maleopimaric Acid in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of maleopimaric acid (MPA), a bio-based monomer derived from rosin, in the synthesis of various polymers. The incorporation of MPA's rigid and bulky tricyclic diterpene structure into polymer backbones can significantly enhance their thermal stability, mechanical strength, and other physicochemical properties.

Overview of this compound in Polymer Chemistry

This compound is a Diels-Alder adduct of levopimaric acid (a component of rosin) and maleic anhydride (B1165640). Its trifunctional nature, possessing both a carboxylic acid group and a cyclic anhydride, makes it a versatile building block for a range of polymers, including polyesters, polyurethanes, and polyamides. The rigid, hydrophobic, and sterically hindered structure of the MPA moiety imparts unique properties to the resulting polymers, such as increased glass transition temperature (Tg), enhanced thermal and oxidative stability, and improved mechanical performance.

Synthesis of this compound-Based Polymers: Application Notes

Polyurethanes

MPA is most commonly incorporated into polyurethanes via a two-step process. First, it is used to create a polyester (B1180765) polyol intermediate, which is then reacted with a diisocyanate to form the polyurethane.

Key Advantages:

  • Enhanced Thermal Stability: The rigid structure of MPA restricts the thermal motion of the polymer chains, leading to a higher decomposition temperature.

  • Improved Mechanical Properties: The incorporation of MPA can significantly increase the tensile strength and hardness of polyurethane films.

  • Increased Hydrophobicity: The hydrophobic nature of the rosin-derived core can reduce the water absorption of the final polyurethane material.

Polyesters

While less common in the literature, MPA can be used as a trifunctional monomer in the synthesis of branched or cross-linked polyesters. The anhydride group can be hydrolyzed to form two carboxylic acid groups, which, along with the existing carboxylic acid, can react with diols to form a polyester network.

Potential Applications:

  • Coatings and Resins: The resulting polyesters may find use in coating applications where high thermal stability and hardness are desired.

  • Thermosets: Cross-linked polyester resins for composite materials.

Polyamides

The synthesis of polyamides using MPA is an emerging area of research. The anhydride group of MPA can be reacted with diamines to form an amic acid, which can then be thermally or chemically cyclized to form an imide. The remaining carboxylic acid can then be used for polymerization with a diamine to form a polyamide-imide.

Potential Advantages:

  • High-Temperature Performance: The incorporation of the imide functionality along with the rigid MPA structure is expected to yield polyamides with excellent thermal stability.

  • Processability: The bulky MPA structure may disrupt chain packing, potentially improving the solubility and processability of otherwise intractable aromatic polyamides.

Experimental Protocols

Synthesis of this compound Polyester Polyol (MAPP)

This protocol is a generalized procedure based on the synthesis of a polyester polyol intermediate for subsequent polyurethane synthesis.

Materials:

  • This compound (MPA)

  • Diethylene glycol (DEG)

  • Adipic acid

  • Isophthalic acid

  • 5-Sulfoisophthalic acid sodium salt (for water dispersibility if needed)

  • Neopentyl glycol

  • Trimethylolpropane

  • Catalyst (e.g., p-toluenesulfonic acid or dibutyltin (B87310) dilaurate)

  • Nitrogen gas inlet and outlet

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Condenser and collection flask

Procedure:

  • To a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser, add this compound, diethylene glycol, adipic acid, isophthalic acid, 5-sulfoisophthalic acid sodium salt (if applicable), neopentyl glycol, and trimethylolpropane.

  • Heat the mixture under a slow stream of nitrogen to 150-160°C with stirring until all reactants are melted and the mixture is homogeneous.

  • Add the catalyst (e.g., 0.1-0.5 wt% of total reactants).

  • Gradually increase the temperature to 200-220°C. Water will begin to distill off as the esterification reaction proceeds.

  • Maintain the reaction at this temperature, monitoring the reaction progress by measuring the acid value of the mixture at regular intervals.

  • Continue the reaction until the acid value drops to the desired level (typically < 2 mg KOH/g).

  • Cool the resulting this compound polyester polyol (MAPP) to room temperature. The product should be a viscous liquid.

Synthesis of Rosin-Based Waterborne Polyurethane (RWPU) from MAPP

This protocol describes the synthesis of a waterborne polyurethane using the MAPP synthesized in the previous step.

Materials:

  • This compound polyester polyol (MAPP)

  • Polyether glycol (e.g., N-210, average molecular weight 1000)

  • 2,4-Toluene diisocyanate (TDI)

  • Dimethylolpropionic acid (DMPA)

  • Dibutyltin dilaurate (DBTDL)

  • Triethylamine (B128534) (TEA)

  • Acetone (B3395972) (anhydrous)

  • Deionized water

  • Nitrogen gas inlet and outlet

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Dropping funnel

Procedure:

Step 1: Prepolymerization

  • In a four-necked flask, add the synthesized MAPP and polyether glycol. Heat to 80°C under vacuum for 1 hour to remove any residual water.

  • Cool the mixture to 60°C and add DMPA and a catalytic amount of DBTDL.

  • Slowly add TDI to the mixture via a dropping funnel over 1-2 hours with vigorous stirring under a nitrogen atmosphere.

  • After the addition of TDI is complete, raise the temperature to 80-85°C and continue the reaction for 2-3 hours to form the NCO-terminated prepolymer. Monitor the NCO content by titration.

Step 2: Emulsification and Chain Extension

  • Cool the prepolymer to 70°C and add anhydrous acetone to reduce the viscosity.

  • Add triethylamine (TEA) to neutralize the carboxylic acid groups of the DMPA, and stir for 30 minutes.

  • With high-speed stirring, add deionized water to the prepolymer solution over 30-60 minutes to form a stable emulsion.

  • Once the emulsion is formed, add a chain extender (e.g., ethylenediamine) to react with the remaining NCO groups.

  • Continue stirring for another 1-2 hours.

  • Remove the acetone under reduced pressure to obtain the final rosin-based waterborne polyurethane dispersion.

Quantitative Data Presentation

The following tables summarize the quantitative data on the properties of this compound-based polymers from the literature.

Table 1: Thermal Properties of Rosin-Based Waterborne Polyurethane (RWPU) with Varying MAPP Content [1]

MAPP Content (wt%)Onset Decomposition Temperature (°C)Glass Transition Temperature (Tg) (°C)
0 (Pure WPU)170Not Reported
10215Not Reported
20226Not Reported
3023712°C higher than pure WPU

Table 2: Mechanical and Physical Properties of Rosin-Based Waterborne Polyurethane (RWPU) with Varying MAPP Content [1]

MAPP Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Water Absorption (%)
0 (Pure WPU)7.24Not Reported78.6
1015.82Not Reported35.2
2020.15Not Reported21.3
3023.24Not Reported14.7

Visualizations

The following diagrams illustrate the synthesis pathways and experimental workflows.

MPA_Synthesis cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_product Product Levopimaric_Acid Levopimaric Acid Reaction Diels-Alder Reaction Levopimaric_Acid->Reaction Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Reaction MPA This compound (MPA) Reaction->MPA

Caption: Synthesis of this compound (MPA) via Diels-Alder Reaction.

MAPP_Synthesis_Workflow Reactants MPA, Diols, Diacids, Catalyst Mixing Melt and Mix Reactants (150-160°C) Reactants->Mixing Polycondensation Polycondensation (200-220°C) Remove Water Mixing->Polycondensation Monitoring Monitor Acid Value Polycondensation->Monitoring Monitoring->Polycondensation Acid Value > Target Product This compound Polyester Polyol (MAPP) Monitoring->Product Acid Value ≤ Target

Caption: Workflow for the Synthesis of this compound Polyester Polyol (MAPP).

RWPU_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_emulsification Emulsification & Chain Extension MAPP_Polyol MAPP + Polyether Glycol DMPA_Catalyst Add DMPA + Catalyst MAPP_Polyol->DMPA_Catalyst TDI_Addition Add TDI (80-85°C) DMPA_Catalyst->TDI_Addition Prepolymer NCO-Terminated Prepolymer TDI_Addition->Prepolymer Neutralization Add Acetone + TEA Prepolymer->Neutralization Emulsify Add Deionized Water Neutralization->Emulsify Chain_Extension Add Chain Extender Emulsify->Chain_Extension Final_Product RWPU Dispersion Chain_Extension->Final_Product

Caption: Experimental Workflow for Rosin-Based Waterborne Polyurethane (RWPU) Synthesis.

References

Maleopimaric Acid: A Versatile Precursor for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleopimaric acid (MPA), a Diels-Alder adduct of levopimaric acid (a component of rosin) and maleic anhydride (B1165640), has emerged as a promising and versatile scaffold for the development of new pharmaceutical compounds. Its rigid tricyclic diterpenoid structure provides a unique three-dimensional framework that can be chemically modified to generate a diverse library of derivatives with a wide range of biological activities. This document provides an overview of the applications of MPA as a precursor for pharmaceutical agents, detailed protocols for the synthesis of key derivatives, and methodologies for evaluating their biological activities.

Therapeutic Potential of this compound Derivatives

Research into the pharmacological properties of MPA derivatives has revealed significant potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of various MPA derivatives against a broad spectrum of cancer cell lines. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest.

Key Derivatives and Their Activities:

  • N-aryl imides and diimides: These derivatives have shown significant cytotoxic activity. For instance, certain N-aryl imide atropisomers exhibit potent toxicity against various cancer cell lines, with IC50 values in the low micromolar range.[1] One study reported that a phenylalanine-substituted diimide derivative, compound 4g , displayed significant cytotoxicity against MGC-803 (gastric) and Hct-116 (colon) cancer cells with IC50 values of 9.85 ± 1.24 µM and 8.47 ± 0.95 µM, respectively.[2]

  • Thiazole (B1198619) derivatives: The incorporation of a thiazole moiety has also been shown to enhance anticancer activity. One particular 1,3-thiazole derivative was found to be highly active against multiple cell lines, with IC50 values ranging from 2 to 24 µM.[3]

Antimicrobial Activity

MPA derivatives have also been investigated for their potential as antimicrobial agents. Certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. For example, 2-allylmaleopimarimide and MPA N-benzylcarboxamide have shown pronounced antimicrobial activity.[4] Additionally, specific thiazole derivatives of MPA exhibited antifungal activity against Candida albicans and antibacterial activity against a panel of bacteria including Enterobacter aerogenes, Klebsiella pneumoniae, Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Proteus vulgaris.[3]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

DerivativeCancer Cell LineIC50 (µM)Reference
N-aryl imide atropisomers (R configuration)Various7.51 - 32.1[1]
Diimide with phenylalanine substituent (4g )MGC-803 (Gastric)9.85 ± 1.24[2]
Diimide with phenylalanine substituent (4g )Hct-116 (Colon)8.47 ± 0.95[2]
1,3-Thiazole derivative (3 )Various2 - 24[3]

Experimental Protocols

Synthesis of this compound (MPA)

This compound is synthesized via a Diels-Alder reaction between levopimaric acid (found in pine rosin) and maleic anhydride.[5]

Protocol 1: Synthesis of this compound

  • Reactants: Levopimaric acid (from Pinus elliottii oleoresin), maleic anhydride.

  • Solvent: Toluene (B28343) or xylene.

  • Procedure: a. Dissolve levopimaric acid and a molar excess of maleic anhydride in the chosen solvent. b. Heat the mixture at room temperature or under reflux for several hours. The specific temperature and time will depend on the solvent used. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. The product, this compound, will precipitate out of the solution. f. Collect the precipitate by filtration and wash with a cold solvent (e.g., hexane) to remove unreacted starting materials. g. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water).

Synthesis of N-Aryl Imide Derivatives of MPA

Protocol 2: General Procedure for the Synthesis of N-Aryl Imides

  • Starting Material: this compound.

  • Reagents: Thionyl chloride (SOCl2), appropriate aromatic amine, pyridine (B92270) (as a catalyst), and a suitable solvent (e.g., anhydrous toluene or dioxane).

  • Procedure: a. Acid Chloride Formation: Suspend this compound in the anhydrous solvent and add a stoichiometric amount of thionyl chloride. Reflux the mixture for 2-3 hours to form the acid chloride. Remove the excess thionyl chloride and solvent under reduced pressure. b. Imide Formation: Dissolve the resulting acid chloride in the same anhydrous solvent. Add the desired aromatic amine and a catalytic amount of pyridine. Reflux the mixture for 4-6 hours. c. Work-up: After cooling, pour the reaction mixture into ice-cold water. The N-aryl imide derivative will precipitate. d. Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

Biological Activity Assays

Protocol 3: Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Susceptibility Testing using Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow: Synthesis and Evaluation of MPA Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Rosin Pine Rosin Levopimaric_acid Levopimaric Acid Rosin->Levopimaric_acid Extraction MPA This compound (MPA) Levopimaric_acid->MPA Diels-Alder Reaction Maleic_anhydride Maleic Anhydride Maleic_anhydride->MPA Derivatives MPA Derivatives (Imides, Esters, etc.) MPA->Derivatives Chemical Modification Cytotoxicity Anticancer Activity (MTT Assay) Derivatives->Cytotoxicity Antimicrobial Antimicrobial Activity (Broth Microdilution) Derivatives->Antimicrobial Amines Amines/Alcohols Amines->Derivatives Data IC50 / MIC Values Cytotoxicity->Data Antimicrobial->Data

Caption: Workflow for the synthesis and biological evaluation of MPA derivatives.

Proposed Signaling Pathway for Apoptosis Induction by MPA Derivatives

G cluster_upstream Upstream Events cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade MPA_Derivative MPA Derivative Cell_Stress Cellular Stress MPA_Derivative->Cell_Stress Bcl2_family Modulation of Bcl-2 Family Proteins Cell_Stress->Bcl2_family Bax Bax (Pro-apoptotic) Activation Bcl2_family->Bax Bcl2_protein Bcl-2 (Anti-apoptotic) Inhibition Bcl2_family->Bcl2_protein Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2_protein->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by MPA derivatives.

References

Application Notes and Protocols for the Quantification of Maleopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleopimaric acid (MPA) is a Diels-Alder adduct formed from the reaction of levopimaric acid, a component of rosin (B192284), with maleic anhydride (B1165640).[1] Its quantification is crucial in various industrial applications, including the manufacturing of resins, sizing agents, and in the quality control of products derived from rosin.[2][3] Accurate and reliable analytical methods are essential for determining the concentration of MPA in different matrices. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The concentration of this compound in rosin adducts can vary depending on the reaction conditions, such as temperature and the molar ratio of reactants. The following table summarizes quantitative data from studies on the synthesis of MPA.

MatrixAnalytical MethodMolar Ratio (Rosin:Maleic Anhydride)Reaction Temperature (°C)Concentration of MPA (%)Reference
Rosin Adduct (Central Java)GC-FID1:1020012-23[2]
Rosin Adduct (West Java)GC-FIDNot Specified1256-17[2]
Rosin Adduct (West Java)GC-FIDNot Specified2008-20[2]
Rosin Adduct (North Sumatra)GC-FIDNot Specified1255-12[2]
Rosin Adduct (North Sumatra)GC-FIDNot Specified2005-18[2]
Rosin Adduct (East Java)GC-FIDNot Specified1255-18[2]
Rosin Adduct (East Java)GC-FID1:102006-21.5[2]
Rosin AdductGC-MS1:6.2200~22.5[3][4]

Experimental Protocols

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the common method of analyzing MPA after conversion to its methyl ester.[2][3]

a. Sample Preparation and Derivatization:

  • Reaction: React a known amount of rosin with maleic anhydride. The molar ratio and reaction temperature can be varied to optimize the yield of MPA.[2][3][5] For example, a molar ratio of 1:6.2 (rosin:maleic anhydride) at 200°C has been shown to produce a high yield of MPA.[3][4]

  • Esterification: After the reaction, the resulting MPA adduct is typically converted to its methyl ester for GC analysis. This can be achieved by heating the sample with a methylating agent such as BF3-methanol.[6]

  • Extraction: Dissolve the derivatized sample in a suitable organic solvent like hexane (B92381) or dichloromethane.

  • Purification: The extract may need to be purified using solid-phase extraction (SPE) to remove interfering substances.[6]

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.[7]

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.[7]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.[7]

  • Injector: Split/splitless injector, operated in splitless mode.[7]

  • Injector Temperature: 280°C.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 280°C at 20°C/min.

    • Hold at 280°C for 10 minutes.[7]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

    • Ion Source Temperature: 230°C.[7]

    • Interface Temperature: 280°C.[7]

    • Mass Range: Scan from m/z 50 to 700.[7]

    • Characteristic Ions for Endo-maleopimaric acid methyl ester: A base peak at m/z 146 and prominent ions at m/z 386, 187, and 121 can be used for identification and quantification.[2][3]

c. Calibration and Quantification:

  • Prepare a series of calibration standards of a certified this compound reference material, if available. If not, a well-characterized in-house standard can be used.

  • Derivatize the standards in the same manner as the samples.

  • Inject the derivatized standards into the GC-MS system to generate a calibration curve by plotting the peak area of the characteristic ions against the concentration.

  • Inject the prepared sample solution and determine the concentration of MPA from the calibration curve.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this compound is not extensively detailed in the provided literature, a reliable method can be developed based on the analysis of similar organic acids like maleic acid and other resin acids.[8][9][10][11]

a. Sample Preparation:

  • Extraction: Dissolve the sample containing MPA in a suitable solvent such as a mixture of methanol (B129727) and water.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.[8]

b. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent, equipped with a UV or photodiode array (PDA) detector.[11]

  • Column: A reversed-phase C18 column (e.g., 4.6 mm i.d. × 25 cm, 5 µm particle size) is suitable for separating organic acids.[8][9]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous solution and an organic solvent. A common mobile phase is a mixture of 0.1% phosphoric acid in water and methanol (e.g., 90:10 v/v).[9]

  • Flow Rate: 0.75 - 1.0 mL/min.[9][11]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

  • Detector: UV detection at a wavelength where MPA shows significant absorbance, likely around 210-220 nm for the carboxylic acid and anhydride moieties.[10]

  • Injection Volume: 20 µL.[11]

c. Calibration and Quantification:

  • Prepare a stock solution of this compound standard in the mobile phase.

  • Create a series of working standards by diluting the stock solution.

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample and quantify the MPA concentration using the calibration curve.

Visualizations

Experimental Workflow for MPA Quantification

The following diagram illustrates the general workflow for the quantification of this compound.

MPA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Containing MPA Reaction Reaction with Maleic Anhydride (if necessary) Sample->Reaction Extraction Solvent Extraction Reaction->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Filtration Filtration (for HPLC) Extraction->Filtration GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC Analysis Filtration->HPLC DataAcquisition Data Acquisition GCMS->DataAcquisition HPLC->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Workflow for this compound Quantification.

Logical Relationship for Method Selection

The choice between GC-MS and HPLC depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Method_Selection node_rect node_rect start Need to Quantify MPA? volatile Is the analyte volatile or can be made volatile? start->volatile thermostable Is the analyte thermostable? volatile->thermostable Yes hplc Use HPLC volatile->hplc No gcms Use GC-MS thermostable->gcms Yes thermostable->hplc No

Caption: Decision tree for selecting an analytical method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Maleopimaric Acid in Rosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosin (B192284), a natural resin obtained from conifers, is a complex mixture of resin acids. In various industries, including pharmaceuticals, the modification of rosin, for instance through a Diels-Alder reaction with maleic anhydride (B1165640) to form maleopimaric acid (MPA), is a common practice to alter its physicochemical properties.[1] The accurate quantification of MPA is crucial for quality control and to ensure the desired performance of rosin-based products in applications such as film-forming agents and drug delivery systems.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the separation and quantification of individual resin acids in rosin.[1] This document provides a detailed protocol for the analysis of this compound in rosin samples using reversed-phase HPLC (RP-HPLC) with UV detection.

Principle of the Method

This method employs reversed-phase HPLC to separate this compound from other components in the rosin matrix. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[1] An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid groups of MPA, thereby increasing its retention on the non-polar stationary phase and improving peak shape.[1] Detection is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV-Vis detector. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

Data Presentation

Typical HPLC Conditions for Rosin Acid Analysis
ParameterConditionReference
HPLC System Standard HPLC with pump, autosampler, column oven, and UV/DAD detector[1]
Column Reversed-phase C18, 5 µm, 4.6 x 250 mm[2]
Mobile Phase Acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid)[2][3]
Elution Mode Isocratic or Gradient[3][4]
Flow Rate 1.0 mL/min[3]
Column Temp. 30 °C[1]
Injection Vol. 10 - 20 µL[3]
Detector UV-Vis or Diode Array Detector (DAD)[1]
Wavelength 210 nm or 254 nm[1][2][5]
Representative Method Validation Parameters for this compound Analysis
ParameterSpecification
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Protocols

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with UV/DAD detector

  • Reversed-phase C18 column (5 µm, 4.6 x 250 mm)

  • Analytical balance

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

  • Ultrasonic bath

Reagents and Standards
  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • This compound reference standard

Preparation of Solutions
  • Mobile Phase: Prepare a solution of acetonitrile and 0.1% aqueous phosphoric acid (v/v). The exact ratio may need to be optimized, but a starting point of 85:15 (v/v) acetonitrile:aqueous phosphoric acid is recommended. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[3]

Sample Preparation
  • Weighing: Accurately weigh approximately 100 mg of the rosin sample into a 100 mL volumetric flask.[3]

  • Dissolution: Add methanol to the flask and sonicate for 15-20 minutes to ensure complete dissolution of the rosin.[3]

  • Dilution: Bring the solution to volume with methanol and mix thoroughly.[3]

  • Hydrolysis (if necessary): If the this compound is expected to be in its anhydride form, a hydrolysis step may be required. This can be achieved by adding a small amount of aqueous base (e.g., 0.1 M NaOH), allowing the mixture to react, and then neutralizing with an equivalent amount of acid. This step should be validated for completeness.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

HPLC Analysis
  • Set up the HPLC system with the conditions specified in Table 3.1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared rosin sample solutions.

  • After each injection, allow the chromatogram to run for a sufficient time to elute all components of interest.

Data Analysis
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate the peak area of the this compound peak.

  • Construct a calibration curve by plotting the peak area of the standards versus their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the percentage of this compound in the original rosin sample.

Mandatory Visualizations

G Experimental Workflow for MPA Analysis in Rosin cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Rosin Sample B Dissolve in Methanol & Sonicate A->B C Filter through 0.45 µm Filter B->C E Inject into HPLC System C->E D Prepare MPA Standard Solutions D->E F Separation on C18 Column E->F G UV Detection F->G H Obtain Chromatogram G->H I Identify & Quantify MPA Peak H->I J Generate Report I->J

Caption: Workflow for the HPLC analysis of this compound in rosin.

G Key Components of the HPLC System for MPA Analysis MobilePhase Mobile Phase (Acetonitrile/Water + Acid) Pump Pump MobilePhase->Pump Injector Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector DataSystem Data System Detector->DataSystem

Caption: Logical relationship of the HPLC system components.

References

Application Note: Analysis of Maleopimaric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of maleopimaric acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a diterpenoid resin acid, requires derivatization to increase its volatility and thermal stability for successful GC-MS analysis. This document provides detailed methodologies for sample preparation, derivatization, and GC-MS instrument parameters, tailored for researchers in drug development and natural product analysis.

Introduction

This compound is a modified diterpene acid derived from abietic acid, a primary component of pine resin. Its unique chemical structure lends itself to various applications, including in the development of new therapeutic agents. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in research and pharmaceutical development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the presence of a polar carboxylic acid group, this compound is non-volatile and requires chemical derivatization prior to GC-MS analysis to convert it into a more volatile and thermally stable form.[1] This protocol outlines the necessary steps for this derivatization and subsequent GC-MS analysis.

Experimental Protocol

Sample Preparation

It is critical to ensure the sample is free of water, as moisture can interfere with the derivatization process.

Protocol:

  • Accurately weigh 1-5 mg of the this compound sample or a sample containing this compound into a micro-reaction vial.

  • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • For complex matrices, a prior liquid-liquid or solid-phase extraction may be necessary to isolate the acidic components.

Derivatization: Silylation

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[1] This process replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.

Reagents:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

Protocol:

  • To the dried sample in the micro-reaction vial, add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrument and column used. Parameters are based on established methods for similar diterpene acids.

Parameter Value
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
Mass Spectrometer Agilent 5977B or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40-600 amu

Data Presentation

The primary identification of the derivatized this compound is based on its mass spectrum. The expected mass-to-charge ratios (m/z) for the trimethylsilyl (TMS) ester of this compound are presented below. The molecular weight of underivatized this compound is 400.51 g/mol . The addition of a TMS group (Si(CH₃)₃) replaces the acidic proton, increasing the molecular weight by 72.

Derivative Chemical Formula Molecular Weight ( g/mol ) Expected [M]+ m/z Key Fragment Ions (Predicted)
This compound-TMS esterC₂₇H₄₀O₅Si472.69472457 ([M-CH₃]⁺), 382 ([M-Si(CH₃)₃O]⁺), 73 ([Si(CH₃)₃]⁺)

Note: The fragmentation pattern is predictive and should be confirmed by running a standard of this compound.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample This compound Sample Dry_Sample Dry Sample (Nitrogen Evaporation) Sample->Dry_Sample Add_Pyridine Dissolve in Pyridine Dry_Sample->Add_Pyridine Add_BSTFA Add BSTFA + 1% TMCS Add_Pyridine->Add_BSTFA Heat Heat at 70°C for 30 min Add_BSTFA->Heat Derivatized_Sample TMS-Maleopimaric Acid Heat->Derivatized_Sample GC_Injection Inject into GC-MS Derivatized_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Mass Spectra) Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of Derivatization

Derivatization_Logic cluster_before Before Derivatization cluster_after After Derivatization MPA This compound Polar Polar (-COOH group) MPA->Polar NonVolatile Non-Volatile MPA->NonVolatile Derivatization Silylation (BSTFA/TMCS) MPA->Derivatization TMS_MPA TMS-Maleopimaric Acid NonPolar Non-Polar (-COOSi(CH₃)₃) TMS_MPA->NonPolar Volatile Volatile TMS_MPA->Volatile Derivatization->TMS_MPA

References

Maleopimaric Acid as a Bio-Based Curing Agent for High-Performance Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Materials Science and Drug Development

This document provides detailed application notes and experimental protocols for utilizing maleopimaric acid (MPA), a rosin-derived bio-based anhydride (B1165640), as a curing agent for epoxy resins. These protocols are intended for researchers and scientists in materials science and professionals in drug development exploring novel biocompatible and sustainable polymer systems.

Introduction

This compound (MPA) is a Diels-Alder adduct of levopimaric acid (a component of rosin) and maleic anhydride.[1] Its rigid, bulky molecular structure and anhydride functionality make it a compelling bio-based alternative to petroleum-derived curing agents for epoxy resins. The incorporation of MPA into epoxy networks can enhance thermal stability, mechanical strength, and electrical insulation properties.[1] These characteristics, coupled with its origin from a renewable resource, position MPA-cured epoxies as promising materials for a range of applications, including advanced composites, coatings, and potentially, biocompatible materials for drug delivery systems.

This document outlines the synthesis of MPA, its application in curing bisphenol A (BPA) epoxy resins, and the standardized testing of the resulting thermosets.

Quantitative Data Summary

The following tables summarize the key performance indicators of epoxy resins cured with this compound, providing a comparative overview of their thermal and mechanical properties.

Table 1: Thermal Properties of MPA-Cured Epoxy Resins

PropertyValueTest Method
Glass Transition Temperature (Tg)103.9 to 159.8 °CDifferential Scanning Calorimetry (DSC)
Initial Decomposition Temperature (TIDT)295.4 to 310.1 °CThermogravimetric Analysis (TGA)
Temperature at Maximum Decomposition Rate (Tmax)312.48 to 330.33 °CThermogravimetric Analysis (TGA)

Table 2: Mechanical Properties of MPA-Cured Epoxy Resins

PropertyValueTest Method
Tensile Strength37.95 MPaASTM D638
Bending Strength39.10 MPaASTM D790

Experimental Protocols

Synthesis of this compound (MPA)

This protocol describes the synthesis of MPA from rosin (B192284) and maleic anhydride via a Diels-Alder reaction.

Materials:

  • Rosin (gum rosin, tall oil rosin, or wood rosin)

  • Maleic Anhydride

  • Glacial Acetic Acid (solvent)

  • Nitrogen gas supply

  • Organic solvent for washing (e.g., acetic acid)

  • Distilled water

Equipment:

  • Four-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Nitrogen inlet

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 100 parts by weight of rosin, 23-33 parts by weight of maleic anhydride, and 80-150 parts by weight of an acid solvent like glacial acetic acid.

  • Under a nitrogen atmosphere, heat the mixture to a reaction temperature between 70-140 °C.[2] A typical reflux temperature for glacial acetic acid is around 118 °C.[3]

  • Maintain the reaction for 2-8 hours with continuous stirring.[2]

  • After the reaction is complete, cool the mixture.

  • Filter the cooled solution to collect the primary product of this compound.[2]

  • Wash the collected solid with an organic solvent, such as acetic acid, multiple times.[2]

  • Subsequently, wash the product with hot distilled water.[2]

  • Filter the purified product and dry it in an oven to obtain this compound with a purity of over 95%.[2]

Curing of Bisphenol A (BPA) Epoxy Resin with MPA

This protocol details the procedure for curing a standard bisphenol A epoxy resin using the synthesized MPA.

Materials:

  • Bisphenol A based epoxy resin (e.g., DGEBA)

  • This compound (MPA), synthesized as per the above protocol

  • (Optional) Co-curing agent, such as methylhexahydrophthalic anhydride (MHHPA)[4]

  • (Optional) Accelerator (e.g., tertiary amine)

Equipment:

  • Beaker or mixing vessel

  • Stirring rod or mechanical mixer

  • Water bath or heating plate with temperature control

  • Vacuum oven

  • Molds for casting test specimens

Procedure:

  • Calculate the required mass ratio of epoxy resin and MPA based on their respective epoxy equivalent weight (EEW) and anhydride equivalent weight (AEW). The ideal stoichiometry is a 1:1 ratio of anhydride groups to epoxy groups, though the optimal ratio may be in the range of 0.90-0.95 to account for side reactions.[5]

  • If using a co-curing agent, blend the desired ratio of MPA and the co-curing agent first.

  • Preheat the epoxy resin to approximately 45-50 °C in a water bath to reduce its viscosity.

  • Add the calculated amount of MPA (or the MPA blend) to the preheated epoxy resin.

  • Stir the mixture thoroughly for 15 minutes until a homogeneous mixture is obtained.[4]

  • Degas the mixture in a vacuum oven at 50 °C to remove any entrapped air bubbles.

  • Pour the degassed mixture into preheated molds of the desired shape for mechanical and thermal testing.

  • Cure the samples in an oven using a multi-stage curing cycle. A typical cycle involves an initial cure at a lower temperature followed by a post-cure at a higher temperature. For example, 2 hours at 90 °C, followed by 4 hours at 165 °C.[5] The curing conditions can be varied to optimize the properties of the final material.

Thermal Analysis

3.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and to study the curing behavior of the epoxy system.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Prepare a small sample (5-15 mg) of the cured epoxy resin.

  • Place the sample in an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • To remove the thermal history, heat the sample to a temperature above its expected Tg (e.g., 250 °C), hold for a few minutes, and then quench cool.

  • Heat the sample from room temperature to a temperature well above the Tg (e.g., 250 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min, under a nitrogen atmosphere.[6]

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

3.3.2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the cured epoxy resin.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small sample (10-15 mg) of the cured epoxy resin in a TGA sample pan.[6]

  • Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 K/min, under a nitrogen or air atmosphere.[7]

  • Record the mass loss of the sample as a function of temperature.

  • The initial decomposition temperature (TIDT or Td5%) is often taken as the temperature at which 5% weight loss occurs. The temperature of maximum decomposition rate (Tmax) corresponds to the peak of the derivative of the TGA curve.

Mechanical Testing

3.4.1. Tensile Testing

Tensile testing is performed to determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy resin.

Equipment:

  • Universal Testing Machine with tensile grips

  • Extensometer (optional, for accurate strain measurement)

Procedure:

  • Prepare dog-bone shaped specimens according to ASTM D638 standard dimensions.[8]

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and displacement data throughout the test.

  • Calculate the tensile strength, modulus, and elongation from the stress-strain curve.

3.4.2. Bending (Flexural) Testing

Bending tests are conducted to determine the flexural strength and modulus of the material.

Equipment:

  • Universal Testing Machine with a three-point bending fixture

Procedure:

  • Prepare rectangular bar-shaped specimens according to ASTM D790 standard dimensions.[8]

  • Place the specimen on the two supports of the three-point bending fixture.

  • Apply a load to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.

  • Record the load and deflection data.

  • Calculate the flexural strength and modulus from the recorded data.

Visualizations

experimental_workflow cluster_synthesis MPA Synthesis cluster_curing Epoxy Curing cluster_analysis Material Characterization rosin Rosin reaction Diels-Alder Reaction (70-140°C, 2-8h) rosin->reaction ma Maleic Anhydride ma->reaction purification Purification (Washing & Drying) reaction->purification mpa This compound (MPA) purification->mpa mixing Mixing & Degassing mpa->mixing epoxy Epoxy Resin epoxy->mixing casting Casting into Molds mixing->casting curing Oven Curing (Multi-stage) casting->curing cured_resin Cured Epoxy Specimen curing->cured_resin thermal Thermal Analysis (DSC, TGA) cured_resin->thermal mechanical Mechanical Testing (Tensile, Bending) cured_resin->mechanical

Caption: Experimental workflow for MPA synthesis, epoxy curing, and material characterization.

curing_mechanism cluster_reactants Reactants cluster_reaction Curing Reactions cluster_product Product epoxy Epoxy Group step2 Esterification epoxy->step2 hydroxyl Hydroxyl Group (initiator) step1 Ring Opening of Anhydride hydroxyl->step1 Initiates anhydride Anhydride Group (MPA) anhydride->step1 step1->step2 Forms Carboxylic Acid step3 Cross-linking step2->step3 Forms Ester Linkage network Cross-linked Epoxy Network step3->network

Caption: Simplified reaction pathway for the anhydride curing of epoxy resins.

References

Application Notes and Protocols: Synthesis and Application of Maleopimaric Acid-Based Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Maleopimaric acid (MPA) is a bio-based, semi-synthetic derivative produced from natural resin acids found in pine trees.[1] The synthesis involves a Diels-Alder reaction between levopimaric acid (a component of rosin) and maleic anhydride (B1165640).[1][2][3] This process transforms the hydrophobic rosin (B192284) acid into a molecule with a hydrophilic anhydride group, creating an amphiphilic structure. The presence of multiple reactive sites—a carboxylic acid group and a dicarboxylic anhydride ring—makes MPA a versatile platform for the synthesis of novel surfactants. These bio-derived surfactants are gaining attention for their potential applications in various fields, including as emulsifiers, wetting agents, and stabilizers in pharmaceutical formulations and advanced drug delivery systems.[4][5] This document provides detailed protocols for the synthesis of MPA and its subsequent conversion into various classes of surfactants, along with methods for their characterization.

Synthesis of this compound (MPA)

The foundational step is the synthesis of MPA from commercially available rosin. Rosin's primary reactive component for this purpose is levopimaric acid, which undergoes a Diels-Alder cycloaddition with maleic anhydride.[6]

Experimental Protocol: Diels-Alder Addition

This protocol is adapted from established methods for synthesizing MPA.[7][8]

Materials:

  • Gum Rosin (100 parts by weight)

  • Maleic Anhydride (23-33 parts by weight)

  • Glacial Acetic Acid (as solvent, approx. 1000 mL per 100g of rosin)[8]

  • Nitrogen gas supply

  • Organic solvent (e.g., isopropyl ether or acetone (B3395972) for washing)[7]

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filtration apparatus

  • Vacuum oven

Procedure:

  • Set up the reaction apparatus (flask, condenser, stirrer) under a nitrogen atmosphere.

  • To the flask, add 100 parts of gum rosin, 23-33 parts of maleic anhydride, and a sufficient volume of glacial acetic acid to dissolve the reactants (e.g., 1000 mL).[8]

  • Begin stirring and gently heat the mixture to reflux (approximately 118-140°C).[7][8]

  • Maintain the reaction at this temperature for 2 to 8 hours under a continuous nitrogen blanket.[7] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction period, cool the mixture to room temperature. The MPA-acetic acid solvate may begin to crystallize.[8]

  • Filter the crude product using a Buchner funnel.

  • Wash the collected primary product with a cold organic solvent (e.g., acetone) to remove unreacted starting materials.[7]

  • Follow with a wash using hot distilled water to remove any remaining polar impurities.[7]

  • Dry the purified white crystalline product in a vacuum oven. The expected purity of the final this compound should be greater than 95%.[7]

Synthesis_of_Maleopimaric_Acid Rosin Rosin (containing Levopimaric Acid) Reaction Diels-Alder Reaction (Reflux, 2-8h, N2) Rosin->Reaction MA Maleic Anhydride MA->Reaction Solvent Glacial Acetic Acid (Solvent) Solvent->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Acetone, Hot H2O) Filtration->Washing Drying Drying Washing->Drying MPA Pure Maleopimaric Acid (MPA) Drying->MPA

Fig. 1: Workflow for the synthesis of this compound (MPA).

Synthesis of this compound-Based Surfactants

MPA serves as a versatile building block for various surfactant types through modification of its carboxylic acid and anhydride functionalities.

Protocol: Synthesis of Anionic Surfactants (Sodium Maleopimarate)

A simple acid-base neutralization converts MPA into an anionic surfactant.

Materials:

  • This compound (MPA)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or distilled water

Procedure:

  • Dissolve a known molar amount of MPA in ethanol.

  • In a separate beaker, prepare an equimolar solution of NaOH in distilled water.

  • Slowly add the NaOH solution dropwise to the MPA solution while stirring.

  • Monitor the pH of the solution. Continue adding the base until the solution is neutralized (pH ~7.0).

  • Remove the solvent (ethanol/water) via rotary evaporation to obtain the solid sodium maleopimarate salt.

Protocol: Synthesis of Non-ionic Surfactants (MPA-PEG Esters)

This protocol describes the esterification of MPA with polyethylene (B3416737) glycol (PEG) to form a non-ionic surfactant, a method adapted from related polyester (B1180765) synthesis.[9][10]

Materials:

  • This compound (MPA)

  • Polyethylene Glycol (PEG, various molecular weights can be used, e.g., PEG 400, PEG 600)

  • Esterification catalyst (e.g., p-toluenesulfonic acid, 0.2-0.5% of total reactant mass)[9]

Procedure:

  • In a round-bottom flask, combine MPA and PEG in a desired molar ratio (e.g., 1:1.1 MPA:PEG).

  • Add the p-toluenesulfonic acid catalyst.

  • Heat the mixture with stirring to a temperature of 150-200°C. The reaction is typically performed under a nitrogen atmosphere to prevent oxidation.

  • The reaction involves the opening of the anhydride ring by the hydroxyl end-groups of PEG to form ester linkages.

  • Maintain the reaction for several hours (e.g., 7-10h) until the reaction is complete, which can be monitored by the acid value of the mixture.[9]

  • Cool the mixture. The resulting product can be used directly or purified by precipitation in a non-solvent like diethyl ether to remove unreacted starting materials.

Synthesis_of_MPA_PEG_Surfactant MPA Maleopimaric Acid (MPA) Reaction Esterification (150-200°C, 7-10h) MPA->Reaction PEG Polyethylene Glycol (PEG) PEG->Reaction Catalyst Catalyst (p-TSA) Catalyst->Reaction Cooling Cooling Reaction->Cooling Purification Purification (Optional) Cooling->Purification Surfactant MPA-PEG Ester (Non-ionic Surfactant) Purification->Surfactant

Fig. 2: Workflow for the synthesis of MPA-PEG non-ionic surfactants.
Protocol Outline: Synthesis of Amide-Based Surfactants

This procedure outlines the synthesis of an amide-linked MPA surfactant, based on the preparation of Sodium this compound Octadecamide Dicarboxylate.[11]

Procedure Outline:

  • Amidation: React MPA with a long-chain amine (e.g., octadecylamine) in an appropriate solvent. This reaction opens the anhydride ring to form an amide and a carboxylic acid.

  • Neutralization: The two remaining carboxylic acid groups are then neutralized with a base, such as sodium hydroxide, to yield the final dicarboxylate surfactant salt.[11]

Characterization of Surfactant Properties

The efficacy of a surfactant is determined by its physicochemical properties, primarily its ability to reduce surface tension and form micelles.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property indicating the concentration at which surfactant molecules self-assemble into micelles.[12] It can be determined by measuring the surface tension of surfactant solutions at various concentrations.[13]

Equipment:

  • Tensiometer (with Wilhelmy plate or Du Noüy ring)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the MPA-based surfactant in deionized water at a concentration significantly above the expected CMC.

  • Create a series of dilutions from the stock solution to obtain at least 10-15 different concentrations, spanning a range both below and above the expected CMC.

  • Allow the solutions to equilibrate for at least 24 hours at a constant temperature.[13]

  • Measure the surface tension of each solution using the tensiometer, starting from the most dilute solution and progressing to the most concentrated. Ensure the plate or ring is thoroughly cleaned between measurements.

  • Plot the surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).

  • The resulting plot will typically show two linear regions. The surface tension decreases linearly with increasing log C and then plateaus. The intersection point of these two lines corresponds to the CMC. The surface tension value in the plateau region is the γcmc.

CMC_Measurement_Workflow PrepStock Prepare Surfactant Stock Solution Dilutions Create Serial Dilutions PrepStock->Dilutions Equilibrate Equilibrate Solutions (24h at constant T) Dilutions->Equilibrate MeasureST Measure Surface Tension (Tensiometer) Equilibrate->MeasureST PlotData Plot Surface Tension vs. log(Concentration) MeasureST->PlotData DetermineCMC Determine CMC and γcmc from plot intersection PlotData->DetermineCMC Micellar_Encapsulation cluster_0 Below CMC cluster_1 Above CMC Monomer1 Surfactant Monomer Arrow Self-Assembly S1 S2 S3 Drug1 Drug D1 M1 Micelle_center->M1 M2 Micelle_center->M2 M3 Micelle_center->M3 M4 Micelle_center->M4 M5 Micelle_center->M5 M6 Micelle_center->M6 M7 Micelle_center->M7 M8 Micelle_center->M8 Drug_encap Encapsulated Drug Micelle_label Micelle with Hydrophobic Core

References

Application Notes and Protocols for Maleopimaric Acid in Controlled-Release Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Maleopimaric Acid (MPA) in the development of controlled-release drug delivery systems. MPA, a derivative of rosin (B192284) formed through a Diels-Alder reaction with maleic anhydride (B1165640), presents a promising biomaterial for encapsulating and delivering therapeutic agents due to its inherent biocompatibility and hydrophobicity. While direct studies on pre-formed MPA for drug delivery are limited, extensive research on rosin and its maleic anhydride adducts provides a strong foundation for its application. This document leverages analogous data from rosin-based systems to guide researchers in formulating MPA-based drug carriers.

Introduction to this compound in Drug Delivery

This compound is a tricyclic diterpenoid derived from abietic acid, a primary component of rosin. The introduction of the maleic anhydride moiety enhances its chemical functionality, making it amenable to various formulation strategies. Its hydrophobic nature makes it suitable for encapsulating lipophilic drugs, potentially improving their bioavailability and providing sustained release. The biocompatibility of rosin, its parent material, has been shown to be comparable to well-established biodegradable polymers like PLGA, suggesting a favorable safety profile for MPA.

Data Presentation: Physicochemical Properties and Drug Loading of Analogous Rosin-Based Nanoparticles

The following tables summarize quantitative data from studies on rosin-based nanoparticles, which can serve as a valuable reference for developing MPA-based formulations.

Table 1: Physicochemical Characterization of Rosin-Based Nanoparticles

FormulationMethod of PreparationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Rosin NanoparticlesDispersion & Dialysis100 - 200Not Reported-40[1]
Hydrocortisone-loaded NanoparticlesDispersion & Dialysis167 - 332Not ReportedNot Reported[1][2]
Rosin Maleic Anhydride NanoparticlesCold Water Dispersion250 - 350Not ReportedNot Reported[1][3]

Table 2: Drug Loading and Encapsulation Efficiency in Rosin-Based Nanoparticles

DrugRosin to Drug Ratio (w/w)Drug Loading (%)Encapsulation Efficiency (%)Reference
Hydrocortisone (B1673445)10:1~5~50[1][2]
Hydrocortisone5:1~8.3~50[1]
Hydrocortisone2:1~16.7~50[1]
IndomethacinNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols

The following protocols are adapted from established methods for preparing and evaluating rosin-based nanoparticles and can be applied to the development of MPA-based systems.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from rosin and maleic anhydride.

Materials:

  • Gum Rosin

  • Maleic Anhydride

  • Acetic Acid (glacial)

Procedure:

  • Dissolve gum rosin and maleic anhydride in glacial acetic acid.

  • Reflux the reaction mixture at a temperature of at least 118°C for a minimum of 2 hours.[4]

  • Cool the reaction mixture to allow the this compound-acetic acid complex to crystallize.

  • Isolate the crystals by filtration.

  • Remove the acetic acid from the complex by heating under vacuum to obtain pure this compound.[4]

Protocol 2: Preparation of Drug-Loaded MPA Nanoparticles by Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs within an MPA matrix.

Materials:

  • This compound (MPA)

  • Drug of interest (hydrophobic)

  • Organic solvent (e.g., acetone, ethanol)

  • Aqueous phase (deionized water)

  • Surfactant (e.g., Polysorbate 80, PVA)

  • Homogenizer

Procedure:

  • Dissolve a specific amount of MPA and the drug in the organic solvent.

  • Prepare an aqueous solution containing the surfactant.

  • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Continue homogenization for a specified time to achieve the desired droplet size.

  • Evaporate the organic solvent under reduced pressure or by continuous stirring at room temperature.

  • As the solvent is removed, the MPA precipitates, entrapping the drug to form nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

Protocol 3: In Vitro Drug Release Study

This protocol details the procedure for evaluating the release kinetics of a drug from MPA nanoparticles.

Materials:

  • Drug-loaded MPA nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (with appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Thermostatically controlled shaker or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Disperse a known amount of drug-loaded MPA nanoparticles in a specific volume of PBS.

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and place it in a larger container with a known volume of fresh PBS (the release medium).

  • Maintain the setup at 37°C with constant agitation.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.[1]

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the biocompatibility of blank and drug-loaded MPA nanoparticles on a selected cell line.

Materials:

  • Human cell line (e.g., a cancer cell line for anticancer drug studies)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Blank MPA nanoparticles

  • Drug-loaded MPA nanoparticles

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug, blank MPA nanoparticles, and drug-loaded MPA nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add the prepared dilutions. Include untreated cells as a negative control.

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

Synthesis_of_MPA cluster_synthesis Protocol 1: Synthesis of this compound start Start dissolve Dissolve Rosin and Maleic Anhydride in Acetic Acid start->dissolve reflux Reflux at >= 118°C for >= 2 hours dissolve->reflux cool Cool to Crystallize MPA-Acetic Acid Complex reflux->cool filter Isolate Crystals by Filtration cool->filter heat Heat under Vacuum to Remove Acetic Acid filter->heat end Pure this compound heat->end

Caption: Workflow for the synthesis of this compound.

Nanoparticle_Preparation cluster_preparation Protocol 2: Drug-Loaded MPA Nanoparticle Preparation start Start dissolve_mpa Dissolve MPA and Drug in Organic Solvent start->dissolve_mpa prepare_aqueous Prepare Aqueous Surfactant Solution start->prepare_aqueous homogenize Homogenize Organic and Aqueous Phases to Emulsify dissolve_mpa->homogenize prepare_aqueous->homogenize evaporate Evaporate Organic Solvent homogenize->evaporate collect Collect Nanoparticles by Centrifugation evaporate->collect wash Wash Nanoparticles collect->wash lyophilize Lyophilize for Storage wash->lyophilize end Drug-Loaded MPA Nanoparticles lyophilize->end Drug_Release_Study cluster_release Protocol 3: In Vitro Drug Release Study start Start disperse Disperse Nanoparticles in PBS start->disperse dialysis Place in Dialysis Bag disperse->dialysis incubate Incubate in Release Medium at 37°C with Agitation dialysis->incubate sample Sample Release Medium at Time Intervals incubate->sample analyze Analyze Drug Concentration sample->analyze calculate Calculate Cumulative Release analyze->calculate end Drug Release Profile calculate->end Cytotoxicity_Assay cluster_cytotoxicity Protocol 4: MTT Cytotoxicity Assay start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells treat_cells Treat Cells with Nanoparticle and Drug Dilutions seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan measure_absorbance Measure Absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_viability Calculate Cell Viability measure_absorbance->calculate_viability end Cytotoxicity Profile calculate_viability->end

References

Unveiling the Cytotoxic Potential of Maleopimaric Acid Derivatives: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleopimaric acid (MPA), a Diels-Alder adduct of levopimaric acid and maleic anhydride, and its derivatives have garnered significant interest in oncological research due to their potential cytotoxic and anti-cancer properties. This document provides a comprehensive set of experimental protocols for assessing the cytotoxicity of novel MPA derivatives, enabling researchers to systematically evaluate their therapeutic potential. The methodologies detailed herein cover essential assays for determining cell viability, membrane integrity, and the induction of apoptosis, a key mechanism of programmed cell death often targeted by anti-cancer agents.

Data Presentation

The cytotoxic effects of various this compound derivatives are summarized below. The IC50 values, representing the concentration of a compound that inhibits 50% of cell growth, were determined against a panel of human cancer cell lines.

DerivativeCell LineIC50 (µM)Reference
This compound N-aryl imide (Atropisomer A) NCI-H460 (Lung)7.51 - 32.1[1]
A549 (Lung)7.51 - 32.1[1]
HepG2 (Liver)7.51 - 32.1[1]
MGC-803 (Gastric)7.51 - 32.1[1]
Hct-116 (Colon)7.51 - 32.1[1]
This compound N-aryl diimide (Compound 4g) MGC-803 (Gastric)9.85 ± 1.24[2]
Hct-116 (Colon)8.47 ± 0.95[2]
1,3-thiazole derivative of this compound (Substance 3) HEK293 (Kidney)2 - 24[3]
SH-SY5Y (Neuroblastoma)2 - 24[3]
HepG2 (Liver)2 - 24[3]
Jurkat (T-cell lymphoblast)2 - 24[3]
This compound benzylamide (XIII) Various (effective against 19 cell lines of eight cancer types)Not specified[4]
Dihydroquinopimaric acid nitrile derivatives Jurkat, K562, U937, HeLa0.045-0.154[5]

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound derivatives involves a multi-step process, from initial screening of cell viability to in-depth mechanistic studies of apoptosis induction.

G Experimental Workflow for Cytotoxicity Assessment A Cell Culture (Cancer Cell Lines) B Treatment with This compound Derivatives A->B C Cytotoxicity Screening B->C F Mechanism of Action Study B->F D MTT Assay (Cell Viability) C->D E LDH Assay (Membrane Integrity) C->E I Data Analysis & Interpretation D->I E->I G Apoptosis Assay (Flow Cytometry) F->G H Western Blot (Apoptotic Markers) F->H G->I H->I

Caption: A schematic overview of the experimental pipeline for evaluating the cytotoxic effects of this compound derivatives.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Seed cells in a 96-well plate and treat with this compound derivatives as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution from the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane permeability (detected by Propidium Iodide).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Treat cells with this compound derivatives for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Western Blot for Apoptosis Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • After treatment with this compound derivatives, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the expression of target proteins to a loading control like β-actin.

Apoptotic Signaling Pathway

This compound derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of a caspase cascade.

G Intrinsic Apoptosis Pathway A This compound Derivatives B Bcl-2 Family Regulation A->B C Bax/Bak Activation B->C D Bcl-2/Bcl-xL Inhibition B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J PARP Cleavage I->J K Apoptosis J->K

Caption: The intrinsic apoptotic pathway initiated by this compound derivatives, leading to caspase activation and cell death.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines and this compound derivatives. Always follow appropriate safety precautions when handling chemicals and biological materials.

References

Troubleshooting & Optimization

Technical Support Center: Maleopimaric Acid (MPA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of maleopimaric acid (MPA) during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound (MPA)?

A1: this compound is synthesized through a Diels-Alder reaction. This reaction involves the addition of a dienophile, maleic anhydride (B1165640), to a conjugated diene found in certain resin acids.[1][2][3] At elevated temperatures, abietic, neoabietic, and palustric acids present in rosin (B192284) isomerize to levopimaric acid, which then reacts with maleic anhydride to form the MPA adduct.[1]

Q2: What is the typical starting material for MPA synthesis?

A2: Commercial-grade rosin, which is a natural product derived from pine trees, is the most common starting material.[4][5] Rosin is a complex mixture of resin acids, primarily abietic-type acids, which are the precursors for the Diels-Alder reaction.[6]

Q3: What is the expected purity of the synthesized MPA?

A3: With appropriate purification methods, such as washing with organic solvents and hot distilled water, a purity of over 95% can be achieved.[2][5]

Q4: Can alternative solvents to glacial acetic acid be used?

A4: Studies have shown that other organic acid solvents like 90% formic acid and propionic acid are generally ineffective as they do not adequately dissolve the rosin.[4] Glacial acetic acid is the preferred solvent for this reaction.

Q5: What is the crystalline form of MPA typically isolated from the reaction mixture?

A5: When synthesized in glacial acetic acid, MPA often crystallizes as a molecular complex with acetic acid, where one mole of MPA is associated with one mole of acetic acid.[4] Pure MPA can be obtained by heating this complex under a vacuum to remove the acetic acid.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Suboptimal Reactant Concentration Higher dilutions of the reactants in the solvent can lead to an increased product yield.[4]
Insufficient Reaction Time The reaction time is a critical factor. Molar yields can range from 55% to 71% with reflux times between 11 and 44 hours.[6] Ensure the reaction is allowed to proceed for a sufficient duration.
Inadequate Amount of Maleic Anhydride The weight ratio of maleic anhydride to rosin is significant. Increasing the proportion of maleic anhydride can improve the yield.[6]
Presence of Water in the Solvent The yield of MPA tends to decrease as the amount of water in the glacial acetic acid reaction medium increases.[4] Use glacial acetic acid with a low water content for optimal results.
Improper Crystallization Conditions The volume of acetic acid is crucial for crystallization. The optimal volume for crystallization is around 125 ml of glacial acetic acid per 100 g of rosin.[4] If a larger volume of solvent is used for the reaction, it should be evaporated to this optimal volume before cooling to induce crystallization.[4] Seeding the cooled, concentrated reaction mixture with MPA crystals can also be advantageous.[4]

Issue 2: Low Purity of this compound (Discoloration, Low Melting Point)

Possible Cause Troubleshooting Step
Side Reactions at High Temperatures Conducting the reaction at very high temperatures (e.g., 175-195°C) can accelerate side reactions, leading to a product with poor color and a low melting point.[6] Consider optimizing the reaction at a lower temperature, such as 125°C, which has been shown to be effective.[1]
Incomplete Removal of Acetic Acid If the product is isolated as the MPA-acetic acid complex, residual acetic acid will affect the purity. Heat the complex under a vacuum to remove the acetic acid.[4]
Insufficient Washing of the Product After filtration, wash the crude product thoroughly. A suggested method involves washing with an organic solvent followed by hot distilled water to achieve a purity of over 95%.[5]

Quantitative Data Summary

Table 1: Effect of Reaction Variables on MPA Yield

VariableLevels TestedObservationReference
Reaction Time (Reflux) 11, 22, 44 hoursHigher levels of each variable were significantly best for yield. Time was the most important variable.[6]
Maleic Anhydride (g/g of rosin) 0.147, 0.163, 0.204Higher ratios improved yield.[6]
Acetic Acid (ml/g of rosin) 1.25, 3.75, 10.00Higher volumes (higher dilution) improved yield during the reaction phase.[4][6]
Water in Acetic Acid 0%, 5%, 10%, 20%Yield appears to decrease with an increasing amount of water.[4]

Table 2: Reported MPA Yields Under Different Conditions

Reaction ConditionsYieldReference
100g rosin, 16.3g maleic anhydride, 1000ml glacial acetic acid, reflux (118°C) for 22 hours32% (7 hours), 42% (15 hours)[4]
Diels-Alder reaction between abietic acid and maleic anhydride (1:2 molar ratio) at 125°C for 1 hour51.39% (as trimethyl ester)[1]
100 parts rosin, 23-33 parts maleic anhydride, 80-150 parts acid solvent, 70-140°C for 2-8 hoursHigh yield with purity >95%[5]
Tall oil rosin feed, scaled-up reactionMolar yields: 67-76% (avg. 72%); Weight yields: 39-45% (avg. 42%)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound-Acetic Acid Solvate

  • Reactant Preparation: In a suitable reaction vessel, dissolve 100 grams of commercial-grade rosin and 16.3 grams of maleic anhydride in 1,000 ml of glacial acetic acid.[4]

  • Reaction: Heat the reaction mixture to reflux temperature (approximately 118°C) and maintain for 8-24 hours under atmospheric pressure.[4] Alternatively, for a shorter reaction time, heat in an autoclave at 175-195°C for 2-6 hours.[4]

  • Concentration: After the reaction is complete, strip the solvent under reduced pressure to a final volume of 75-150 ml of acetic acid for each 100 grams of rosin used initially.[4]

  • Crystallization: Cool the concentrated solution to room temperature. Seeding with a few crystals of this compound can be advantageous to induce crystallization.[4] Allow the mixture to stand overnight at room temperature for the this compound-acetic acid complex to crystallize as large prisms.[4]

  • Isolation: Filter the crystalline product using a Buchner funnel and wash the crystals with a small amount of cold, fresh glacial acetic acid.[4]

Protocol 2: Purification of this compound

  • Removal of Acetic Acid: To obtain pure this compound, heat the isolated this compound-acetic acid complex under a vacuum to drive off the acetic acid.[4]

  • Solvent Washing for High Purity: a. Wash the crude product with a suitable organic solvent. b. Subsequently, wash the product with hot distilled water.[5] c. Filter the purified product and dry thoroughly. This procedure can yield this compound with a purity of over 95%.[5]

Visualizations

experimental_workflow start Start reactants Dissolve Rosin & Maleic Anhydride in Glacial Acetic Acid start->reactants reaction Heat to Reflux (e.g., 118°C for 8-24h) reactants->reaction concentrate Concentrate by Evaporation reaction->concentrate crystallize Cool and Crystallize (Seeding Optional) concentrate->crystallize isolate Filter and Wash with Cold Acetic Acid crystallize->isolate product_complex MPA-Acetic Acid Complex isolate->product_complex purify Heat under Vacuum product_complex->purify pure_product Pure Maleopimaric Acid purify->pure_product end End pure_product->end

Caption: Experimental workflow for the synthesis of pure this compound.

troubleshooting_guide start Low MPA Yield or Purity check_yield Is the yield low? start->check_yield check_purity Is the purity low (discoloration)? start->check_purity time Increase Reaction Time (up to 44h) check_yield->time Yes temperature Lower Reaction Temperature (e.g., to ~125°C) check_purity->temperature Yes concentration Increase Reactant Dilution (more solvent) time->concentration anhydride Increase Maleic Anhydride Ratio concentration->anhydride water Use Anhydrous Glacial Acetic Acid anhydride->water washing Improve Washing Protocol (Solvent & Hot Water) temperature->washing vacuum Ensure Complete Removal of Acetic Acid under Vacuum washing->vacuum

Caption: Troubleshooting decision tree for optimizing MPA synthesis.

References

Technical Support Center: Crystallization of Maleopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the crystallization of Maleopimaric acid (MPA).

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the crystallization of this compound.

Issue 1: No Crystal Formation

Question: I have followed the protocol, but no crystals are forming in my solution. What should I do?

Answer:

The absence of crystal formation is typically due to insufficient supersaturation or nucleation barriers. Here are several steps to induce crystallization:

  • Increase Supersaturation:

    • Solvent Evaporation: If your solution is not supersaturated, slowly evaporate the solvent to increase the concentration of this compound. This can be achieved by leaving the solution partially covered in a fume hood or by gentle heating.

    • Cooling: If the solubility of MPA in your chosen solvent is temperature-dependent, slowly cool the solution. Avoid rapid cooling, as this can lead to the formation of an oil or amorphous solid.[1][2]

  • Induce Nucleation:

    • Seeding: Introduce a "seed crystal" (a tiny, pure crystal of MPA) into the solution. This provides a template for crystal growth.[1][2] If you do not have a seed crystal, one can sometimes be created by dipping a glass rod into the solution, allowing the solvent to evaporate, and then re-introducing the rod into the solution.[1]

    • Scratching: Gently scratch the inner surface of the crystallization vessel below the liquid level with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[2]

  • Solvent Considerations:

    • Anti-Solvent Addition: If MPA is dissolved in a solvent in which it is highly soluble, you can slowly add an "anti-solvent" (a solvent in which MPA is poorly soluble but is miscible with the primary solvent) to induce precipitation.

Issue 2: Oiling Out - Formation of a Liquid Instead of Crystals

Question: My this compound is separating as an oil instead of forming solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent system, or when the concentration of impurities is high.[1]

  • Immediate Actions:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent to decrease the supersaturation level.

    • Allow the solution to cool much more slowly. A slower cooling rate can provide sufficient time for the molecules to orient themselves into a crystal lattice.

  • Purity Considerations:

    • Oiling out can be a sign of impurities that depress the melting point. Consider further purification of your this compound sample by techniques such as column chromatography before attempting crystallization again.

Issue 3: Crystals are Too Small or Form Too Rapidly

Question: The crystals I obtained are very fine, like a powder, or they crashed out of solution very quickly. How can I grow larger, more uniform crystals?

Answer:

The formation of small crystals or rapid precipitation is often a result of high supersaturation, leading to rapid nucleation at many points.

  • Control the Cooling Rate: Slow cooling is crucial for growing larger crystals. Allow the solution to cool to room temperature on the benchtop, insulated with a cloth or in a dewar, before any further cooling in a refrigerator or ice bath.[1]

  • Optimize Solvent System:

    • Use a solvent or solvent mixture in which this compound has slightly higher solubility. This will reduce the degree of supersaturation upon cooling, thereby slowing down the crystallization process.

  • Reduce Nucleation Sites:

    • Ensure your crystallization vessel is meticulously clean, as dust and other particulates can act as nucleation sites.[2]

    • Consider filtering the hot solution before cooling to remove any insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for crystallizing this compound?

A1: Acetic acid is a commonly used and effective solvent for the crystallization of this compound. It is important to note that MPA can form a 1:1 molecular complex (solvate) with acetic acid.[3] This solvate can be heated under vacuum to remove the acetic acid and obtain pure MPA.[3] Other organic solvents that can be used for washing or as part of the purification process include ethanol, acetone, formic acid, and propionic acid.[4] The choice of solvent can influence the crystal habit and yield.

Q2: My crystallized this compound has a different melting point than expected. Why?

A2: This is likely due to the formation of a solvate. As mentioned, this compound readily forms a crystalline complex with acetic acid.[3] This solvate will have a different melting point than pure, non-solvated MPA. To obtain the pure form, the solvated crystals should be heated under vacuum (e.g., at 135-150°C) to drive off the acetic acid.[3]

Q3: How can I improve the yield of my this compound crystallization?

A3: A low yield indicates that a significant amount of your product remains in the mother liquor.[5] To improve the yield:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the MPA. An excess of solvent will lead to lower recovery. A patent suggests an optimum volume of 125 ml of glacial acetic acid per 100 g of rosin (B192284) for crystallization.[3]

  • Temperature Control: Ensure the solution is cooled sufficiently to maximize the amount of solute that crystallizes. A final cooling step in a refrigerator or ice bath (after slow cooling to room temperature) can improve the yield.

  • Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q4: How can I assess the purity of my crystallized this compound?

A4: Several analytical techniques can be used to determine the purity of your MPA crystals:

  • Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.[]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of MPA and to detect the presence of impurities.[]

Data Presentation

Table 1: Solubility of Related Compounds in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility of Maleic Anhydride (B1165640) (x)
N,N-Dimethylformamide (DMF)278.150.5483
298.150.6521
323.150.7719
Methanol278.150.4912
298.150.5834
323.150.7105
Acetic Acid278.150.3896
298.150.4952
323.150.6547
Acetone278.150.3615
298.150.4628
323.150.6012
Ethyl Acetate278.150.2847
298.150.3891
323.150.5436
(Data sourced from a study on the solubility of maleic anhydride)[7]

Experimental Protocols

Protocol 1: Crystallization of this compound from Rosin

This protocol is adapted from a patented method for synthesizing and crystallizing MPA.[3]

  • Reaction Setup: In a suitable flask, dissolve 100g of commercial-grade rosin and 16.3g of maleic anhydride in 1000 ml of glacial acetic acid.

  • Reaction: Heat the mixture at reflux (approximately 118°C) for 22 hours.

  • Concentration: After the reaction is complete, remove the heat and distill off a portion of the acetic acid until the final volume is approximately 125 ml.

  • Crystallization: Allow the concentrated solution to cool slowly to room temperature. Seeding the solution with a few crystals of MPA can be advantageous to induce crystallization. Let the solution stand overnight.

  • Isolation: Collect the crystals of the this compound-acetic acid solvate by filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh glacial acetic acid.

  • Drying: Air-dry the crystals.

  • Removal of Acetic Acid (Optional): To obtain pure, non-solvated this compound, heat the crystals in a vacuum oven at approximately 135-150°C for at least 8 hours.[3]

Protocol 2: Recrystallization for Purification

This protocol is for purifying crude this compound.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot glacial acetic acid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Isolation and Washing: Collect the purified crystals by filtration and wash with a small amount of cold acetic acid.

  • Drying: Dry the crystals, preferably under vacuum.

Visualizations

Troubleshooting_Crystallization start Start Crystallization Experiment d1 Crystals Formed? start->d1 end_success Successful Crystallization: Pure, Well-formed Crystals end_failure Crystallization Failed: Review Protocol d2 Crystals are Well-formed? d1->d2 Yes a1_oiling_out Oiling Out Occurred? d1->a1_oiling_out No d3 Yield is Adequate? d2->d3 Yes a1_poor_morphology Improve Crystal Morphology: - Slower Cooling - Optimize Solvent d2->a1_poor_morphology No d3->end_success Yes a1_low_yield Improve Yield: - Optimize Solvent Volume - Concentrate Mother Liquor d3->a1_low_yield No a1_no_crystals Induce Nucleation: - Scratching - Seeding a2_no_crystals Increase Supersaturation: - Evaporate Solvent - Slow Cooling a1_no_crystals->a2_no_crystals a2_no_crystals->end_failure a1_oiling_out->a1_no_crystals No a2_oiling_out Re-dissolve in More Solvent and Cool Slowly a1_oiling_out->a2_oiling_out Yes a2_oiling_out->d1 a1_poor_morphology->d1 a1_low_yield->end_success

Caption: Troubleshooting workflow for the crystallization of this compound.

MPA_Purification_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Acetic Acid start->dissolve filter_hot Hot Gravity Filtration (if necessary) dissolve->filter_hot cool Slow Cooling to Room Temperature filter_hot->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Acetic Acid isolate->wash dry Dry Crystals (Vacuum Oven) wash->dry analyze Purity Analysis (MP, HPLC, NMR) dry->analyze final_product Pure this compound analyze->final_product

References

Challenges in the purification of Maleopimaric acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Maleopimaric acid (MPA) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The primary impurities in a crude MPA reaction mixture typically include:

  • Unreacted Rosin (B192284) Acids: Rosin is a complex mixture of resin acids, and the Diels-Alder reaction with maleic anhydride (B1165640) is specific to certain abietic-type acids. Other resin acids, such as pimaric and isopimaric acids, may remain unreacted.[1][2]

  • Excess Maleic Anhydride: To drive the reaction to completion, maleic anhydride is often used in excess and must be removed during purification.[2]

  • Side-Reaction Byproducts: At elevated reaction temperatures, various side reactions can occur, leading to the formation of colored byproducts and modified rosins. Dehydroabietic acid is a common byproduct found in the residual rosin.[3][4]

  • Geometric Isomers: The reaction between levopimaric acid and maleic anhydride can potentially yield different isomers, with the endo-adduct being the desired product. The separation of these isomers can be challenging.[5]

  • Solvent Adducts: When acetic acid is used as the reaction solvent, MPA can form a stable 1:1 molecular complex or solvate with acetic acid, which requires a specific removal step.[3][6]

Q2: Why is my crystallized this compound showing a lower melting point than expected and what appears to be a transition point before melting?

A2: This phenomenon is often due to the presence of acetic acid of crystallization. This compound readily forms a stable 1:1 solvate with acetic acid when crystallized from this solvent.[3][6] This solvate exhibits a transition point at a lower temperature where the acetic acid is driven off, followed by the melting of the pure MPA at a higher temperature. To obtain pure MPA with a sharp melting point, the acetic acid must be removed, typically by heating the crystalline complex under a vacuum.[3][4][6]

Q3: What is the optimal solvent for the crystallization of this compound?

A3: Glacial acetic acid is the most effective and commonly reported solvent for the primary crystallization of this compound from the reaction mixture.[3][4][7] The optimal volume of acetic acid for efficient crystallization has been reported to be around 125 ml per 100 g of rosin used in the reaction.[3][4] Using larger volumes may require a concentration step to induce crystallization.[3]

Q4: How can I remove unreacted maleic anhydride from my product?

A4: A common and effective method is to dissolve the crude reaction product in an organic solvent like toluene (B28343) and then perform an aqueous extraction. Maleic anhydride will hydrolyze to maleic acid, which is soluble in water and can thus be separated from the MPA remaining in the organic phase.[2]

Q5: What is a typical yield and purity I can expect for purified this compound?

A5: With optimized procedures, it is possible to obtain this compound with a purity of over 95%.[8][9] Molar yields can average around 72% based on the total abietic-type acid content of the starting rosin.[4] However, yields can be influenced by reaction conditions and the source of the rosin.[2][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crystalline Product - Incomplete reaction. - Suboptimal crystallization conditions (e.g., incorrect solvent volume, rapid cooling). - Formation of non-crystalline isomers.- Ensure sufficient reaction time and temperature (e.g., reflux in acetic acid for 8-24 hours).[3] - Adjust the concentration of the crystallization solvent (acetic acid) to the optimal range (approx. 125 ml per 100 g of initial rosin).[3][4] - Allow for slow cooling to promote the formation of well-defined crystals.
Discolored (Yellow to Brown) Product - High reaction temperatures leading to side reactions and degradation.[4] - Presence of impurities from the starting rosin.- Conduct the reaction at the lowest effective temperature (e.g., refluxing glacial acetic acid at ~118°C) to minimize byproduct formation.[3] - Consider using a higher grade of rosin. - Perform recrystallization of the final product.
Product is a Sticky, Non-Crystalline Residue - Failure to form the acetic acid solvate which facilitates crystallization. - High concentration of impurities inhibiting crystallization.- Ensure the reaction is performed in glacial acetic acid to promote the formation of the crystallizable MPA-acetic acid complex.[3] - Attempt to purify the residue by other means, such as column chromatography, before attempting crystallization again.
Broad Melting Point Range - Presence of impurities. - Incomplete removal of the acetic acid of crystallization.- Recrystallize the product from a suitable solvent. - After crystallization from acetic acid, heat the product under vacuum to completely remove the solvated acetic acid.[3][4][6]
Final Product Contaminated with Unreacted Rosin Acids - Inefficient separation during purification.- After the initial crystallization of the MPA-acetic acid solvate, wash the crystals with a cold organic solvent in which the unreacted rosin acids are more soluble. - Consider purification by column chromatography if high purity is required.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for this compound Synthesis

Starting MaterialReactant Ratio (Rosin:Maleic Anhydride)SolventReaction Temperature (°C)Reaction Time (hours)Average Molar Yield (%)Purity (%)Reference
Tall Oil Rosin100 : 17.5 (parts by weight)Glacial Acetic Acid~118 (Reflux)2272>95[4]
Commercial Rosin100g : 16.3gGlacial Acetic Acid~118 (Reflux)22--[3]
Rosin100 : 23-33 (parts by weight)Acid Solvent70 - 1402 - 8->95[8]
Purified Abietic Acid1 : 6.2 (molar ratio)None (neat)2001~55.8 (product %)-[2]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound via Acetic Acid Solvate Crystallization

This protocol is based on the method described by Gonis and Slezak (1972) and provides a reliable route to high-purity MPA.[3][4]

1. Reaction: a. In a suitable reaction vessel equipped with a reflux condenser, combine 100 parts by weight of commercial-grade rosin, 17.5 parts by weight of maleic anhydride, and 750 parts of glacial acetic acid.[4] b. Heat the mixture to reflux (approximately 118°C) under a nitrogen atmosphere and maintain reflux for 22 hours.[4]

2. Crystallization: a. After the reaction is complete, cool the mixture. b. Reduce the volume of the acetic acid by distillation until approximately 125 parts of acetic acid remain for every 100 parts of rosin initially used.[3][4] c. Allow the concentrated solution to cool slowly to room temperature to crystallize the this compound-acetic acid solvate. d. Isolate the crystals by filtration.

3. Purification: a. Wash the isolated crystals with a small amount of cold glacial acetic acid. b. To remove the acetic acid of crystallization, heat the crystals under vacuum.[3][4] This will yield pure this compound. c. For further purification, the product can be washed with an organic solvent followed by hot distilled water, then filtered and dried.[8]

Visualizations

Experimental Workflow for MPA Purification

MPA_Purification_Workflow start Start: Crude Reaction Mixture (MPA, Unreacted Rosin, Excess MA, Byproducts in Acetic Acid) concentrate Solvent Reduction (Distill Acetic Acid) start->concentrate Heat crystallize Crystallization (Slow Cooling) concentrate->crystallize filter1 Filtration crystallize->filter1 crystals1 Crude Crystals (MPA-Acetic Acid Solvate) filter1->crystals1 Solid filtrate1 Filtrate (Unreacted Rosin, Byproducts) filter1->filtrate1 Liquid wash Washing (Organic Solvent & Hot Water) crystals1->wash filter2 Filtration wash->filter2 crystals2 Washed Crystals filter2->crystals2 Solid filtrate2 Washings (Impurities) filter2->filtrate2 Liquid vacuum_heat Vacuum Heating (Remove Acetic Acid) crystals2->vacuum_heat end End: Pure this compound vacuum_heat->end

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Low MPA Purity

MPA_Troubleshooting_Purity start Problem: Low Purity of Final MPA check_mp Check Melting Point: Is it sharp or broad? start->check_mp check_color Check Color: Is it off-white/yellow? start->check_color check_nmr Check NMR/IR Spectra: Presence of unexpected signals? start->check_nmr solvate_issue Cause: Incomplete removal of acetic acid solvate. check_mp->solvate_issue Broad byproduct_issue Cause: Side reaction byproducts. check_color->byproduct_issue Yes reactant_issue Cause: Residual unreacted rosin or maleic anhydride. check_nmr->reactant_issue Yes solution_heat Solution: Heat product under vacuum. solvate_issue->solution_heat solution_recrystallize Solution: Recrystallize the product. byproduct_issue->solution_recrystallize reactant_issue->solution_recrystallize solution_wash Solution: Improve washing steps (e.g., aqueous extraction for MA). reactant_issue->solution_wash

References

Technical Support Center: Diels-Alder Synthesis of Maleopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Diels-Alder synthesis of maleopimaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants in the Diels-Alder synthesis of this compound?

The synthesis involves the [4+2] cycloaddition reaction between a conjugated diene, typically levopimaric acid found in rosin (B192284), and a dienophile, which is maleic anhydride (B1165640).[1][2] Rosin is a complex mixture of resin acids, and the abietic-type acids within it, including abietic and neoabietic acid, can isomerize to the reactive levopimaric acid under the reaction conditions.[1]

Q2: Why is my reaction yield of this compound consistently low?

Low yields can stem from several factors:

  • Isomerization of Rosin Acids: Only levopimaric acid, an isomer of abietic acid, readily undergoes the Diels-Alder reaction.[1] The concentration of levopimaric acid in the rosin starting material may be low.

  • Side Reactions of Maleic Anhydride: A significant portion of maleic anhydride can be consumed in side reactions, with losses reported to be between 20% to over 50%.[1]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Product Loss During Workup: this compound can be lost during purification and isolation steps.

Q3: What is the white crystalline solid that precipitates from my reaction mixture when using acetic acid as a solvent?

When glacial acetic acid is used as the solvent, the product often crystallizes as a this compound-acetic acid molecular complex, where one mole of this compound is associated with one mole of acetic acid.[3] This complex can be heated under vacuum to remove the acetic acid and obtain pure this compound.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Insufficient concentration of the reactive levopimaric acid isomer in the rosin.Consider acid isomerization of the rosin prior to the Diels-Alder reaction to increase the concentration of levopimaric acid.[1]
Reaction temperature is too low or reaction time is too short.Optimize reaction conditions. The reaction has been reported at temperatures ranging from room temperature to 200°C and for times from one hour to overnight.[3][4][5]
Product is Difficult to Purify Presence of unreacted starting materials (rosin acids, maleic anhydride).Utilize crystallization for purification. Different solvent systems such as acetic acid, hexane, or carbon tetrachloride have been reported.[3]
The product has hydrolyzed to the dicarboxylic acid.Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the maleopimaric anhydride product.[6][7]
Formation of a mixture of adducts, such as endo-maleopimaric acid tricarboxylic acid.[2]Chromatographic purification methods may be necessary to separate the desired product from other adducts.
Significant Loss of Maleic Anhydride Unspecified side reactions consuming the maleic anhydride.[1]While the exact nature of these side reactions is not fully detailed, ensuring an optimal molar ratio of reactants may help to favor the desired Diels-Alder reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound in Acetic Acid

This protocol is based on the method of reacting commercial grade rosin with maleic anhydride in glacial acetic acid.[3]

  • Reaction Setup: Dissolve 100g of commercial grade rosin and 16.3g of maleic anhydride in 1000 mL of glacial acetic acid in a suitable reaction flask equipped with a reflux condenser.

  • Reaction: Heat the mixture at reflux temperature (approximately 118°C) overnight (around 22 hours).

  • Crystallization: Allow the reaction mixture to cool to room temperature. If crystals do not form spontaneously, seeding with a small crystal of this compound may be necessary. Allow the solution to stand at room temperature overnight to facilitate crystallization.

  • Isolation: Collect the crystalline product, a this compound-acetic acid solvate, by filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold glacial acetic acid.

  • Drying and Purification: To obtain pure this compound, the acetic acid can be removed by heating the crystalline complex under vacuum.

Protocol 2: High-Temperature Synthesis of this compound

This protocol is based on the reaction of purified abietic acid with maleic anhydride at an elevated temperature.[5]

  • Reactant Preparation: Thoroughly mix 5g of purified abietic acid and 10.06g of maleic anhydride (molar ratio of approximately 1:6.2) in a mortar.

  • Reaction Setup: Transfer the powdered mixture to a 25 mL flask.

  • Reaction: Heat the flask at 200°C for one hour.

  • Workup and Purification: The crude product can be purified by appropriate methods such as crystallization or chromatography to isolate the this compound.

Visualizing Reaction Pathways and Workflows

Diels-Alder Reaction Pathway

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Levopimaric Acid (Diene) Levopimaric Acid (Diene) This compound This compound Levopimaric Acid (Diene)->this compound [4+2] Cycloaddition Maleic Anhydride (Dienophile) Maleic Anhydride (Dienophile) Maleic Anhydride (Dienophile)->this compound

Caption: The Diels-Alder synthesis of this compound.

Experimental Workflow for Synthesis in Acetic Acid

Experimental_Workflow Start Start Dissolve Rosin & Maleic Anhydride in Acetic Acid Dissolve Rosin & Maleic Anhydride in Acetic Acid Start->Dissolve Rosin & Maleic Anhydride in Acetic Acid Reflux Reaction Mixture Reflux Reaction Mixture Dissolve Rosin & Maleic Anhydride in Acetic Acid->Reflux Reaction Mixture Cool to Room Temperature Cool to Room Temperature Reflux Reaction Mixture->Cool to Room Temperature Crystallization Crystallization Cool to Room Temperature->Crystallization Filter Product Filter Product Crystallization->Filter Product Wash with Cold Acetic Acid Wash with Cold Acetic Acid Filter Product->Wash with Cold Acetic Acid Dry under Vacuum Dry under Vacuum Wash with Cold Acetic Acid->Dry under Vacuum End End Dry under Vacuum->End

Caption: Workflow for this compound synthesis in acetic acid.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Low Yield Observed Low Yield Observed Check Reaction Conditions Check Reaction Conditions Low Yield Observed->Check Reaction Conditions Analyze Starting Material Analyze Starting Material Low Yield Observed->Analyze Starting Material Review Workup Procedure Review Workup Procedure Low Yield Observed->Review Workup Procedure Optimize Temperature/Time Optimize Temperature/Time Check Reaction Conditions->Optimize Temperature/Time Consider Acid Isomerization Consider Acid Isomerization Analyze Starting Material->Consider Acid Isomerization Minimize Product Loss Minimize Product Loss Review Workup Procedure->Minimize Product Loss

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Improving the Solubility of Maleopimaric Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maleopimaric acid (MPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of MPA in biological assays.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffers (e.g., PBS)

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it in my aqueous assay buffer (PBS). What can I do?

A1: This is a common issue due to the lipophilic nature of this compound. Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate out of the aqueous solution.

  • Use a Co-solvent: In addition to DMSO, ethanol (B145695) can be used as a co-solvent. Prepare a high-concentration stock of MPA in 100% DMSO and then perform an intermediate dilution in ethanol before the final dilution in your aqueous buffer.

  • pH Adjustment: Since this compound is an acidic compound, its solubility in aqueous solutions can be significantly increased by adjusting the pH. By preparing a stock solution in an organic solvent and then diluting it into a buffer with a pH above its pKa, the carboxyl group will be deprotonated, forming a more soluble salt. A suggested approach is to slowly add a sterile, dilute base (e.g., 0.1 M NaOH) to your final buffer containing the diluted MPA to increase the pH and aid in dissolution.

  • Incorporate Serum: For cell-based assays, the presence of serum proteins, such as fetal bovine serum (FBS), can help to stabilize lipophilic compounds and prevent precipitation. Consider adding your MPA stock solution to the complete cell culture medium containing FBS.

Issue: Difficulty in Preparing a Concentrated Stock Solution

Q2: I am struggling to dissolve a high concentration of this compound for my stock solution. Which solvent is best?

Frequently Asked Questions (FAQs)

Q3: What is the recommended method for preparing a this compound stock solution for in vitro cell culture assays?

A3: The following three-step protocol is recommended for preparing this compound for cell culture experiments to minimize precipitation:

  • Initial Dissolution: Prepare a high-concentration primary stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Intermediate Dilution with Serum: Perform an intermediate dilution of the primary stock solution in pre-warmed (37°C) fetal bovine serum (FBS). This allows the serum proteins to bind to the MPA, increasing its stability in aqueous solutions.

  • Final Dilution in Cell Culture Medium: Make the final dilution of the MPA-serum mixture into your pre-warmed complete cell culture medium to achieve the desired final concentration for your assay.

Q4: How should I prepare this compound for in vivo animal studies?

A4: For in vivo administration, it is crucial to use a biocompatible formulation that ensures the solubility and bioavailability of this compound. A common approach for lipophilic compounds is to prepare a formulation consisting of a mixture of solvents and surfactants. A typical formulation could be:

  • DMSO: To initially dissolve the MPA.

  • Polyethylene glycol 400 (PEG400): A biocompatible co-solvent that improves solubility.

  • Tween 80 or Cremophor EL: A surfactant to create a stable emulsion or micellar solution in an aqueous vehicle.

  • Saline or PBS: As the final aqueous vehicle for injection.

The exact ratios of these components should be optimized to ensure a clear and stable solution at the desired final concentration of MPA.

Q5: Is this compound soluble in PBS?

A5: this compound has very low solubility in neutral aqueous buffers like Phosphate Buffered Saline (PBS). Direct dissolution of MPA in PBS is not recommended as it will likely result in a suspension rather than a true solution. To work with MPA in PBS, it is necessary to first dissolve it in an organic solvent like DMSO and then dilute it into the PBS, keeping the final DMSO concentration as low as possible. As mentioned in Q1, pH adjustment of the PBS to a more basic pH can also improve the solubility of MPA.

Quantitative Data

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a qualitative summary based on available information for MPA and related compounds.

SolventSolubilityTemperature (°C)
Dimethyl Sulfoxide (B87167) (DMSO)HighRoom Temperature
EthanolModerateRoom Temperature
Phosphate Buffered Saline (PBS, pH 7.4)Very LowRoom Temperature

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Complete cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

  • Vortex thoroughly until the this compound is completely dissolved. This is your primary stock solution. Store at -20°C for long-term use.

  • For preparing working solutions, warm the primary stock solution, FBS, and complete cell culture medium to 37°C.

  • In a new sterile tube, perform an intermediate dilution of the primary stock solution into FBS. For example, add 5 µL of the 20 mM primary stock to 45 µL of FBS to get a 2 mM intermediate stock.

  • Vortex the intermediate stock gently.

  • Add the desired volume of the intermediate stock to your pre-warmed complete cell culture medium to reach the final desired concentration for your experiment. Mix gently by inverting the tube or pipetting up and down.

Protocol 2: NF-κB Luciferase Reporter Assay to Test MPA's Anti-inflammatory Activity

This protocol is a general guideline for a luciferase reporter assay to assess the inhibition of the NF-κB signaling pathway.

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc).

  • Complete cell culture medium.

  • This compound working solutions (prepared as in Protocol 1).

  • An inflammatory stimulus (e.g., TNF-α or Lipopolysaccharide (LPS)).

  • Luciferase assay reagent.

  • Opaque 96-well plates suitable for luminescence readings.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in an opaque 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO and FBS as the MPA-treated wells). Incubate for 1-2 hours.

  • Inflammatory Stimulation: After the pre-incubation with MPA, add the inflammatory stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for an additional 6-24 hours, depending on the cell line and the kinetics of the NF-κB response.

  • Cell Lysis and Luciferase Measurement: Following the incubation, remove the medium and lyse the cells according to the manufacturer's protocol for your luciferase assay reagent. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity of the treated cells to a co-transfected control reporter (if applicable) or to total protein concentration. Express the results as a percentage of the stimulated control (vehicle-treated and stimulated cells).

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation mpa_powder This compound Powder primary_stock Primary Stock (e.g., 20 mM) mpa_powder->primary_stock Dissolve dmso 100% DMSO dmso->primary_stock intermediate_stock Intermediate Stock primary_stock->intermediate_stock Dilute fbs Fetal Bovine Serum (37°C) fbs->intermediate_stock final_solution Final Working Solution intermediate_stock->final_solution Dilute cell_medium Cell Culture Medium (37°C) cell_medium->final_solution biological_assay Biological Assay (e.g., Cell Culture) final_solution->biological_assay Add to Assay

Caption: Workflow for preparing this compound solutions for biological assays.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, LPS receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates ikb_nf_kb IκBα NF-κB nf_kb NF-κB (p50/p65) nf_kb_nuc NF-κB (p50/p65) nf_kb->nf_kb_nuc Translocation ikb_nf_kb->nf_kb IκBα Degradation dna DNA nf_kb_nuc->dna Binds to Promoter gene_transcription Gene Transcription dna->gene_transcription inflammatory_response Inflammatory Response gene_transcription->inflammatory_response mpa This compound mpa->ikb_kinase Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Stability of Maleopimaric acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Maleopimaric Acid (MPA) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (MPA) is a tricyclic diterpenoid derived from the Diels-Alder reaction of abietic acid, a component of pine rosin, with maleic anhydride (B1165640). Its stability is a critical parameter in pharmaceutical development as it can influence the efficacy, safety, and shelf-life of a potential drug product. Understanding its degradation profile under different pH and temperature conditions is essential for formulation development, establishing storage conditions, and for regulatory submissions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes a carboxylic acid group and a cyclic anhydride, the primary degradation pathways for MPA are likely to be:

  • Hydrolysis: The anhydride ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a dicarboxylic acid derivative.

  • Oxidation: Similar to other resin acids, MPA can undergo oxidation, especially at elevated temperatures in the presence of oxygen.[1][2]

  • Thermal Degradation: At very high temperatures (above 150°C), thermal decomposition can occur.[3]

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of MPA.[4][5][6][7][8] This method should be capable of separating the intact MPA from its degradation products. A photodiode array (PDA) detector is often used to check for peak purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis. - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload.- Adjust the mobile phase pH to ensure complete ionization or suppression of the carboxylic acid group. - Use a buffered mobile phase. - Consider a different stationary phase or the use of an ion-pairing agent. - Reduce the injection volume or sample concentration.
Inconsistent retention times. - Fluctuations in column temperature. - Changes in mobile phase composition. - Column degradation.- Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure proper mixing. - Use a guard column and replace the analytical column if performance deteriorates.
No degradation observed under stress conditions. - Stress conditions are not harsh enough. - MPA is highly stable under the tested conditions.- Increase the concentration of the acid, base, or oxidizing agent. - Extend the duration of the stress test. - Increase the temperature for thermal degradation studies.[9]
Complete degradation of MPA is observed. - Stress conditions are too harsh.- Reduce the concentration of the stressing agent. - Decrease the temperature or shorten the exposure time. The goal is to achieve partial degradation (e.g., 5-20%) to observe the degradation products.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of MPA under various stress conditions.

1. Materials and Reagents:

  • This compound (MPA) reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

2. Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV/PDA detector

  • Analytical balance

  • pH meter

  • Water bath or incubator

  • Photostability chamber

3. Preparation of Stock Solution:

  • Prepare a stock solution of MPA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of MPA stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of MPA stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 1 mL of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of MPA stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep a solid sample of MPA in a hot air oven at 80°C for 48 hours.

    • Dissolve the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample of MPA to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.

    • Dissolve the sample in the mobile phase for HPLC analysis.

5. HPLC Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Monitor the formation of degradation products and the decrease in the peak area of MPA.

Data Presentation

The following table provides an illustrative summary of expected stability data for this compound under forced degradation conditions. Note: This data is hypothetical and for illustrative purposes only.

Stress ConditionTemperatureDuration% MPA Remaining (Illustrative)Major Degradation Products (Illustrative)
0.1 M HCl 60°C24 hours85%D1, D2
0.1 M NaOH 25°C4 hours70%D1
3% H₂O₂ 25°C24 hours92%D3
Heat (Solid) 80°C48 hours98%Minor peaks
Photolytic 25°CAs per ICH Q1B>99%No significant degradation

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare MPA Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 25°C) stock->base oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

logical_relationship MPA This compound Stability Factors Influencing Factors MPA->Factors Degradation Degradation Pathways MPA->Degradation Analysis Analytical Monitoring MPA->Analysis pH pH Factors->pH Temp Temperature Factors->Temp Hydrolysis Hydrolysis pH->Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Degradation->Hydrolysis Degradation->Oxidation Outcome Outcome Degradation->Outcome HPLC Stability-Indicating HPLC Analysis->HPLC Analysis->Outcome Formulation Informed Formulation & Storage Outcome->Formulation

Caption: Logical relationship of factors influencing this compound stability.

References

Technical Support Center: NMR Characterization of Maleopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR characterization of Maleopimaric acid (MPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during the NMR analysis of this complex diterpenoid.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

A1: Peak broadening in the NMR spectrum of this compound can arise from several factors:

  • Aggregation: this compound, like other resin acids, has a tendency to self-associate and form aggregates in solution, especially at higher concentrations. This aggregation can lead to an increase in the rotational correlation time, resulting in broader lines.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals in the sample or the NMR tube can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.

  • Viscosity of the Solution: A highly concentrated sample can be viscous, which will also contribute to broader signals.

Troubleshooting Steps:

  • Dilute your sample: Acquiring spectra at different concentrations can help determine if aggregation is the cause.

  • Use a different solvent: Sometimes changing the solvent can disrupt intermolecular interactions and reduce aggregation.

  • Filter your sample: Ensure your sample is free of particulate matter by filtering it through a plug of glass wool into the NMR tube.

  • Check for paramagnetic impurities: Use high-quality NMR tubes and solvents. If contamination is suspected, washing glassware with a metal chelating agent may help.

  • Optimize shimming: Carefully shim the magnetic field before acquiring your spectrum.

Q2: I am observing more signals in the NMR spectrum than expected for a single molecule of this compound. What could be the reason?

A2: The presence of extra signals in the NMR spectrum of this compound is often due to the presence of diastereomers. This compound is synthesized via a Diels-Alder reaction between levopimaric acid (which can be in equilibrium with abietic acid) and maleic anhydride. This reaction can lead to the formation of both endo and exo isomers, which are diastereomers and will have distinct NMR spectra.

Troubleshooting Steps:

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for assigning the signals of each diastereomer. NOESY or ROESY experiments can be particularly useful in establishing the relative stereochemistry and differentiating between the endo and exo isomers.

  • Chromatographic Separation: Attempt to separate the diastereomers using techniques like column chromatography or HPLC.

  • Reaction Condition Optimization: The ratio of endo to exo products can be influenced by reaction temperature and time. Re-evaluating the synthetic procedure might favor the formation of a single isomer.

Q3: The chemical shifts of my this compound sample seem to vary between experiments. Why is this happening?

A3: Chemical shift variability can be attributed to several factors:

  • Solvent Effects: The chemical shifts of protons and carbons in this compound can be significantly influenced by the choice of deuterated solvent due to different solute-solvent interactions.

  • Concentration Dependence: As mentioned in Q1, aggregation can lead to changes in the chemical environment and thus affect chemical shifts.

  • Temperature Fluctuations: Temperature can influence molecular motion and intermolecular interactions, leading to slight shifts in resonance frequencies.

  • pH of the Solution: For acidic molecules like this compound, the pH of the solution (especially in protic solvents) can affect the protonation state of the carboxylic acid group, thereby influencing the chemical shifts of nearby nuclei.

Troubleshooting Steps:

  • Consistent Experimental Conditions: Ensure that you use the same solvent, a similar concentration, and maintain a constant temperature for all related experiments.

  • Internal Standard: Use a reliable internal standard (e.g., TMS) for accurate referencing of chemical shifts.

  • Buffer the solution: If working in a protic solvent where pH might be a factor, consider using a buffer.

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise Ratio

Problem: The NMR spectrum of this compound shows a low signal-to-noise ratio, making it difficult to identify and integrate peaks accurately.

Possible Cause Solution
Low Sample Concentration Increase the amount of dissolved this compound. For ¹H NMR, 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration (10-50 mg) is recommended.
Insufficient Number of Scans Increase the number of scans (transients) acquired. The signal-to-noise ratio increases with the square root of the number of scans.
Improper Receiver Gain Setting Optimize the receiver gain. If it's set too low, the signal will be weak. If it's too high, the detector can be saturated, leading to a distorted signal.
Poor Probe Tuning and Matching Ensure the NMR probe is properly tuned and matched to the frequency of the nucleus being observed.
Guide 2: Signal Overlap in ¹H NMR

Problem: The aliphatic region of the ¹H NMR spectrum of this compound is crowded, with significant overlap of signals, making interpretation and coupling constant analysis challenging.

Possible Cause Solution
Limited Dispersion at Lower Magnetic Field Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase the dispersion of the signals.
Inappropriate Solvent Choice Record the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) that may resolve overlapping signals.
Complexity of the Spectrum Utilize 2D NMR techniques. A COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, helping to trace out spin systems even in crowded regions.

Quantitative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for this compound. Please note that these values can vary slightly depending on the solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Olefinic H5.5 - 6.0m-
Anhydride H2.5 - 3.5m-
Aliphatic/Alicyclic H1.0 - 2.5m-
Methyl H0.8 - 1.2s, d-
Isopropyl CH2.0 - 2.5m~7.0
Isopropyl CH₃0.9 - 1.1d~7.0
Carboxylic Acid OH10.0 - 12.0br s-

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carboxylic Acid C=O175 - 185
Anhydride C=O170 - 175
Olefinic C120 - 140
Quaternary C35 - 55
CH30 - 60
CH₂20 - 40
CH₃15 - 25

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weighing the sample: Accurately weigh 1-5 mg of dry this compound directly into a clean, dry vial.

  • Adding the solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtering: Filter the solution through a small plug of glass wool packed at the bottom of a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)
  • Prepare a concentrated sample: For 2D NMR, especially for less sensitive experiments like HMBC, a more concentrated sample (10-20 mg in 0.6-0.7 mL of solvent) is beneficial.

  • Acquire a standard ¹H spectrum: Obtain a high-quality 1D ¹H spectrum to determine the spectral width and appropriate acquisition parameters.

  • Set up the 2D experiment:

    • COSY: Use standard parameters. The number of increments in the indirect dimension (F1) will determine the resolution. 128-256 increments are often sufficient.

    • HSQC: This experiment correlates protons with their directly attached carbons. Standard parameters are usually effective.

    • HMBC: This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

  • Data Processing: Process the 2D data using appropriate window functions and Fourier transformation to obtain the final spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh MPA (1-20 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1D ¹H NMR filter->h1_nmr c13_nmr Acquire 1D ¹³C NMR h1_nmr->c13_nmr cosy Acquire 2D COSY c13_nmr->cosy hsqc Acquire 2D HSQC cosy->hsqc hmbc Acquire 2D HMBC hsqc->hmbc process Process Spectra hmbc->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Caption: Experimental workflow for the NMR characterization of this compound.

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poorly Resolved/Extra Peaks aggregation Aggregation problem->aggregation diastereomers Diastereomers problem->diastereomers solvent Solvent Effects problem->solvent shimming Poor Shimming problem->shimming dilute Dilute Sample aggregation->dilute change_solvent Change Solvent aggregation->change_solvent two_d_nmr 2D NMR (COSY, NOESY) diastereomers->two_d_nmr solvent->change_solvent optimize_shim Optimize Shimming shimming->optimize_shim

Caption: Troubleshooting logic for common NMR issues with this compound.

Technical Support Center: Overcoming Challenges in Maleopimaric Acid Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the derivatization of Maleopimaric acid (MPA).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound (MPA) synthesis?

A1: MPA is typically synthesized via a Diels-Alder reaction between a rosin (B192284) source rich in abietic-type acids and maleic anhydride.[1][2][3] Commercial grade rosin, including gum rosin, wood rosin, and tall oil rosin, are common starting materials.[4] The reaction takes advantage of the conjugated diene system present in levopimaric acid, which is either naturally present in rosin or formed from other resin acids like abietic acid under heating.[1]

Q2: I am having trouble crystallizing my synthesized MPA. What can I do?

A2: Crystallization of MPA can be challenging. A common and effective method is to crystallize it as an acetic acid solvate. This involves refluxing the reaction mixture in glacial acetic acid, followed by concentration of the solvent to an optimal volume (around 125 ml of acetic acid per 100 g of rosin) and allowing it to crystallize upon cooling.[4] The pure MPA can then be obtained by heating the solvate under vacuum to remove the acetic acid.[4] Using hydrocarbon solvents like benzene (B151609) or hexane (B92381) for crystallization is often unsuccessful as the product may not readily crystallize.[4]

Q3: What are the key considerations for synthesizing MPA amides?

A3: The synthesis of MPA amides often involves the conversion of MPA to its more reactive acid chloride derivative first. This is typically achieved by reacting MPA with thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting MPA chloride is then reacted with the desired amine. The choice of solvent and base is crucial for the success of the amidation step. Aprotic solvents like dichloromethane (B109758) (DCM) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) are commonly used to scavenge the HCl generated during the reaction.[1]

Q4: Can I directly react MPA with an amine without forming the acid chloride?

A4: Direct amidation of carboxylic acids is possible but often requires coupling agents to activate the carboxylic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be used, although this method is not as commonly reported for MPA specifically as the acid chloride route. Direct reaction without a coupling agent would require very high temperatures and result in low yields.

Q5: My esterification of MPA is giving low yields. What are the potential reasons?

A5: Low yields in MPA esterification can be due to several factors. If using a Fischer esterification (reacting MPA with an alcohol under acidic catalysis), the reaction is an equilibrium process. To drive the reaction towards the ester product, it is essential to use a large excess of the alcohol and/or remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[7] Alternatively, a more robust method is to convert MPA to its acid chloride first and then react it with the alcohol, which typically gives higher yields.[6][8] Incomplete reaction can also be a cause for low yields in esterification.[9]

Troubleshooting Guides

Amide Synthesis
Problem Possible Cause Troubleshooting Steps
Low or no product formation Incomplete conversion of MPA to MPA chloride.- Ensure the thionyl chloride or oxalyl chloride is fresh and not decomposed. - Use a slight excess of the chlorinating agent. - Increase the reaction time or temperature (e.g., reflux) for the acid chloride formation step.[6]
Low reactivity of the amine.- For sterically hindered or electron-poor amines, consider using a more potent coupling agent if using a direct amidation method. - Increase the reaction temperature for the amidation step.
Presence of moisture.- Use anhydrous solvents and reagents for both the acid chloride formation and amidation steps. Moisture will quench the acid chloride.
Formation of multiple products Side reactions of the amine.- If the amine has other nucleophilic groups, they may also react. Consider using a protecting group strategy.
Impure MPA starting material.- Purify the MPA before proceeding to the derivatization. Crystallization as the acetic acid solvate is an effective purification method.[4]
Difficult purification of the final amide Similar polarity of the product and unreacted starting materials or byproducts.- Utilize column chromatography with a carefully selected solvent gradient to improve separation. - Consider a crystallization step if the product is a solid.
Ester Synthesis
Problem Possible Cause Troubleshooting Steps
Low yield in Fischer esterification Equilibrium not shifted towards the product.- Use a large excess of the alcohol (it can often be used as the solvent).[7] - Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[7] - Ensure the acid catalyst (e.g., sulfuric acid) is used in a sufficient amount.
Incomplete reaction when using the acid chloride route.- Ensure the MPA chloride was formed completely. - Increase the reaction time or temperature for the esterification step.
Hydrolysis of the ester during workup Presence of acid or base during aqueous workup.- Neutralize the reaction mixture carefully before extraction. - Minimize the contact time with aqueous layers.
Purification challenges Similar polarity of the ester and the starting alcohol.- If a large excess of alcohol was used, ensure it is completely removed by distillation or under vacuum before chromatography. - Column chromatography with a non-polar eluent system might be effective.

Quantitative Data Summary

The following table summarizes reported yields for various this compound derivatization reactions.

Derivative Type Specific Derivative Reaction Method Yield (%) Reference
ImideN-(quinolin-8-yl) imideReaction of MPA with 8-aminoquinoline (B160924) in refluxing toluene97.1[5][10]
ImideN-(quinolin-8-yl) imideFrom maleated rosin and 8-aminoquinoline52.5[5][10]
AmideN-(5-arylisoxazol-3-yl)amidesFrom MPA chloride and 3-amino-5-arylisoxazoles-[5][10]
CarbothioatesVarious S-containing derivativesFrom MPA chloride and mercaptans74-99[1]
Dihydroisoxazole Derivatives4,5-dihydroisoxazol-5-ylmethyl derivatives1,3-dipolar cycloaddition77-99[10]

Experimental Protocols

Protocol 1: Synthesis of this compound (MPA) from Rosin[6]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 g of rosin and 0.33 mol of maleic anhydride.

  • Reaction: Heat the mixture to 200 °C and stir vigorously for 2 hours.

  • Isolation and Purification: After cooling to room temperature, dissolve the mixture in 100 mL of acetic acid.

  • Filter the resulting crystals and recrystallize them from acetic acid to obtain pure MPA.

Protocol 2: Synthesis of this compound Chloride (MPA Chloride)[6]
  • Reaction Setup: Dissolve 0.25 mol of MPA in 100 mL of dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Reaction: Slowly add a solution of 19 mL of thionyl chloride (SOCl₂) in 20 mL of CH₂Cl₂ to the MPA solution.

  • Heat the reaction mixture at 40-50 °C for 3 hours.

  • Isolation: After the reaction is complete, distill off the solvent under vacuum to obtain the crude MPA chloride, which can be used in the next step without further purification.

Protocol 3: Synthesis of this compound Mono-Ethyl Ester[6][8]
  • Reaction Setup: Prepare MPA chloride as described in Protocol 2.

  • Reaction: Dissolve the crude MPA chloride in anhydrous ethanol (B145695) and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, remove the excess ethanol under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to yield the pure mono-ethyl ester.

Visualizations

experimental_workflow General Workflow for MPA Derivatization cluster_synthesis MPA Synthesis cluster_activation Carboxylic Acid Activation cluster_derivatization Derivatization Reactions cluster_purification Purification rosin Rosin mpa This compound (MPA) rosin->mpa Diels-Alder (Heat) ma Maleic Anhydride ma->mpa mpa_chloride MPA Acid Chloride mpa->mpa_chloride SOCl₂ or (COCl)₂ amide MPA Amide mpa_chloride->amide ester MPA Ester mpa_chloride->ester thioester MPA Thioester mpa_chloride->thioester amine Amine amine->amide alcohol Alcohol alcohol->ester thiol Thiol thiol->thioester purified Purified MPA Derivative amide->purified Chromatography/ Crystallization ester->purified thioester->purified

Caption: General experimental workflow for the synthesis and derivatization of this compound.

signaling_pathway Hypothetical Anti-inflammatory Signaling Pathway of MPA Derivatives mpa_deriv MPA Derivative ikb_kinase IKK Complex mpa_deriv->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylates & Promotes Degradation nf_kb NF-κB nucleus Nucleus nf_kb->nucleus Translocation ikb->nf_kb Inhibits pro_inflammatory Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) nucleus->pro_inflammatory Gene Transcription inflammation Inflammation pro_inflammatory->inflammation

Caption: A plausible anti-inflammatory mechanism of action for MPA derivatives targeting the NF-κB signaling pathway.

References

Optimizing reaction parameters for Maleopimaric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Maleopimaric acid (MPA). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized reaction parameters.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction.[1] - Suboptimal molar ratio of reactants.[1][2] - Inappropriate reaction temperature or time.[1][3] - Isomerization of levopimaric acid is not favored.- Increase reaction time or temperature to ensure the reaction goes to completion.[1] - Optimize the molar ratio of rosin (B192284) to maleic anhydride (B1165640). A ratio of 1:6.2 (rosin:maleic anhydride) has been reported to be optimal at 200°C.[2] - For reactions in acetic acid, a reflux temperature of at least 118°C for a minimum of 2 hours is recommended.[4] - The presence of an acid catalyst can promote the isomerization of other resin acids to the reactive levopimaric acid.
Difficulty in Product Crystallization - Presence of impurities. - Incorrect solvent system for crystallization.[4] - Supersaturation not achieved.- Purify the crude product to remove unreacted starting materials and byproducts. Washing with an organic solvent followed by hot distilled water can be effective.[3] - Glacial acetic acid is a suitable solvent for crystallization, as MPA forms a crystalline molecular complex with it.[4] Hydrocarbon solvents are generally not suitable.[4] - After cooling the reaction mixture, seeding with a small crystal of pure this compound can induce crystallization.[4]
Product is Off-Color (Yellowish or Brown) - High reaction temperatures leading to side reactions or degradation.[3] - Presence of impurities from the rosin starting material.- Lower the reaction temperature if possible, while ensuring the reaction still proceeds to completion. A temperature range of 70-140°C has been suggested to reduce product color.[3] - Use a higher grade of rosin or purify the starting rosin before the reaction.
Formation of Side Products - Reaction conditions (e.g., high temperature) favoring undesired reactions.[3]- Optimize reaction temperature and time to favor the Diels-Alder reaction. Lowering the temperature can reduce the formation of side products.[3] - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for the synthesis of this compound?

A1: The synthesis of this compound is achieved through a Diels-Alder reaction. This reaction occurs between levopimaric acid, a component of rosin, and maleic anhydride.[5][6] Other resin acids present in rosin, such as abietic, neoabietic, and palustric acids, can isomerize to levopimaric acid under heat or acidic conditions, which then reacts with maleic anhydride.[7]

Q2: What is the optimal solvent for this compound synthesis?

A2: Glacial acetic acid is a commonly used and effective solvent for the synthesis.[4] It serves as both the reaction medium and a crystallization solvent, as this compound forms a crystalline solvate with acetic acid, which facilitates its purification.[4] The acetic acid can contain up to 20% water.[4]

Q3: How can the purity of the synthesized this compound be improved?

A3: Purification can be achieved by crystallizing the product from the reaction mixture. The this compound-acetic acid molecular complex can be filtered and washed with cold glacial acetic acid.[4] Subsequent heating of the complex under vacuum removes the acetic acid, yielding pure this compound.[4] An alternative method involves washing the crude product with an organic solvent and then with hot distilled water to achieve a purity of over 95%.[3]

Q4: What are the key reaction parameters to control for optimizing the yield?

A4: The key parameters to optimize are the molar ratio of reactants, reaction temperature, and reaction time. Studies have shown that increasing the molar ratio of maleic anhydride to rosin can increase the yield.[1] Reaction temperatures between 125°C and 200°C have been investigated, with higher temperatures sometimes leading to higher yields, though also potentially to more side products.[1][3] The reaction time needs to be sufficient for the isomerization of resin acids and the subsequent Diels-Alder reaction.[3][4]

Q5: Can commercial-grade rosin be used for the synthesis?

A5: Yes, methods have been developed to produce pure this compound from various commercial grades of rosin, including tall oil rosin, wood rosin, and gum rosin.[4]

Optimized Reaction Parameters

The following tables summarize quantitative data from various studies on the synthesis of this compound.

Table 1: Effect of Molar Ratio and Temperature on Endo-Maleopimaric Acid Yield [1]

Molar Ratio (Abietic Acid: Maleic Anhydride)Reaction Temperature (°C)Yield of endo-Maleopimaric Acid (%)
1:21255 - 18
1:10125Higher than 1:2
1:22006 - 21.5
1:10200Highest Yield

Table 2: Reaction Parameters for this compound Synthesis in Acetic Acid [3][4]

ParameterValueReference
Rosin100 parts by weight[3]
Maleic Anhydride23-33 parts by weight[3]
Acid Solvent80-150 parts by weight[3]
Reaction Temperature70-140 °C[3]
Reaction Time2-8 hours[3]
AtmosphereNitrogen protection[3]
Alternative Protocol
Rosin100 g[4]
Maleic Anhydride16.3 g[4]
Glacial Acetic Acid1000 ml (initial)[4]
Reaction Temperature118 °C (reflux)[4]
Reaction Time22 hours[4]
PressureAtmospheric or 150-200 psi[4]

Experimental Protocols

Protocol 1: Synthesis in Glacial Acetic Acid at Reflux

This protocol is based on the method described in US Patent 3,658,891.[4]

  • Reaction Setup: Dissolve 100g of commercial-grade rosin and 16.3g of maleic anhydride in 1000 ml of glacial acetic acid in a suitable reaction vessel equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux temperature (approximately 118°C) and maintain for at least 2 hours. The reaction can be run for up to 22 hours.

  • Crystallization: After the reaction, cool the mixture to room temperature. If crystallization does not occur spontaneously, seed the solution with a few crystals of pure this compound. Allow the mixture to stand overnight to facilitate complete crystallization of the this compound-acetic acid solvate.

  • Isolation: Filter the crystalline product using a Buchner funnel and wash the crystals with a small amount of cold glacial acetic acid.

  • Purification: To obtain pure this compound, heat the crystalline solvate under vacuum to remove the acetic acid.

Protocol 2: Low-Temperature Synthesis

This protocol is adapted from the method described in patent CN103087636A.[3]

  • Reaction Setup: In a reaction vessel under nitrogen protection, mix 100 parts by weight of rosin, 23-33 parts of maleic anhydride, and 80-150 parts of an acidic solvent (e.g., glacial acetic acid).

  • Reaction: Heat the mixture to a temperature between 70°C and 140°C and maintain for 2 to 8 hours.

  • Initial Product Isolation: Cool the reaction mixture and filter to obtain the crude this compound product.

  • Purification: Wash the crude product with an organic solvent. Subsequently, wash the product with hot distilled water, filter, and then dry to obtain this compound with a purity exceeding 95%.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up and Purification reactants Mix Rosin and Maleic Anhydride in Solvent heating Heat under Inert Atmosphere (e.g., Nitrogen) reactants->heating cooling Cool Reaction Mixture heating->cooling crystallization Crystallization (Seeding may be required) cooling->crystallization filtration Filter Crude Product crystallization->filtration washing Wash with Solvent (e.g., Acetic Acid, Water) filtration->washing drying Dry under Vacuum washing->drying final_product final_product drying->final_product Pure this compound

Caption: Figure 1: General Experimental Workflow for this compound Synthesis.

logical_relationship Figure 2: Key Parameter Relationships in MPA Synthesis cluster_inputs Input Parameters cluster_outputs Outputs temp Reaction Temperature yield Product Yield temp->yield Affects rate & side reactions color Product Color temp->color High temps can increase color time Reaction Time time->yield Affects reaction completion ratio Molar Ratio (Rosin:Maleic Anhydride) ratio->yield Crucial for high conversion solvent Solvent Choice solvent->yield Affects reaction medium purity Product Purity solvent->purity Impacts crystallization

Caption: Figure 2: Key Parameter Relationships in MPA Synthesis.

References

Preventing degradation of Maleopimaric acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Maleopimaric Acid

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound (MPA) during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a cool, dry, and dark environment. It is crucial to keep the container tightly sealed to protect it from moisture, as the maleic anhydride (B1165640) moiety is susceptible to hydrolysis.[1] Storing under an inert atmosphere, such as argon or nitrogen, can further minimize the risk of oxidation.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are generally less stable than the solid form and should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at -20°C or below, protected from light. The choice of solvent is critical; aprotic solvents are preferred. The stability of MPA in aqueous solutions can be pH-dependent, with acidic conditions potentially accelerating hydrolysis of the anhydride group.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound under typical storage and experimental conditions are believed to be:

  • Hydrolysis: The maleic anhydride ring can react with water to open, forming a dicarboxylic acid. This is a common degradation pathway for anhydrides.[2]

  • Oxidation: As a diterpenoid resin acid, MPA is susceptible to oxidation, which can occur at various points in the molecule, particularly at the double bonds and allylic positions.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of resin acids.

Q4: What are the visible signs of this compound degradation?

A4: While subtle chemical changes may not be visible, significant degradation of solid MPA might be indicated by a change in color or texture. For solutions, the appearance of precipitates or a change in color could suggest degradation or solubility issues. The most reliable way to assess degradation is through analytical techniques like HPLC.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the area of the main MPA peak and the appearance of new peaks over time can indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment Degradation of MPA in aqueous buffer.Prepare MPA solutions fresh before each experiment. If possible, add the MPA solution to the experimental medium at the last moment. Consider the pH of your buffer, as extreme pH can catalyze hydrolysis.
Unexpected peaks in HPLC analysis Degradation of the MPA sample.Review your storage conditions. Ensure the solid is stored in a desiccator, protected from light. For solutions, use aprotic solvents and store at low temperatures.
Precipitate forms in an aqueous solution MPA has limited solubility in water, which can be further affected by pH and temperature. Degradation products may also be less soluble.Ensure you have not exceeded the solubility limit of MPA in your buffer. Gentle warming or sonication may help, but be aware that heat can accelerate degradation.
Inconsistent experimental results Inconsistent purity of MPA due to degradation between experiments.Aliquot solid MPA into smaller, single-use vials upon receipt to minimize exposure of the entire batch to atmospheric moisture and light with each use.

Stability Data Summary

The following table summarizes the expected stability of this compound under various storage conditions. Please note that this data is illustrative and should be confirmed by experimental analysis.

Condition Parameter Value Expected Purity after 6 Months (%) Notes
Solid Temperature4°C>98%Recommended for short to medium-term storage.
Temperature-20°C>99%Ideal for long-term storage.
HumidityAmbient<95%Exposure to moisture will lead to hydrolysis.
LightExposed to light<90%Photodegradation is likely. Store in amber vials or in the dark.
Solution (in DMSO) Temperature4°C<90%Should be used within a few days.
Temperature-20°C~95%Suitable for short-term storage (up to a month). Avoid freeze-thaw cycles.
Temperature-80°C>98%Recommended for longer-term storage of stock solutions.

Experimental Protocols

Protocol for Stability Assessment of this compound by HPLC-UV

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials and Reagents:

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Vortex mixer

  • Sonicator

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Sonicate briefly to ensure complete dissolution.

  • Preparation of Working Standard:

    • Dilute the stock solution with acetonitrile to a final concentration of 100 µg/mL.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-20 min: 60% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 60% B

      • 26-30 min: Hold at 60% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Stability Study:

    • Dispense aliquots of the solid MPA into separate vials for each storage condition to be tested (e.g., 4°C, room temperature, exposure to light).

    • At specified time points (e.g., 1, 3, 6 months), prepare a 100 µg/mL solution from one of the vials as described above.

    • Analyze the sample by HPLC and compare the peak area of this compound to that of a freshly prepared standard.

    • Calculate the percentage of degradation.

Visualizations

degradation_pathway MPA This compound (MPA) Hydrolysis_Product Dicarboxylic Acid Derivative MPA->Hydrolysis_Product Moisture (H₂O) Oxidation_Products Oxidized Derivatives MPA->Oxidation_Products Oxygen (O₂) Photo_Products Photodegradation Products MPA->Photo_Products Light (UV)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Receive & Aliquot Solid MPA store Store under Varied Conditions start->store dissolve Dissolve in Acetonitrile store->dissolve hplc HPLC-UV Analysis dissolve->hplc Inject into HPLC data Data Interpretation (Peak Area Comparison) hplc->data end Stability Report data->end Assess Stability

Caption: Workflow for assessing the stability of this compound.

troubleshooting_tree cluster_storage Storage Issues cluster_solution Solution Issues start Inconsistent Experimental Results? check_storage Review Storage Conditions start->check_storage Yes check_solution Examine Solution Preparation start->check_solution Yes end Proceed with Experiment start->end No is_solid_dry Is solid stored in a desiccator? check_storage->is_solid_dry is_fresh Is the solution prepared fresh? check_solution->is_fresh is_dark Is it protected from light? is_solid_dry->is_dark is_cold Is temperature controlled? is_dark->is_cold is_cold->end is_aprotic Is the solvent aprotic? is_fresh->is_aprotic is_filtered Is the solution filtered before use? is_aprotic->is_filtered is_filtered->end

Caption: Troubleshooting decision tree for this compound.

References

Troubleshooting low yields in Maleopimaric acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during the esterification of maleopimaric acid (MPA).

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the esterification of this compound.

Q1: My this compound esterification reaction has a very low yield. What are the common causes?

Low yields in Fischer-type esterifications of this compound are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants. Other common causes include:

  • Presence of Water: Any water in the reactants (MPA, alcohol) or solvent can inhibit the forward reaction.

  • Insufficient or Inactive Catalyst: An inadequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a deactivated catalyst will result in a slow or incomplete reaction.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium or completion.

  • Steric Hindrance: The bulky, rigid structure of this compound can sterically hinder the approach of the alcohol to the carboxylic acid groups, slowing the reaction rate.

  • Product Loss During Workup: Significant amounts of the ester can be lost during extraction and purification steps.

Q2: How can I improve the yield of my this compound esterification?

To drive the reaction towards the product and improve the yield, several strategies can be employed:

  • Use of Excess Alcohol: Applying a large excess of the alcohol reactant shifts the equilibrium to favor the ester product, in accordance with Le Châtelier's principle. Often, the alcohol can also serve as the reaction solvent.

  • Removal of Water: Actively removing water as it is formed is a highly effective method. This can be achieved by:

    • Using a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene (B28343).

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Optimize Catalyst and Loading: Ensure an effective catalyst is used. While mineral acids like sulfuric acid are common, solid acid catalysts like Amberlyst resins can also be effective and simplify purification.[1] The optimal catalyst loading should be determined experimentally.

  • Increase Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction is proceeding slowly, increasing the reaction time or temperature may be necessary. For the esterification of this compound with α,α,ω-trihydroperfluoroalkanols, reaction temperatures of 150-220°C for 6 hours have been reported.[2]

  • Alternative Reaction Pathway: If direct esterification proves challenging, a two-step process involving the conversion of this compound to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the alcohol, can significantly improve yields.[3]

Q3: I observe a darkening of my reaction mixture, especially at higher temperatures. What does this indicate?

A dark brown or black reaction mixture often suggests the occurrence of side reactions, such as decomposition or polymerization. This compound and its derivatives can be sensitive to high temperatures and strong acidic conditions. To mitigate this, consider:

  • Using milder reaction conditions, such as a lower temperature for a longer duration.

  • Employing a less harsh or solid acid catalyst.

  • Ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: What are potential side reactions in this compound esterification?

Besides decomposition, potential side reactions include:

  • Isomerization: Under acidic conditions, rearrangement of the double bond in the this compound structure could occur.

  • Decarboxylation: At very high temperatures, loss of a carboxyl group might be possible, though less common under typical esterification conditions.

  • Byproduct formation from the alcohol: For example, at high temperatures with a strong acid catalyst, alcohols can dehydrate to form ethers or alkenes.

Q5: How can I effectively purify my this compound ester and minimize product loss?

Effective purification is crucial for obtaining a high-purity product and minimizing yield loss. A typical workup and purification procedure involves:

  • Neutralization: After cooling the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted this compound.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water-soluble components.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Further Purification: If necessary, the crude ester can be further purified by:

    • Crystallization: If the ester is a solid, recrystallization from a suitable solvent system can yield a highly pure product.

    • Flash Column Chromatography: This is a very effective method for purifying liquid or non-crystalline solid esters from non-volatile impurities and side products.[4]

Q6: What are suitable catalysts for this compound esterification?

Commonly used catalysts for Fischer esterification are applicable to this compound:

  • Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective and widely used.

  • Solid Acid Catalysts: Ion-exchange resins like Amberlyst-15 and Amberlyst-36 have been shown to be effective for the esterification of related dicarboxylic acids and offer the advantage of easier separation from the reaction mixture.[5]

  • Lewis Acids: While less common for simple esterifications, Lewis acids could also be employed.

Data on Esterification of Related Dicarboxylic Acids

While extensive quantitative data on the esterification of this compound with various simple alcohols is limited in the public domain, the following tables summarize data from studies on maleic acid and maleic anhydride (B1165640), which share some structural similarities and can provide insights into the effects of different reaction parameters.

Table 1: Effect of Catalyst on Maleic Acid Conversion with n-Butanol

CatalystTemperature (K)Molar Ratio (Acid:Alcohol)Catalyst Loading (g/mL)Conversion (%) after 5 hours
Amberlyst 15-dry3631:100.0375~22
Amberlyst 15-wet3631:100.0375~18
Amberlyst 131H+3631:100.0375~25
DES1*3631:100.0375~30
DES2**3631:100.0375~28

*Data adapted from a study on the esterification of maleic acid with n-butanol.[1] *DES1: Deep Eutectic Solvent 1 (Choline chloride and urea) **DES2: Deep Eutectic Solvent 2 (Choline chloride and ethylene (B1197577) glycol)

Table 2: Influence of Reaction Parameters on Dibutyl Maleate Formation from Maleic Anhydride

CatalystTemperature (K)Molar Ratio (Anhydride:Alcohol)CatalystObservations
Sulfuric Acid383-4131:2.2 to 1:5H₂SO₄Highly effective but corrosive.
Phosphotungstic Acid383-4131:2.2 to 1:5H₃PW₁₂O₄₀Most active catalyst in the study.
Dowex 50WX8383-4131:2.2 to 1:5Ion-exchange resinEffective solid acid catalyst.
Tetrabutyl Zirconate383-4131:2.2 to 1:5OrganometallicVery slow reaction rate.

*Data adapted from a kinetic study on the esterification of maleic anhydride with butanols.

Experimental Protocols

Protocol 1: General Fischer Esterification of this compound

This protocol provides a general method for the esterification of this compound using a strong acid catalyst and a Dean-Stark apparatus to remove water.

Materials:

  • This compound (MPA)

  • Anhydrous alcohol (e.g., methanol, ethanol, n-butanol) (large excess)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene (or another suitable azeotroping agent)

  • Ethyl acetate (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound.

  • Reagents: Add a large excess of the anhydrous alcohol (can be used as the solvent) and toluene (if the alcohol does not form a suitable azeotrope with water).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while stirring.

  • Reaction: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the toluene/alcohol.

  • Monitoring: Monitor the progress of the reaction by TLC until the this compound starting material is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and remove unreacted MPA.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude ester by recrystallization or flash column chromatography as needed.

Protocol 2: Two-Step Esterification via Acyl Chloride

This protocol is for cases where direct esterification gives low yields.

Step 1: Formation of this compound Chloride

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in a dry, inert solvent like dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C) for a few hours until the evolution of HCl and SO₂ gas ceases.

  • Isolation: Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude this compound chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Esterification

  • Setup: In a separate flask under an inert atmosphere, dissolve the desired alcohol in a dry, non-protic solvent containing a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine).

  • Reaction: Cool the alcohol solution to 0 °C and slowly add a solution of the crude this compound chloride in a dry, inert solvent.

  • Completion: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup and Purification: Perform an aqueous workup to remove the base and its salt, followed by drying, solvent removal, and purification as described in Protocol 1.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: this compound (MPA) & Alcohol setup Combine MPA, excess alcohol, and solvent in flask start->setup catalyst Add acid catalyst (e.g., H₂SO₄) setup->catalyst reflux Heat to reflux with Dean-Stark trap catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool reaction mixture monitor->cool Reaction complete extract Dilute and wash with NaHCO₃ and brine cool->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude ester (Chromatography/Crystallization) concentrate->purify end_product Final Product: MPA Ester purify->end_product

Caption: Workflow for this compound Esterification.

Troubleshooting_Flowchart Troubleshooting Low Yields in MPA Esterification start Low Yield Observed check_water Is water being effectively removed? start->check_water check_reagents Are reagents anhydrous? check_water->check_reagents Yes solution_water Use Dean-Stark trap or add molecular sieves. check_water->solution_water No check_catalyst Is catalyst active and sufficient? check_reagents->check_catalyst Yes solution_reagents Use anhydrous alcohol and solvents. Dry MPA. check_reagents->solution_reagents No check_conditions Are reaction time/temp optimal? check_catalyst->check_conditions Yes solution_catalyst Increase catalyst loading or use fresh catalyst. check_catalyst->solution_catalyst No check_workup Is product lost during workup? check_conditions->check_workup Yes solution_conditions Increase reaction time/temp and monitor by TLC. check_conditions->solution_conditions No solution_workup Optimize extraction and purification steps. check_workup->solution_workup Yes consider_alt Consider alternative two-step synthesis via acyl chloride. check_workup->consider_alt No

References

Technical Support Center: Minimizing Impurities in Commercial Grade Maleopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maleopimaric Acid (MPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing impurities in commercial grade this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial grade this compound?

Commercial grade this compound (MPA) is typically synthesized via the Diels-Alder reaction between rosin (B192284) and maleic anhydride (B1165640).[1] Impurities can originate from unreacted starting materials, side reactions, and degradation. The most common impurities include:

  • Unreacted Rosin Acids: Commercial rosin is a complex mixture of resin acids. Not all of these react to form MPA. Common unreacted acids include Abietic acid, Dehydroabietic acid, Neoabietic acid, and Palustric acid.[2]

  • Unreacted Maleic Anhydride: Excess maleic anhydride from the synthesis may remain in the final product.

  • Isomerization and Side-Reaction Products: At elevated temperatures, the resin acids can isomerize.[3] Additionally, side reactions may lead to the formation of other adducts, such as endo-maleopimaric acid tricarboxylic acid.[4][5]

  • Degradation Products: Thermal stress can cause MPA to decompose. Noticeable degradation begins at temperatures around 270°C.[2] A key thermal degradation product is Succinic acid.[2]

  • Residual Solvents: Solvents used during synthesis and purification, such as acetic acid, may be present in the final product.[6]

Q2: My purified this compound is off-color (yellowish or brownish). What is the cause and how can I fix it?

A colored product indicates the presence of chromophoric impurities, which are often byproducts from secondary reactions at elevated temperatures during synthesis.[6]

Solutions:

  • Activated Charcoal Treatment: Dissolve the impure MPA in a suitable hot solvent (e.g., glacial acetic acid). Add a small amount of activated charcoal to the solution and heat for a short period. The activated charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the solution to cool and crystallize.

  • Recrystallization: Multiple recrystallizations can effectively remove colored impurities. Ensure a slow cooling rate to promote the formation of pure crystals.

Q3: My this compound is "oiling out" during crystallization instead of forming solid crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often trapping impurities.

Possible Causes and Solutions:

  • High Concentration of Impurities: A high impurity level can lower the melting point of the mixture.

    • Solution: Consider a preliminary purification step, such as washing the crude product with a non-polar solvent to remove unreacted rosin before attempting recrystallization.

  • Inappropriate Solvent or Concentration: The solvent may not be ideal for crystallization, or the solution may be too concentrated.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool more slowly to encourage crystal formation.[7]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath.[7]

Q4: The purity of my this compound is not improving despite multiple recrystallizations. What other techniques can I try?

If recrystallization is ineffective, it may be due to the presence of impurities with similar solubility profiles to MPA.

Alternative Purification Methods:

  • Solvent Washing: Wash the crude MPA with a solvent in which the impurities are soluble, but the MPA is not. For example, washing with a non-polar solvent like hexane (B92381) can help remove unreacted rosin acids.[6] Washing with hot distilled water can also be effective.[8]

  • Formation and Desolvation of an Acetic Acid Solvate: MPA can be crystallized from glacial acetic acid to form a stable 1:1 molecular complex. This crystalline solvate can be isolated in high purity. The pure, non-solvated MPA can then be recovered by heating the solvate under vacuum (e.g., at 135-150°C) to remove the acetic acid.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low Yield After Purification - Too much solvent used during recrystallization.[7]- Incomplete precipitation.- Reduce the amount of solvent used for recrystallization.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Presence of Unreacted Rosin Acids in Final Product - Incomplete reaction during synthesis.- Inefficient purification.- Optimize reaction conditions (temperature, time, molar ratio of reactants).- Wash the crude product with a non-polar solvent (e.g., hexane) to remove unreacted rosin.
Broad Melting Point Range - Presence of impurities.- Repeat the purification process (e.g., recrystallization) until a sharp melting point is achieved.
Crystallization Does Not Occur - Solution is not supersaturated.- Insufficient nucleation sites.- Slowly evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure MPA.[7]

Quantitative Data on Synthesis and Purity

The yield and purity of this compound are highly dependent on the reaction conditions.

Table 1: Effect of Molar Ratio of Rosin to Maleic Anhydride on MPA Yield

Molar Ratio (Rosin:Maleic Anhydride)Reaction Temperature (°C)Yield of endo-MPA (%)
1:5.220042-56
1:6.220055.8 - 65.5
1:7.220043

Data synthesized from Maleo- and Fumaro-Pimaric Acids Synthesized from Indonesian Pinus merkusii Rosin and Their Sizing Properties.[4]

Table 2: Common Impurities and Analytical Methods for Detection

ImpurityTypical Analytical Method
Unreacted Rosin AcidsGC-MS, HPLC, NMR[2][4]
Unreacted Maleic AnhydrideHPLC
endo-Maleopimaric acid tricarboxylic acidGC-MS[5]
Succinic AcidNMR[2]
Residual Acetic AcidNMR

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Acetic Acid

This protocol is based on the principle of forming a crystalline acetic acid solvate of MPA.[6]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot glacial acetic acid in a suitable flask.

  • Concentration (Optional): If the initial volume of acetic acid is large, distill off a portion of the solvent to achieve a concentration optimal for crystallization (approximately 75-150 mL of acetic acid per 100 g of starting rosin is suggested).[6]

  • Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a few crystals of pure MPA solvate can be advantageous. Let the solution stand overnight to allow for complete crystallization.

  • Filtration: Collect the crystals by suction filtration.

  • Washing: Wash the collected crystals with a small amount of cold, fresh glacial acetic acid.

  • Drying (to obtain solvate): Air-dry the crystals. The resulting product is the this compound-acetic acid solvate.

  • Desolvation (to obtain pure MPA): To obtain pure, non-solvated MPA, heat the crystalline solvate in a vacuum oven at 135-150°C for at least eight hours to drive off the acetic acid.[6]

Protocol 2: General Method for Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column (e.g., 4.6 mm i.d. × 25 cm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Detection: UV detection at 210 nm.[9]

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.22 µm filter before injection.

  • Quantification: Purity can be assessed by comparing the peak area of this compound to the total area of all peaks. Identification of impurities can be achieved by comparing retention times with known standards or by using a hyphenated technique like LC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis rosin Commercial Grade Rosin reaction Diels-Alder Reaction (e.g., in Acetic Acid, ~118°C) rosin->reaction ma Maleic Anhydride ma->reaction crude_mpa Crude this compound reaction->crude_mpa dissolution Dissolve in Hot Acetic Acid crude_mpa->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration Filtration & Washing crystallization->filtration mpa_solvate MPA-Acetic Acid Solvate filtration->mpa_solvate desolvation Heating under Vacuum (135-150°C) mpa_solvate->desolvation pure_mpa Pure this compound desolvation->pure_mpa hplc HPLC pure_mpa->hplc nmr NMR pure_mpa->nmr gcms GC-MS pure_mpa->gcms

Caption: Workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_remedies Troubleshooting Steps start Crude MPA recrystallization Attempt Recrystallization start->recrystallization purity_check Check Purity (e.g., HPLC, m.p.) recrystallization->purity_check pure Pure MPA purity_check->pure Purity OK impure Product Still Impure purity_check->impure Purity Not OK charcoal Activated Charcoal Treatment impure->charcoal solvent_wash Solvent Washing impure->solvent_wash solvate Form Acetic Acid Solvate impure->solvate charcoal->recrystallization solvent_wash->recrystallization solvate->recrystallization

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Addressing matrix effects in HPLC analysis of Maleopimaric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the HPLC analysis of Maleopimaric acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in HPLC analysis?

A1: Matrix effects in high-performance liquid chromatography (HPLC) refer to the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix.[1] These effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification.[1][2] The source of these interferences can be various components of the biological matrix itself, such as proteins, salts, phospholipids, and endogenous molecules.[1]

Q2: What are the common sources of matrix effects in the analysis of this compound from biological samples?

A2: In the analysis of this compound from biological matrices like plasma, serum, or tissue homogenates, common sources of matrix effects include:

  • Phospholipids: Abundant in biological membranes, these can co-elute with the analyte and cause ion suppression in mass spectrometry-based detectors.[1]

  • Proteins: High concentrations of proteins can precipitate and clog the HPLC column or interact with the analyte.[1][3]

  • Salts and Endogenous Molecules: These can alter the ionization efficiency of the analyte in the detector source.[1]

  • Anticoagulants: Agents used during blood collection can sometimes interfere with the analysis.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank matrix extract (a sample processed without the analyte).[1] A significant difference between these two signals indicates the presence of matrix effects.[2] Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the HPLC eluent after the column, and a blank matrix extract is injected.[4] Any fluctuation in the analyte's signal as the matrix components elute indicates at what retention times matrix effects are occurring.[4]

Q4: What are the primary strategies to address matrix effects?

A4: There are two main approaches to dealing with matrix effects:

  • Minimizing the effect: This involves optimizing sample preparation to remove interfering components, improving chromatographic separation to resolve the analyte from matrix components, or adjusting mass spectrometry conditions.[4][5]

  • Compensating for the effect: This involves using techniques that correct for the signal alteration, such as the use of a stable isotope-labeled internal standard (SIL-IS) or matrix-matched calibration curves.[3][4][5]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting) for this compound
  • Problem: The chromatographic peak for this compound is not symmetrical, showing either tailing or fronting.

  • Possible Causes & Solutions:

    • Secondary Interactions with Silanol (B1196071) Groups: Acidic silanol groups on the silica-based column packing can interact with acidic analytes like this compound, causing peak tailing.

      • Solution: Operate at a mobile phase pH that ensures the analyte is in a single ionic state. Using an end-capped column can also block these active sites.[1]

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Reduce the sample concentration or the injection volume.[1]

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Dissolve the sample in the mobile phase or a weaker solvent.[1]

    • Column Contamination or Void: A contaminated or damaged column can lead to poor peak shape.

      • Solution: Flush the column with a strong solvent or, if necessary, replace the column.[1]

Guide 2: Inconsistent Retention Times for this compound
  • Problem: The retention time for this compound shifts between injections.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Ensure the column is equilibrated for a sufficient time (at least 10 column volumes) before starting the analytical run.[1]

    • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents or solvent degradation can lead to shifts in retention time.

      • Solution: Prepare fresh mobile phase daily and ensure the HPLC pump is functioning correctly.[1]

    • Temperature Fluctuations: Variations in column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.[1]

    • Pump Malfunction: Leaks or issues with the pump can lead to inconsistent flow rates.

      • Solution: Check for leaks and ensure the pump is properly maintained.[1]

Data Presentation

Table 1: Assessment of Matrix Effect on this compound Signal

Sample TypeAnalyte Concentration (ng/mL)Mean Peak Area (n=3)Matrix Effect (%)
Neat Solution (A)1001,520,000N/A
Post-extraction Spike in Plasma (B)100988,00065.0 (Suppression)
Post-extraction Spike in Urine (C)1001,246,40082.0 (Suppression)

Matrix Effect (%) is calculated as (Mean Peak Area of Post-extraction Spike / Mean Peak Area of Neat Solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 2: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect Reduction in Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)95.268.5
Liquid-Liquid Extraction (Ethyl Acetate)88.585.3
Solid-Phase Extraction (C18)92.194.7

Experimental Protocols

Protocol 1: Post-Extraction Addition for Quantitative Assessment of Matrix Effects

Objective: To quantify the magnitude of matrix effects (ion suppression or enhancement) on the this compound signal.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound standard stock solution

  • Mobile phase

  • Appropriate extraction solvents and supplies

Procedure:

  • Prepare Blank Matrix Extract (Set A):

    • Process a sample of the blank biological matrix through the entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE).

    • Evaporate the final extract to dryness and reconstitute in a known volume of mobile phase.

  • Prepare Post-Extraction Spiked Sample (Set B):

    • Process another sample of the blank biological matrix as in Step 1.

    • After the final extraction step and evaporation, reconstitute the residue with a known volume of a standard solution of this compound in the mobile phase.

  • Prepare Neat Standard Solution (Set C):

    • Prepare a standard solution of this compound in the mobile phase at the same final concentration as Set B.

  • HPLC Analysis:

    • Inject equal volumes of the solutions from Set B and Set C into the HPLC system.

  • Data Analysis:

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area from Set B / Peak Area from Set C) x 100

    • A value significantly different from 100% indicates the presence of matrix effects.

Protocol 2: Generic Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

Objective: To extract this compound from a plasma matrix and reduce interfering components.

Materials:

  • C18 SPE Cartridge

  • Plasma sample

  • Methanol (B129727) (for conditioning)

  • Deionized water (for equilibration)

  • Washing solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.[1]

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Pass 1 mL of the washing solution through the cartridge to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of the elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Visualizations

MatrixEffectTroubleshooting start Inaccurate Quantification or Poor Peak Shape Observed check_me Assess for Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effect Present? check_me->me_present optimize_sample_prep Optimize Sample Preparation (SPE, LLE) me_present->optimize_sample_prep  Yes no_me No Significant Matrix Effect me_present->no_me  No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_compensation Implement Compensation Strategy optimize_chromatography->use_compensation sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) use_compensation->sil_is matrix_matched Use Matrix-Matched Calibrants use_compensation->matrix_matched end Accurate Quantification Achieved sil_is->end matrix_matched->end troubleshoot_other Troubleshoot Other HPLC Parameters (e.g., instrument) no_me->troubleshoot_other

Caption: Troubleshooting decision tree for addressing matrix effects.

ExperimentalWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation / Compensation prep_neat Prepare Neat Standard analyze_hplc Analyze via HPLC-MS/MS prep_neat->analyze_hplc prep_spike Prepare Post-Extraction Spiked Sample prep_spike->analyze_hplc compare Compare Responses (Spike vs. Neat) analyze_hplc->compare sample_prep Improve Sample Prep (e.g., SPE) compare->sample_prep Effect > 15% chromatography Modify Chromatography sample_prep->chromatography calibration Use Matrix-Matched Calibration or SIL-IS chromatography->calibration

Caption: Workflow for matrix effect assessment and mitigation.

IonSuppression cluster_ideal Ideal Condition (No Matrix) cluster_matrix With Co-eluting Matrix Components analyte1 Analyte Ions detector1 MS Detector analyte1->detector1 Enters Ion Source signal1 Strong Signal detector1->signal1 analyte2 Analyte Ions detector2 MS Detector analyte2->detector2 Competition for Ionization matrix Matrix Ions matrix->detector2 signal2 Suppressed Signal detector2->signal2

References

Maleopimaric Acid (MPA) Bioassay Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize bioassays for evaluating the activity of Maleopimaric acid (MPA).

Frequently Asked Questions (FAQs) about this compound (MPA)

Q1: What is this compound (MPA)? A1: this compound is a Diels-Alder adduct formed from the reaction of levopimaric acid (a component of rosin) and maleic anhydride.[1][2] It is a triterpenoid (B12794562) derivative investigated for various biological activities.

Q2: What are the known biological activities of MPA and its derivatives? A2: MPA and its derivatives have been reported to possess several biological activities, including antiviral (specifically against influenza virus), antimicrobial against Gram-positive and Gram-negative bacteria, antifungal, and cytotoxic effects against various cancer cell lines.[3][4] Additionally, conjugates of MPA with nonsteroidal anti-inflammatory drugs (NSAIDs) have been synthesized, suggesting potential anti-inflammatory applications.[5][6]

Q3: What are some key challenges when working with MPA in bioassays? A3: Like many natural products, MPA can present challenges such as limited solubility in aqueous media, potential for promiscuous bioactivity (hitting multiple targets non-specifically), and interference with certain assay technologies (e.g., fluorescence).[7][8] Researchers should carefully consider compound purity, solubility, and the potential for Pan-Assay Interference Compounds (PAINS) behavior.

Bioassay Troubleshooting and Optimization Guide

This guide addresses common issues encountered during the biological evaluation of MPA.

Issue 1: High Variability or Poor Reproducibility in IC50/EC50 Values

Q: My calculated IC50 values for MPA are inconsistent across replicate experiments. What could be the cause?

A: Inconsistent IC50/EC50 values are a common problem in bioassays. Several factors can contribute to this variability.

  • Assay Quality: The reliability of your assay can be statistically assessed using metrics like the Z'-factor and the Coefficient of Variation (CV). A Z'-factor between 0.5 and 1.0 indicates an excellent assay with good separation between positive and negative controls.[9] A high CV% for your controls suggests variability in your pipetting, reagents, or cell handling.

  • Compound Solubility: MPA may precipitate in your culture medium, especially at higher concentrations. This reduces the effective concentration and leads to variable results.

    • Troubleshooting Steps:

      • Visually inspect wells (especially at high concentrations) for precipitation before and after incubation.

      • Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells, including controls.[10]

      • Test the solubility of MPA in your final assay buffer or medium.

  • Compound Stability: MPA might be unstable in the assay medium over the incubation period.

    • Troubleshooting Steps:

      • Minimize the time the compound spends in aqueous solution before being added to the assay.

      • Consider shorter incubation times if the assay design permits.

      • Analyze the compound's stability in the medium over time using methods like HPLC.

Logical Workflow for Troubleshooting Variability

G cluster_start cluster_checks Initial Checks cluster_diagnosis Diagnosis cluster_solutions Solutions start High IC50 Variability Observed check_controls Review Assay Controls (Z'-factor, CV%) start->check_controls check_solubility Assess MPA Solubility (Visual, Stock Conc.) start->check_solubility check_protocol Verify Protocol Adherence (Pipetting, Timing) start->check_protocol diag_assay Poor Assay Performance check_controls->diag_assay Z' < 0.5 CV% > 15% diag_compound Compound-Specific Issue check_solubility->diag_compound Precipitate Observed diag_human Procedural Error check_protocol->diag_human Inconsistent Steps sol_assay Re-optimize Assay (Cell density, Reagents) diag_assay->sol_assay sol_compound Modify Stock Prep (Solvent, Sonication) diag_compound->sol_compound sol_protocol Refine Technique & Standardize Workflow diag_human->sol_protocol

Caption: A troubleshooting workflow for diagnosing high IC50 variability.

Issue 2: Discrepancy Between Cytotoxicity and Target-Specific Activity

Q: MPA is showing high cytotoxicity in my cell viability assay (e.g., MTT), but no activity in my enzyme inhibition assay. How do I interpret this?

A: This is a classic challenge in natural product screening, often pointing towards general cytotoxicity or assay interference rather than specific, on-target activity.

  • Mechanisms of Promiscuous Inhibition:

    • Membrane Disruption: At certain concentrations, some compounds can disrupt cell membranes, leading to cell death irrespective of the intended target.[8]

    • Chelation: If your assay involves metal ions, MPA could be chelating them, leading to spurious inhibition.[8]

    • Compound Aggregation: Some organic molecules can form colloidal aggregates that sequester and inhibit enzymes, a phenomenon that can be mistaken for specific inhibition.[7]

  • MTT Assay Interference: The MTT assay relies on mitochondrial dehydrogenases to reduce the yellow tetrazolium salt to purple formazan (B1609692).[11] Compounds that interfere with mitochondrial function or cellular redox state can produce false positive or false negative results.

    • Troubleshooting Steps:

      • Use an Orthogonal Assay: Confirm cytotoxicity using a different method that relies on a distinct mechanism, such as a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or a real-time cell analysis (RTCA) system.

      • Include Counter-Screens: Routinely test for assay interference. For example, run the assay in a cell-free system (if applicable) to see if MPA interacts directly with assay components (e.g., MTT reagent).

      • Evaluate at Lower Concentrations: True on-target activity often occurs at lower concentrations than non-specific cytotoxicity. A large window between the cytotoxic concentration and the target-effective concentration is desirable.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted for screening purified compounds like MPA against adherent cancer cell lines.[11][12]

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MPA stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader (absorbance at 570 nm, reference at 630 nm is optional)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of MPA in culture medium from your stock solution. Aspirate the overnight medium from the cells and add 100 µL of the medium containing the various MPA concentrations. Include "vehicle-only" controls (medium with the same final DMSO concentration as the highest MPA dose) and "no-treatment" controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the crystals. Gently mix on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]

Experimental Workflow for Cytotoxicity Screening

G node_seed 1. Cell Seeding (96-well plate, overnight) node_treat 2. Compound Treatment (Serial dilutions of MPA) node_seed->node_treat node_incubate 3. Incubation (e.g., 48 hours) node_treat->node_incubate node_mtt 4. Add MTT Reagent (Incubate 2-4 hours) node_incubate->node_mtt node_solubilize 5. Solubilize Formazan (Add DMSO or SDS) node_mtt->node_solubilize node_read 6. Read Absorbance (570 nm) node_solubilize->node_read node_analyze 7. Data Analysis (Calculate IC50) node_read->node_analyze

Caption: A standard workflow for an MTT-based cytotoxicity assay.

Protocol 2: Anti-Inflammatory Assay (LPS-induced TNF-α release in Macrophages)

This protocol assesses the potential of MPA to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[14][15]

Materials:

  • RAW 264.7 murine macrophage cells

  • Complete DMEM medium with 10% FBS

  • LPS from E. coli (e.g., serotype O111:B4)

  • MPA stock solution (in DMSO)

  • TNF-α ELISA kit

  • Reagents for a cell viability assay (e.g., MTT or Crystal Violet) to check for cytotoxicity

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of MPA. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (this concentration may need optimization). Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully collect the cell culture supernatant for TNF-α measurement.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: In a parallel plate, treat cells with the same concentrations of MPA (without LPS stimulation) and perform an MTT or other viability assay to ensure that the observed reduction in TNF-α is not due to cell death.[14]

  • Data Analysis: Normalize the TNF-α levels to the LPS-stimulated control and calculate the IC50 for TNF-α inhibition.

Quantitative Data Summary

The following table summarizes representative quantitative data for MPA derivatives from the literature. Researchers should use this as a reference and generate their own data for their specific experimental system.

Compound/DerivativeAssay TypeCell Line / VirusEndpointResultReference
MPA DerivativesAntiviralInfluenza A (H1N1)IC50Several compounds showed potent activity[3]
MPA BenzylamideCytotoxicityVarious Cancer LinesIC50Effective against 19 cell lines[4]
2-allylmaleopimarimideAntimicrobialGram +/- bacteriaMICPronounced activity[4]
2-allylmaleopimarimideAntifungalCandida albicansMICActive[4]

Note: Specific IC50/MIC values are often presented in the full research articles and can vary based on the specific derivative and assay conditions.

Signaling Pathways

Hypothetical Anti-Inflammatory Signaling Pathway

While the exact mechanism for MPA is under investigation, many anti-inflammatory triterpenoids are known to interfere with pro-inflammatory signaling cascades like the NF-κB pathway.[16][17] LPS stimulation of macrophages (via TLR4) typically leads to the activation of IKK, phosphorylation and degradation of IκBα, and subsequent translocation of the NF-κB p65/p50 dimer to the nucleus to induce the transcription of inflammatory genes like TNF-α. MPA could potentially inhibit this pathway at one or more points.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IκBα -- NF-κB IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases TNFa TNF-α Gene Transcription Nucleus->TNFa MPA This compound (Hypothesized Action) MPA->IKK

Caption: A potential mechanism of MPA via inhibition of the NF-κB pathway.

References

Technical Support Center: Resolving Peak Tailing in the Chromatography of Maleopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatographic analysis of Maleopimaric acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography and why is it a problem for the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Peak tailing is problematic because it can compromise the accuracy of peak integration, reduce the resolution between closely eluting compounds, and lead to poor reproducibility of analytical results.[2]

Q2: What are the most common causes of peak tailing when analyzing this compound, an acidic compound?

A2: The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte.[3] For an acidic compound like this compound, the key causes include:

  • Secondary Interactions with the Stationary Phase: Strong interactions can occur between the carboxylic acid groups of this compound and residual silanol (B1196071) groups on the surface of silica-based stationary phases. These interactions delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[3]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both ionized and un-ionized forms of the molecule will be present. This dual state leads to peak broadening and tailing.[2] For acidic compounds, it is recommended to keep the mobile phase pH below the analyte's pKa.[4]

  • Column Degradation: Over time, columns can degrade, leading to the formation of voids or contamination of the inlet frit, which can distort peak shape.[3]

  • Extra-Column Effects: Issues outside of the analytical column, such as long or wide-diameter tubing, can cause band broadening and contribute to peak tailing.[2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]

Q3: How can I estimate the pKa of this compound to select an appropriate mobile phase pH?

Troubleshooting Guides

Issue: Peak Tailing of this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing.

Step 1: Initial System and Method Verification

Before making significant changes, verify the following:

  • System Suitability: Ensure your HPLC system passes its routine performance checks.

  • Column History: Check the age and usage of your column. A new or well-maintained column is less likely to be the source of the problem.

  • Sample Preparation: Confirm that the sample is fully dissolved in the mobile phase or a weaker solvent and has been filtered.

Step 2: Method Optimization for this compound

If the initial checks do not resolve the issue, proceed with the following optimization steps, focusing on the most likely causes for an acidic compound.

Troubleshooting Flowchart

Caption: A troubleshooting workflow for resolving peak tailing of this compound.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing of this compound.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (or another suitable acidic modifier)

  • This compound standard solution (e.g., 1 mg/mL in methanol)

Procedure:

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: 0.05% Formic Acid in Water (pH ~2.9)

    • Mobile Phase C: Water (unbuffered)

  • Chromatographic Conditions:

    • Mobile Phase Gradient: A typical starting gradient could be 50:50 Acetonitrile:Aqueous, ramping to 95:5 Acetonitrile:Aqueous over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis:

    • Equilibrate the column with the first mobile phase composition for at least 15 minutes.

    • Inject the this compound standard.

    • Record the chromatogram and calculate the tailing factor.

    • Repeat the analysis for each prepared mobile phase, ensuring the column is thoroughly equilibrated before each injection.

  • Data Evaluation: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Protocol 2: Column Performance Evaluation

Objective: To assess if column degradation is the cause of peak tailing.

Procedure:

  • Install a New Column: Replace the suspect column with a new, identical, or equivalent high-purity, end-capped C18 column.

  • Run Standard Analysis: Using the optimized mobile phase from Protocol 1, inject the this compound standard.

  • Compare Results: Compare the peak shape and tailing factor from the new column to those obtained with the old column. A significant improvement in peak symmetry indicates that the original column was the source of the problem.

Data Presentation

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm)Minimizes silanol interactions.[3]
Mobile Phase Acetonitrile and Water with an acidic modifierReversed-phase chromatography is suitable for resin acids.[7]
Acidic Modifier 0.1% Formic Acid or Acetic AcidEnsures this compound is in its protonated form, reducing secondary interactions.[7]
pH Range 2.5 - 3.0Keeps the mobile phase pH well below the estimated pKa of this compound.[4]
Gradient Elution Start at a lower organic percentage and ramp upTo effectively elute the relatively nonpolar this compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 - 40 °CCan improve peak shape and reduce viscosity.
Injection Volume 5 - 20 µLKeep the injection volume low to prevent overload.
Sample Diluent Mobile phase at initial conditions or a weaker solventTo prevent peak distortion due to solvent mismatch.

Visualizations

Signaling Pathway of Peak Tailing

G cluster_causes Primary Causes cluster_mechanism Mechanism cluster_outcome Outcome secondary_interactions Secondary Silanol Interactions dual_retention Dual Retention Mechanism secondary_interactions->dual_retention ph_effect Mobile Phase pH ≈ Analyte pKa ph_effect->dual_retention column_degradation Column Degradation (Voids, Contamination) column_degradation->dual_retention peak_tailing Asymmetrical Peak (Tailing) dual_retention->peak_tailing

Caption: The relationship between primary causes and the mechanism leading to peak tailing.

References

Validation & Comparative

A Comparative Guide to the HPLC-Based Quantification of Maleopimaric Acid: Method Validation and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Maleopimaric acid (MPA), a Diels-Alder adduct of abietic acid and maleic anhydride (B1165640), is crucial for various applications, including the quality control of modified rosins used in inks, adhesives, and sizing agents. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. However, a comprehensive, publicly available, validated HPLC method specifically for this compound remains scarce.

This guide provides a practical approach for researchers by presenting a detailed, validated HPLC method for a structurally related and precursor compound, maleic acid , as a robust template. This will be compared with other potential analytical techniques for organic acid quantification. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, offering a solid foundation for developing and validating a method for this compound.

Comparative Analysis of Analytical Methods

While HPLC with UV detection is a widely accessible and robust technique for the quantification of organic acids, other methods may offer advantages in terms of sensitivity and selectivity.

Method Principle Advantages Considerations
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, reproducible, widely available, and cost-effective.Moderate sensitivity, potential for interference from co-eluting compounds.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for highly selective detection.High sensitivity and selectivity, suitable for complex matrices.[1]Higher equipment cost and complexity.
Gas Chromatography (GC) Separation of volatile compounds or derivatives in the gas phase.Suitable for volatile organic acids; may require derivatization.[2][3]MPA is non-volatile and requires derivatization, which can add complexity and variability.
Spectroscopic Methods (e.g., FTIR, Raman) Measurement of the interaction of molecules with electromagnetic radiation.Rapid, non-destructive, can be used for qualitative analysis.[4]Generally less suitable for precise quantification in complex mixtures without chemometric analysis.

Detailed Experimental Protocol: HPLC Method for Maleic Acid

This section details a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of maleic acid, which can be adapted for this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: GL Sciences InertSustain C18 (5 µm, 4.6 mm i.d. × 250 mm) or equivalent.[5]

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and methanol (B129727) (98:2, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh 100 mg of maleic acid reference standard and dissolve in 100 mL of Milli-Q water to obtain a stock solution of 1 mg/mL.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Milli-Q water to achieve concentrations ranging from 0.02 to 1.0 µg/mL.[5]

  • Sample Preparation: A generic sample preparation protocol involves dissolving the sample in a suitable solvent (e.g., 50% methanol), followed by hydrolysis if necessary to convert any anhydride to the acid form. The solution is then diluted to fall within the calibration range and filtered through a 0.22 µm syringe filter before injection.[5]

HPLC Method Validation Parameters (for Maleic Acid)

The following table summarizes the key validation parameters for an HPLC method for maleic acid, in accordance with ICH guidelines.[7][8]

Parameter Methodology Acceptance Criteria Example Data (Maleic Acid)
Specificity Analyze blank, placebo, and spiked samples to demonstrate that the analyte peak is free from interference.The analyte peak should be well-resolved from other components.No interfering peaks at the retention time of maleic acid.
Linearity & Range Analyze a minimum of five concentrations across the desired range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).R² ≥ 0.99.A linear relationship was observed in the range of 0.02 - 1.0 µg/mL with R² > 0.99.[9]
Accuracy Perform recovery studies by spiking a known amount of standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98-102%.Recoveries for aliphatic acids can range from 54.72% to 99.70% depending on the sample matrix.[9]
Precision - Repeatability (Intra-day): Analyze a minimum of six replicate injections of the same standard solution. - Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2%.RSD for replicate injections is typically < 2%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected but not necessarily quantified.Can be calculated as 3.3 * (SD of the response / slope of the calibration curve).[9]
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.The LOQ for maleic acid in food has been reported as 10 ppm.[5]
Robustness Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observe the effect on the results.The method should remain unaffected by small, deliberate variations in parameters.The method should be evaluated for changes in mobile phase pH, organic content, and flow rate.

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the development and validation of an HPLC method for the quantification of an organic acid like this compound.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation & Implementation Dev1 Analyte & Matrix Characterization Dev2 Selection of Chromatographic Conditions (Column, Mobile Phase) Dev1->Dev2 Dev3 Sample Preparation Optimization Dev2->Dev3 Val1 Specificity / Selectivity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Doc1 Validation Protocol Val6->Doc1 Doc2 Validation Report Doc1->Doc2 Doc3 Standard Operating Procedure (SOP) Doc2->Doc3 Doc4 Routine Analysis Doc3->Doc4

References

Cytotoxicity Showdown: Maleopimaric Acid and its Precursors in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cytotoxic properties of maleopimaric acid (MPA) and its precursors, abietic acid (AA) and dehydroabietic acid (DHAA), reveals distinct differences in their potency and mechanisms of action against various cancer cell lines. This guide consolidates available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of these related diterpenoid compounds.

The in vitro cytotoxicity of these compounds, primarily assessed by determining their half-maximal inhibitory concentration (IC50) values, indicates that both abietic acid and dehydroabietic acid possess significant anti-proliferative effects. In contrast, available data suggests that unmodified this compound exhibits weaker cytotoxic activity compared to its derivatives. However, a direct, head-to-head comparison of the IC50 values for all three compounds across the same cell lines under identical experimental conditions is limited in the current body of scientific literature, making a definitive ranking of their intrinsic cytotoxicity challenging.

Comparative Cytotoxicity Data

The following table summarizes the reported IC50 values for this compound, abietic acid, and dehydroabietic acid against a range of human cancer cell lines. It is important to note that these values are derived from various studies and experimental conditions may differ.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
This compound Derivatives
Benzylamide of this compoundVarious (19 cell lines)Leukemia, Breast, Lung, etc.Not specified, effective inhibition[1]
Abietic Acid
PC-9Non-small-cell lung14.54[2]
H1975Non-small-cell lung19.97[2]
MCF-7Breast0.06 µg/mL (~0.2 µM)
Dehydroabietic Acid
SMMC-7721Liver0.36 ± 0.13 (Derivative 74b)[3]
HepG2Liver0.12 ± 0.03 (Derivative 74e)[3]
HeLaCervical7.76 ± 0.98 (Derivative 22f)[3]
AGS (gastric cancer)Gastric>1000 (Amide derivatives)[4]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Culture and harvest cancer cells in their logarithmic growth phase.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compounds (this compound, Abietic acid, Dehydroabietic acid) in culture medium.

  • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition:

  • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance values are proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Process and Pathways

To better understand the experimental process and the underlying mechanisms of cytotoxicity, the following diagrams have been generated.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Compound Dilutions (MPA, AA, DHAA) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization readout Measure Absorbance (570nm) solubilization->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Values calculation->ic50 abietic_acid_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AA Abietic Acid FasL FasL AA->FasL Bax Bax AA->Bax Bcl2 Bcl-2 AA->Bcl2 Downregulation Fas Fas FasL->Fas Upregulation Casp8 Caspase-8 Fas->Casp8 Activation Casp3 Caspase-3 Casp8->Casp3 Activation Mito Mitochondrion Bax->Mito Promotes release Bcl2->Mito Inhibits release CytC Cytochrome C Mito->CytC Release CytC->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis dehydroabietic_acid_pathway cluster_mito Mitochondrial Pathway cluster_other Other Mechanisms DHAA Dehydroabietic Acid & Derivatives Mito_damage Mitochondrial Interference DHAA->Mito_damage Cell_cycle Cell Cycle Arrest (G1 or G2/M) DHAA->Cell_cycle Tubulin Tubulin Polymerization Inhibition DHAA->Tubulin Casp9 Caspase-9 Mito_damage->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

References

A Researcher's Guide to Investigating Maleopimaric Acid Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the development of immunoassays for Maleopimaric acid (MPA), understanding the specificity of the assay is paramount. Cross-reactivity, the phenomenon where antibodies bind to molecules structurally similar to the target analyte, can lead to inaccurate quantification and false-positive results.[1] This guide provides a framework for conducting cross-reactivity studies of this compound, offering a detailed experimental protocol and a hypothetical data comparison to illustrate the expected outcomes. Due to the current lack of publicly available cross-reactivity data for MPA in immunoassays, this document serves as a practical guide for designing and executing such studies.

Understanding Potential Cross-Reactants

This compound is a Diels-Alder adduct formed from levopimaric acid (a resin acid) and maleic anhydride (B1165640).[2][3] Therefore, logical candidates for a cross-reactivity study would include other resin acids that share the core tricyclic diterpenoid skeleton.[4][5] These compounds are often found together in natural sources like pine rosin.[6]

Key Potential Cross-Reactants:

  • Abietic Acid: A common resin acid with a similar three-ring structure.[7]

  • Dehydroabietic Acid: An aromatized derivative of abietic acid, also prevalent in rosin.[8][9]

  • Pimaric Acid: A resin acid with a different side-chain configuration compared to abietic-type acids.[10][11][12]

  • Levopimaric Acid: The direct precursor to MPA, making it a critical compound to test.

  • Maleic Anhydride: A reactant in the synthesis of MPA.[13]

Hypothetical Cross-Reactivity Data Presentation

To effectively compare the specificity of an anti-MPA antibody, cross-reactivity is typically expressed as a percentage relative to the binding of this compound itself. The following table illustrates how such data would be presented. The values are calculated from the concentration of each compound required to cause 50% inhibition of the maximum signal in a competitive immunoassay (IC50).

Table 1: Hypothetical Cross-Reactivity of an Anti-Maleopimaric Acid Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity*
This compound 10 100%
Levopimaric Acid5020%
Abietic Acid2005%
Dehydroabietic Acid10001%
Pimaric Acid> 5000< 0.2%
Maleic Anhydride> 10000< 0.1%

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100[14]

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective format for determining the cross-reactivity of small molecules like this compound.[15][16][17]

Principle of Competitive ELISA

In this assay format, the MPA in a sample competes with a fixed amount of enzyme-labeled MPA (or an MPA-protein conjugate coated on the plate) for binding to a limited number of specific antibody sites. A higher concentration of MPA in the sample results in less binding of the enzyme-labeled MPA and consequently, a weaker signal. The signal is therefore inversely proportional to the concentration of MPA in the sample.[18]

cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H MPA (Sample) Ab_H Anti-MPA Antibody Analyte_H->Ab_H Result_H Low Signal LabeledAnalyte_H Labeled MPA LabeledAnalyte_H->Ab_H Analyte_L MPA (Sample) Ab_L Anti-MPA Antibody Analyte_L->Ab_L Result_L High Signal LabeledAnalyte_L Labeled MPA LabeledAnalyte_L->Ab_L

Principle of Competitive Immunoassay.
Detailed Protocol for Competitive ELISA

This protocol outlines the steps for assessing the cross-reactivity of various compounds against a primary antibody specific for this compound.

Materials:

  • 96-well microtiter plates (e.g., high-binding polystyrene)

  • Anti-Maleopimaric Acid primary antibody

  • This compound standard

  • Potential cross-reacting compounds (e.g., Abietic acid, Dehydroabietic acid)

  • MPA-Horseradish Peroxidase (HRP) conjugate (or an MPA-protein conjugate for coating and an HRP-labeled secondary antibody)

  • Coating Buffer (e.g., pH 9.6 carbonate-bicarbonate buffer)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating (Indirect Method):

    • Dilute an MPA-protein conjugate (e.g., MPA-BSA) to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Blocking Buffer.

    • In a separate dilution plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of a fixed, optimal dilution of the anti-MPA primary antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of HRP-conjugated secondary antibody (specific for the primary antibody's species) diluted in Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 100 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis plate_coating Coat Plate with MPA-Protein Conjugate blocking Block Plate plate_coating->blocking competitive_binding Add Mixture to Plate (Competitive Binding) blocking->competitive_binding prepare_standards Prepare Serial Dilutions (MPA & Cross-Reactants) pre_incubation Pre-incubate Antibody with Standards or Cross-Reactants prepare_standards->pre_incubation pre_incubation->competitive_binding add_secondary_ab Add HRP-Labeled Secondary Antibody competitive_binding->add_secondary_ab add_substrate Add TMB Substrate add_secondary_ab->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance (450 nm) stop_reaction->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50 calculate_cross_reactivity Calculate % Cross-Reactivity calculate_ic50->calculate_cross_reactivity

Workflow for a Cross-Reactivity Study.

Data Analysis and Interpretation

  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for MPA and each tested compound. The resulting curves will be sigmoidal, with the signal decreasing as the concentration increases.[19]

  • Determine IC50 Values: For each curve, determine the concentration of the compound that results in a 50% reduction of the maximum signal (the signal in the absence of any competitor). This is the IC50 value.[19]

  • Calculate Percent Cross-Reactivity: Use the formula provided in the caption of Table 1 to calculate the percent cross-reactivity for each compound relative to this compound. A lower percentage indicates higher specificity of the antibody for MPA.

By following this comprehensive guide, researchers can systematically evaluate the cross-reactivity of antibodies developed for this compound, ensuring the development of a robust and specific immunoassay suitable for their research and development needs.

References

Inter-laboratory Validation of Analytical Methods for Maleopimaric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Maleopimaric acid (MPA), a Diels-Alder adduct of levopimaric acid and maleic anhydride.[1] Accurate and reproducible quantification of MPA is essential for its use in various industrial applications, including printing inks, varnishes, and adhesives, as well as for studying its potential as a potent sensitizer (B1316253).[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework for establishing a validated analytical method and conducting an inter-laboratory study to ensure its robustness and reproducibility.

While specific inter-laboratory validation studies for this compound are not widely published, this guide synthesizes information from validated methods for similar complex organic acids and outlines the critical parameters and protocols for such a study. The primary analytical techniques suitable for MPA analysis include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Comparison of Analytical Methods

The choice of an analytical method for this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the analysis of MPA, based on typical values for similar organic acids.

Parameter HPLC-UV LC-MS/MS Typical Matrix
Linearity (r²) >0.99>0.999Resins, Formulations
Accuracy (% Recovery) 95-105%98-102%Resins, Formulations
Precision (RSD%)
- Repeatability< 2%< 1%
- Intermediate Precision< 5%< 3%
- Reproducibility< 10%< 7%
Limit of Detection (LOD) ~1 µg/mL~1-10 ng/mL
Limit of Quantification (LOQ) ~5 µg/mL~5-50 ng/mL

Experimental Protocols

A detailed experimental protocol for a High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of this compound is provided below. This protocol can serve as a starting point for method development and subsequent inter-laboratory validation.

HPLC-UV Method for this compound Quantification

1.1. Instrumentation

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

1.2. Chemicals and Reagents

1.3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: A typical gradient might start at 50% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

1.4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 200 µg/mL.

1.5. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Extract the sample with a suitable solvent (e.g., methanol or acetonitrile).

  • Use sonication or vortexing to ensure complete extraction.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Inter-laboratory Validation Study Workflow

An inter-laboratory study is essential to establish the reproducibility and robustness of an analytical method.[2] The following diagram illustrates the typical workflow for such a study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives B Develop & Validate Method In-house A->B C Prepare Detailed Protocol B->C D Select Participating Laboratories C->D E Prepare & Distribute Samples D->E F Laboratories Analyze Samples E->F G Data Submission to Coordinator F->G H Statistical Analysis of Data G->H I Calculate Repeatability & Reproducibility H->I J Prepare Final Validation Report I->J K K J->K Method Standardization

Caption: Workflow of an inter-laboratory validation study.

Analytical Method Workflow

The following diagram outlines the general workflow for the analysis of this compound from sample receipt to final data reporting.

G cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting A Sample Receipt & Login B Sample Preparation (Extraction, Filtration) A->B D HPLC/LC-MS/MS Analysis B->D C Preparation of Standards & Calibration Curve C->D E Data Processing (Peak Integration) D->E F Quantification (vs. Calibration Curve) E->F G Report Generation F->G

Caption: General workflow for the analytical determination of this compound.

References

Maleopimaric Acid vs. Dehydroabietic Acid: A Comparative Cytotoxicity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of two naturally derived diterpenoid acids: maleopimaric acid (MPA) and dehydroabietic acid (DHA). While both compounds have demonstrated potential as anticancer agents, their efficacy and mechanisms of action exhibit notable differences. This document summarizes key experimental findings, presents quantitative data for their derivatives, and outlines the methodologies used to evaluate their cytotoxic effects.

Comparative Cytotoxicity Data

The cytotoxic activities of various derivatives of this compound and dehydroabietic acid have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, are summarized in the table below. It is important to note that direct comparative studies of the parent compounds are limited, and the available data predominantly focuses on their more potent semisynthetic derivatives.

Derivative TypeCompoundCell LineIC50 (µM)Reference
This compound Derivatives N-aryl diimide (4g)MGC-803 (Gastric Cancer)9.85 ± 1.24[1]
N-aryl diimide (4g)Hct-116 (Colon Cancer)8.47 ± 0.95[1]
Dehydroabietic Acid Derivatives Quinoxaline derivative (4b)MCF-7 (Breast Cancer)1.78 ± 0.36[2]
Quinoxaline derivative (4b)SMMC-7721 (Hepatocellular Carcinoma)0.72 ± 0.09[2]
Quinoxaline derivative (4b)HeLa (Cervical Cancer)1.08 ± 0.12[2]
Pyrimidine hybrid (3b)HepG2 (Hepatocellular Carcinoma)10.42 ± 1.20[3]
Pyrimidine hybrid (3b)MCF-7 (Breast Cancer)7.00 ± 0.96[3]
Pyrimidine hybrid (3b)HCT-116 (Colon Cancer)9.53 ± 1.03[3]
Pyrimidine hybrid (3b)A549 (Lung Cancer)11.93 ± 1.76[3]
Acylhydrazone (4w)HeLa (Cervical Cancer)2.21[4]
Acylhydrazone (4w)BEL-7402 (Hepatocellular Carcinoma)14.46[4]
Acyl-thiourea peptide (30n)HeLa (Cervical Cancer)6.58 ± 1.11[5]
Chiral dipeptide (22f)HeLa (Cervical Cancer)7.76 ± 0.98[6]

Mechanisms of Cytotoxicity

Both this compound and dehydroabietic acid derivatives exert their cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest. However, the specific signaling pathways and molecular targets can vary.

Dehydroabietic Acid (DHA): Derivatives of DHA have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[6][7] This typically involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[8] Some DHA derivatives have also been found to cause cell cycle arrest at the G0/G1 or S phase.[2][3]

This compound (MPA): Studies on N-aryl diimide derivatives of MPA indicate that their cytotoxic mechanism also involves the induction of apoptosis.[1] This process is mediated by the activation of initiator caspases, such as caspase-4 and caspase-8, as well as the executioner caspase-3.[1] Furthermore, certain MPA derivatives have been observed to arrest the cell cycle in the S phase.[1] It has also been noted that maleopimaric diimides exhibit stronger cytotoxicity compared to the parent this compound.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in the cytotoxic action and evaluation of these compounds, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h treatment Treat Cells with Compounds incubation_24h->treatment serial_dilution Prepare Serial Dilutions of MPA/DHA serial_dilution->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 dha_apoptosis_pathway Dehydroabietic Acid Induced Apoptosis Pathway DHA Dehydroabietic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) DHA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DHA->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis mpa_apoptosis_pathway This compound Induced Apoptosis Pathway MPA This compound Derivative Caspase8 Caspase-8 Activation MPA->Caspase8 Caspase4 Caspase-4 Activation MPA->Caspase4 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase4->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Analysis of the Sensitizing Potential of Maleopimaric Acid and Unmodified Rosin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Maleopimaric acid (MPA) reveals it to be a potent skin sensitizer (B1316253), with a sensitizing capacity comparable to the most powerful allergens found in unmodified rosin (B192284). In contrast, unmodified rosin itself is not considered a sensitizer in its pure form. The allergenic properties of what is commonly referred to as "unmodified rosin" are attributed to the oxidation products of its resin acids, which form upon exposure to air.

This compound is the primary component formed during the modification of rosin with maleic anhydride.[1] Experimental studies have consistently demonstrated its strong allergenic potential.[1][2] Conversely, research has shown that unesterified, unmodified rosin does not induce skin sensitization in Guinea Pig Maximisation Tests (GPMT).[3][4][5] It is the oxidized derivatives of resin acids, such as 15-hydroperoxyabietic acid and 13,14(beta)-epoxyabietic acid, that are the true culprits behind the allergic contact dermatitis associated with rosin.[1]

Interestingly, animals that have been sensitized to this compound do not exhibit a reaction to unmodified rosin, highlighting the structural differences between the allergenic components of each substance.[6] While oxidized rosin is recognized as a sensitizer in the GPMT, it has not been found to be a sensitizer in the mouse Local Lymph Node Assay (LLNA) or the Buehler test.[3][4][5]

Quantitative Sensitization Data

Direct comparative quantitative data from the same study for this compound and a specific, representative allergen of oxidized rosin is limited in publicly available literature. However, the available data from various studies are summarized below to provide a comparative perspective on their sensitizing potential.

SubstanceTest MethodInduction ConcentrationChallenge ConcentrationSensitization Rate (%)Potency Classification
This compound Guinea Pig Maximisation Test (GPMT)Data not availableData not availableData not availablePotent Sensitizer
Oxidized Rosin Guinea Pig Maximisation Test (GPMT)Data not availableData not availablePositive (Specific rate not detailed)Sensitizer
Unmodified Rosin Guinea Pig Maximisation Test (GPMT)Data not availableData not availableNegativeNon-sensitizer

Note: Specific concentrations and sensitization rates for this compound were not available in the reviewed literature, though it is consistently described as a "potent sensitizer."

Experimental Protocols

The following are detailed methodologies for the key experimental assays used to assess the sensitizing potential of this compound and unmodified rosin.

Guinea Pig Maximisation Test (GPMT)

The Guinea Pig Maximisation Test (GPMT) is an in vivo assay designed to assess the potential of a substance to induce skin sensitization. The method consists of two phases: induction and challenge.

  • Induction Phase:

    • Intradermal Induction: A test group of guinea pigs receives intradermal injections of the test substance. To enhance the immune response, the substance is often administered with Freund's Complete Adjuvant (FCA).

    • Topical Induction: Approximately one week after the intradermal injections, the same area of skin is treated with a topical application of the test substance, typically under an occlusive patch for 48 hours.

  • Challenge Phase:

    • About two weeks after the induction phase, both the test group and a control group (which did not undergo the induction phase) are challenged with a topical application of the test substance at a non-irritating concentration.

    • The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.

    • The incidence and severity of the skin reactions in the test group are compared to the control group to determine the sensitization potential.

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of a test substance as an indicator of sensitization.

  • Application: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

  • Proliferation Measurement: On day five, the mice are injected with a radiolabeled substance (e.g., 3H-methyl thymidine) or a non-radioactive alternative (e.g., BrdU). This substance is incorporated into the DNA of proliferating cells.

  • Lymph Node Excision: The auricular lymph nodes are excised, and the level of incorporated radiolabel or other markers is measured.

  • Stimulation Index (SI): The degree of proliferation is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a sensitizer.

  • EC3 Value: For substances identified as sensitizers, an EC3 value can be calculated. This is the estimated concentration of the substance required to produce a Stimulation Index of 3. The EC3 value is a measure of the sensitizing potency of the chemical.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in skin sensitization and the experimental workflows, the following diagrams are provided.

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node Hapten Hapten Protein Protein Hapten->Protein Covalent Binding Hapten-Protein Complex Hapten-Protein Complex Protein->Hapten-Protein Complex Langerhans Cell Langerhans Cell Hapten-Protein Complex->Langerhans Cell Uptake & Processing T-Cell T-Cell Langerhans Cell->T-Cell Antigen Presentation Activated T-Cell Activated T-Cell T-Cell->Activated T-Cell Activation & Proliferation Memory T-Cell Memory T-Cell Activated T-Cell->Memory T-Cell

Caption: Allergic contact dermatitis signaling pathway.

GPMT_Workflow cluster_induction Induction Phase cluster_challenge Challenge Phase Intradermal_Injection Day 0: Intradermal Injection (Test Substance + FCA) Topical_Application_Induction Day 7: Topical Application (Test Substance) Intradermal_Injection->Topical_Application_Induction Topical_Application_Challenge Day 21: Topical Challenge (Test Substance) Topical_Application_Induction->Topical_Application_Challenge Observation Day 23-24: Observation (Erythema & Edema) Topical_Application_Challenge->Observation

Caption: Guinea Pig Maximisation Test (GPMT) workflow.

LLNA_Workflow Topical_Application Days 1-3: Topical Application to Mouse Ears Injection Day 5: Injection of Radiolabel/Marker Topical_Application->Injection Lymph_Node_Excision Day 6: Excision of Auricular Lymph Nodes Injection->Lymph_Node_Excision Measurement Measurement of Lymphocyte Proliferation Lymph_Node_Excision->Measurement Calculation Calculation of Stimulation Index (SI) & EC3 Value Measurement->Calculation

Caption: Murine Local Lymph Node Assay (LLNA) workflow.

References

A Comparative Guide to the Validation of Maleopimaric Acid as a Potential Biomarker for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Maleopimaric Acid (MPA) as a potential biomarker for prostate cancer, juxtaposed with established and emerging biomarkers in the field. While the validation of MPA for this specific clinical application is currently in a hypothetical stage, this document outlines a proposed validation framework, presents comparative data based on known characteristics of similar compounds and established biomarker performance, and details the necessary experimental protocols.

Introduction to this compound

This compound is a diterpenoid derived from pine resin. Recent studies have highlighted the cytotoxic and anti-cancer properties of MPA and its derivatives against various cancer cell lines.[1][2] Notably, derivatives of MPA have demonstrated the ability to induce cell death in prostate cancer cells, suggesting a potential role in the diagnosis or prognosis of prostate cancer. This guide explores the hypothetical validation of MPA as a biomarker, providing a roadmap for future research and development.

Comparative Analysis of Biomarkers for Prostate Cancer

The validation of a novel biomarker requires rigorous comparison with existing standards. The following table summarizes the hypothetical performance of this compound against well-established and other emerging biomarkers for prostate cancer.

BiomarkerTypeSampleSensitivitySpecificityFDA Approval Status
This compound (MPA) (Hypothetical) Small MoleculeUrine/PlasmaTo Be DeterminedTo Be DeterminedNot Approved
Prostate-Specific Antigen (PSA) ProteinSerum~21% (for PSA >4ng/mL)~33% (for PSA >4ng/mL)Approved[3]
Prostate Cancer Antigen 3 (PCA3) lncRNAUrine58-82%55-76%Approved[4][5]
BRCA1/BRCA2 Mutations GeneticBlood/SalivaVaries (risk stratification)High (for hereditary cancer)Approved for risk assessment[6]
Mi-Prostate Score (MiPS) Algorithm (PSA, PCA3, TMPRSS2:ERG)Serum/Urine>95%38-47%Laboratory Developed Test

Proposed Signaling Pathway for this compound in Prostate Cancer

Based on the known cytotoxic effects of MPA and related triterpenoids, a plausible mechanism of action involves the induction of apoptosis and cell cycle arrest. The following diagram illustrates a hypothetical signaling pathway through which MPA may exert its anti-tumor effects in prostate cancer cells.

MPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA Maleopimaric Acid Receptor Unknown Receptor MPA->Receptor Signal_Transduction Signal Transduction (e.g., MAPK pathway) Receptor->Signal_Transduction Apoptosis_Induction Induction of Apoptosis Signal_Transduction->Apoptosis_Induction Cell_Cycle_Arrest G1 Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound in prostate cancer cells.

Experimental Protocols for Biomarker Validation

The validation of a new biomarker is a phased process that includes analytical validation, clinical validation, and assessment of clinical utility.[7][8] The following outlines the key experimental protocols that would be necessary to validate this compound as a biomarker for prostate cancer.

Analytical Validation

This phase establishes the performance characteristics of the assay used to measure MPA.

  • Assay Development: Development of a sensitive and specific assay for the quantification of MPA in biological matrices (e.g., urine, plasma). High-performance liquid chromatography-mass spectrometry (HPLC-MS) would be a suitable method.

  • Performance Characteristics:

    • Accuracy: Determined by spike-recovery studies in the relevant biological matrix.

    • Precision: Assessed through intra- and inter-assay variability studies.

    • Sensitivity: Determination of the lower limit of detection (LOD) and lower limit of quantification (LLOQ).

    • Specificity: Evaluation of potential interference from other molecules in the sample.

    • Reproducibility: Confirmed by running the assay in different laboratories.

Clinical Validation

This phase links the biomarker to the clinical condition of interest.

  • Study Design: A prospective-specimen-collection, retrospective-blinded-evaluation (PRoBE) design is recommended. This involves collecting samples from a cohort of men undergoing prostate biopsy and then analyzing the MPA levels in a blinded fashion.

  • Patient Cohorts:

    • Case Group: Patients with histologically confirmed prostate cancer.

    • Control Group: Patients with benign prostatic conditions (e.g., benign prostatic hyperplasia) and healthy individuals.

  • Statistical Analysis:

    • Receiver Operating Characteristic (ROC) Curve Analysis: To determine the optimal cut-off value for MPA concentration and to calculate sensitivity and specificity.

    • Correlation Studies: To assess the correlation between MPA levels and tumor grade (Gleason score), stage, and other established biomarkers like PSA.

Clinical Utility

This final phase assesses whether the use of the biomarker improves patient outcomes.

  • Prospective Clinical Trials: Randomized controlled trials would be designed to determine if clinical decisions based on MPA levels (e.g., decision to biopsy) lead to better outcomes, such as a reduction in unnecessary biopsies or improved detection of clinically significant prostate cancer.

Biomarker Validation Workflow

The following diagram provides a generalized workflow for the validation of a candidate biomarker like this compound.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical_Validation Analytical Validation (Assay Development & Performance) Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Retrospective/Prospective Studies) Analytical_Validation->Clinical_Validation Clinical_Utility Clinical Utility Assessment (Prospective Trials) Clinical_Validation->Clinical_Utility Regulatory_Approval Regulatory Approval (e.g., FDA) Clinical_Utility->Regulatory_Approval Clinical_Implementation Clinical Implementation Regulatory_Approval->Clinical_Implementation

Caption: A generalized workflow for biomarker validation from discovery to clinical use.

Conclusion

This compound presents an intriguing, yet hypothetical, candidate as a biomarker for prostate cancer, primarily based on its demonstrated cytotoxic effects in cancer cell lines. This guide outlines a comprehensive, albeit prospective, framework for its validation. Rigorous analytical and clinical validation studies, as detailed in the experimental protocols, are essential to determine its true potential to complement or improve upon the existing panel of prostate cancer biomarkers. Future research should focus on developing a robust assay for MPA and conducting well-designed clinical studies to ascertain its sensitivity, specificity, and ultimate clinical utility in the management of prostate cancer.

References

Efficacy of Maleopimaric Acid Derivatives Surpasses Parent Compound in Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent studies indicates that derivatives of maleopimaric acid (MPA) demonstrate significantly enhanced biological activity, particularly in anticancer and antimicrobial applications, when compared to the parent compound. These findings, supported by extensive experimental data, position MPA derivatives as promising candidates for the development of novel therapeutics.

Researchers have successfully synthesized and evaluated a range of MPA derivatives, including 1,3-thiazole derivatives and N-aryl imides, which exhibit superior efficacy. Notably, these modifications to the original MPA structure have resulted in compounds with potent cytotoxic effects against various cancer cell lines and pronounced activity against a spectrum of microbial pathogens.

Enhanced Anticancer Potency

Multiple studies have highlighted the improved anticancer properties of MPA derivatives. For instance, a series of newly synthesized 1,3-thiazole derivatives of this compound displayed significant cytotoxic activity against several human cancer cell lines. One of the most active compounds in this series, an α-bromoketone derivative, inhibited cell viability with IC50 values ranging from 2 to 24 μM, depending on the cell line.[1]

Similarly, N-aryl this compound diimides have shown stronger cytotoxicity and topoisomerase I inhibitory activity compared to this compound itself.[2] One particular derivative, compound 4g with a phenylalanine substituent, exhibited significant cytotoxicity against MGC-803 and Hct-116 cancer cells with IC50 values of 9.85±1.24 and 8.47±0.95 µM, respectively.[2] Further investigations into the mechanism of action revealed that these derivatives induce apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of key signaling proteins, including caspase-4, caspase-8, and caspase-3.[2]

While direct side-by-side IC50 values for the parent this compound were not consistently reported in the same studies, the collective evidence strongly suggests a significant enhancement in anticancer efficacy upon derivatization.

Broadened Antimicrobial Spectrum

The antimicrobial potential of this compound has also been expanded through chemical modification. Certain 2- and 6-derivatives of MPA, such as 2-allylmaleopimarimide and MPA N-benzylcarboxamide, have demonstrated pronounced antimicrobial activity against both Gram-negative and Gram-positive microorganisms.[3] Furthermore, 2-allylmaleopimarimide also exhibited antifungal activity against Candida albicans.[3]

The introduction of a thiazole (B1198619) fragment into the MPA structure has also yielded compounds with notable antibacterial and antifungal profiles. Specifically, compounds 6c and 7e from a synthesized series showed in vitro antifungal activity against Candida albicans and antibacterial activity against a range of bacteria including Enterobacter aerogenes, Klebsiella pneumoniae, Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Proteus vulgaris.[1]

Data Summary

The following tables summarize the quantitative data on the anticancer activity of various this compound derivatives as reported in the literature.

Table 1: Anticancer Activity of 1,3-Thiazole Derivatives of this compound

CompoundCell LineIC50 (μM)
α-bromoketone derivative (3) HEK293 (Human embryonic kidney)24
SH-SY5Y (Human neuroblastoma)10
Jurkat (Human T-cell lymphoblast-like)2
HepG2 (Hepatocellular carcinoma)4

Data sourced from a study on 1,3-thiazole derivatives of this compound.[1]

Table 2: Anticancer Activity of N-aryl this compound Diimides

CompoundCell LineIC50 (μM)
4g (with phenylalanine substituent) MGC-803 (Human gastric cancer)9.85 ± 1.24
Hct-116 (Human colon cancer)8.47 ± 0.95

Data sourced from a study on N-aryl this compound diimides.[2]

Experimental Protocols

The enhanced efficacy of these derivatives was determined through a series of rigorous in vitro experiments. The key methodologies employed are detailed below.

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the this compound derivatives was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives or the parent compound for a specified period (typically 48 or 72 hours).

  • MTT Incubation: Following treatment, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Apoptosis Detection: Caspase Activity Assay

To elucidate the mechanism of cell death induced by the derivatives, caspase activity assays were performed. These assays detect the activation of caspases, which are key proteases in the apoptotic pathway.

Protocol:

  • Cell Lysis: Cancer cells treated with the MPA derivatives were harvested and lysed to release their cellular contents.

  • Substrate Addition: The cell lysates were incubated with a specific colorimetric substrate for a particular caspase (e.g., DEVD-pNA for caspase-3).

  • Incubation: The reaction mixture was incubated to allow the activated caspase to cleave the substrate, releasing a colored product (p-nitroaniline).

  • Absorbance Measurement: The absorbance of the colored product was measured using a microplate reader at a wavelength of 405 nm.

  • Data Analysis: The increase in absorbance in treated cells compared to untreated cells indicated the level of caspase activation.

Signaling Pathway and Experimental Workflow

The induction of apoptosis by this compound derivatives involves a cascade of signaling events. The experimental workflow to determine the cytotoxic and apoptotic effects is also systematic.

cluster_0 Experimental Workflow start Start: Synthesize MPA Derivatives treat_cells Treat Cancer Cells with Derivatives start->treat_cells mtt_assay MTT Assay for Cytotoxicity treat_cells->mtt_assay caspase_assay Caspase Activity Assay treat_cells->caspase_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Confirm Apoptosis Induction caspase_assay->apoptosis

Experimental workflow for evaluating MPA derivatives.

MPA_Derivative This compound Derivative Cancer_Cell Cancer Cell MPA_Derivative->Cancer_Cell Induces Stress Caspase8 Caspase-8 Activation Cancer_Cell->Caspase8 Caspase4 Caspase-4 Activation Cancer_Cell->Caspase4 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase4->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction pathway by MPA derivatives.

Conclusion

The derivatization of this compound has proven to be a highly effective strategy for enhancing its therapeutic potential. The resulting compounds exhibit superior anticancer and antimicrobial activities compared to the parent molecule. The detailed experimental data and elucidated mechanisms of action provide a strong foundation for the further development of these promising derivatives as next-generation therapeutic agents. Further preclinical and clinical studies are warranted to fully explore their therapeutic applications.

References

Performance Showdown: Maleopimaric Acid-Based Resins Versus Synthetic Counterparts in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal drug delivery vehicle is a critical determinant of therapeutic efficacy. While synthetic polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG) have long been the gold standard, there is a growing interest in bio-based alternatives. This guide provides a comparative analysis of maleopimaric acid (MPA)-based resins, derived from natural rosin (B192284), against their synthetic counterparts, offering insights into their performance based on available experimental data.

This compound, a derivative of abietic acid found in pine rosin, presents a unique chemical scaffold that can be tailored for various applications, including drug delivery. Its inherent hydrophobicity and film-forming properties make it a candidate for creating sustained-release formulations.[1][2] Synthetic polymers, on the other hand, are well-established for their tunable degradation rates and biocompatibility.[3] This guide will delve into the available data on their respective performance characteristics, experimental protocols for their evaluation, and relevant biological pathways.

Quantitative Performance Comparison

Direct quantitative comparisons of MPA-based resins against synthetic alternatives in drug delivery applications are limited in publicly available literature. However, by compiling data from various studies, we can construct a preliminary performance overview.

Table 1: Drug Loading and Encapsulation Efficiency

Polymer SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Fabrication MethodReference
MPA-Based Resins Data Not AvailableData Not AvailableData Not Available--
Rosin Derivatives Diclofenac Sodium--Film coating[4][5]
PLGA Nanoparticles Capecitabine (B1668275)16.98 ± 0.788.4 ± 0.17Nanoprecipitation[6]
PEGylated Systems (e.g., PEG-PLGA) Doxorubicin~5-10~50-80Various[7][8]

Table 2: In Vitro Drug Release Kinetics

Polymer SystemDrugRelease ProfileRelease MechanismReference
Rosin Derivative Coated Pellets Diclofenac SodiumSustained release up to 10 hoursDiffusion-controlled[4][5]
PLGA Nanoparticles CapecitabineSustained release up to 5 daysFickian diffusion[6]
Hydrophilic Matrices Tramadol HydrochlorideAnomalous non-Fickian diffusionDiffusion and swelling[9]
Hydrophilic Matrices AceclofenacZero-order releaseErosion[9]

Table 3: Biocompatibility and Cytotoxicity

Polymer SystemCell LineAssayResultReference
This compound Derivatives Various cancer cell linesCytotoxicity assayShowed cytotoxic activity[10]
Resin Composites (Dental) FibroblastsCell proliferation assayCaused a decrease in cell proliferation[11]
PLGA --Generally considered biocompatible and biodegradable[3]
Polymeric Nanoparticles --Biocompatibility is a key advantage[12][13]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment and comparison of drug delivery systems. Below are outlines of key experimental protocols.

Synthesis of this compound

This compound can be synthesized via a Diels-Alder reaction between maleic anhydride (B1165640) and abietic acid, a primary component of pine rosin.

  • Materials: Abietic acid (from pine rosin), maleic anhydride.

  • Procedure:

    • A mixture of abietic acid and maleic anhydride is heated.

    • The reaction is carried out under an inert atmosphere (e.g., nitrogen).

    • The product, this compound, is then purified.[11]

Drug Loading and Encapsulation Efficiency Measurement

The amount of drug successfully incorporated into the polymer matrix is a key performance indicator.

  • Protocol:

    • A known amount of drug-loaded nanoparticles is dissolved in a suitable solvent to release the encapsulated drug.

    • The amount of drug is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100[6]

In Vitro Drug Release Kinetics Study

This experiment simulates the release of the drug from the polymer matrix in a physiological environment.

  • Protocol:

    • A known amount of drug-loaded nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, samples of the release medium are withdrawn.

    • The concentration of the released drug in the samples is measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • The cumulative percentage of drug release is plotted against time.[9]

Biocompatibility and Cytotoxicity Assessment

Evaluating the interaction of the polymer with biological systems is essential to ensure safety.

  • Protocol (MTT Assay for Cytotoxicity):

    • Human cell lines (e.g., fibroblasts) are cultured in 96-well plates.

    • The cells are exposed to different concentrations of the polymer nanoparticles for a specified period (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.

    • The formazan is dissolved, and the absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells.[11]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) help to illustrate complex workflows and relationships.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_evaluation Performance Evaluation Synthesis MPA or Synthetic Polymer Synthesis Characterization Physicochemical Characterization (FTIR, NMR) Synthesis->Characterization Drug_Loading Drug Encapsulation (e.g., Nanoprecipitation) Characterization->Drug_Loading Purification Purification and Lyophilization Drug_Loading->Purification Release_Kinetics In Vitro Drug Release Study Purification->Release_Kinetics Biocompatibility Biocompatibility and Cytotoxicity Assays Purification->Biocompatibility Stability Stability Studies Purification->Stability

Caption: Experimental workflow for the development and evaluation of polymer-based drug delivery systems.

Signaling_Pathway Drug_Nanoparticle Drug-Loaded Nanoparticle Receptor Receptor Drug_Nanoparticle->Receptor Targeting Cell_Membrane Cell Membrane Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Drug_Release->Signaling_Cascade Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Signaling_Cascade->Therapeutic_Effect

Caption: Targeted drug delivery and mechanism of action via a signaling pathway.

Conclusion

This compound-based resins, derived from a renewable resource, show promise as a hydrophobic, film-forming material for sustained drug delivery.[1][2] However, the current body of scientific literature lacks direct, quantitative comparisons with well-established synthetic polymers like PLGA and PEG. While rosin derivatives have demonstrated the ability to sustain drug release, comprehensive data on drug loading capacity, precise release kinetics under various conditions, and in-depth biocompatibility for systemic drug delivery applications are needed.

Synthetic polymers, in contrast, offer a wealth of data and a high degree of tunability for a wide range of drug delivery applications.[3] Future research should focus on head-to-head comparative studies to elucidate the specific advantages and disadvantages of MPA-based resins. Such studies will be crucial in determining their potential to become a viable alternative or complementary material in the drug delivery toolbox.

References

Comparative Analysis of Maleopimaric Acid from Different Pine Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Maleopimaric acid (MPA) derived from various pine species. MPA, a derivative of abietic-type resin acids, presents significant potential in medicinal chemistry and materials science. Understanding the variability in its production and properties based on the pine source is crucial for its application.

This compound (MPA) is a Diels-Alder adduct formed from the reaction of abietic-type resin acids, primarily levopimaric acid, with maleic anhydride (B1165640).[1][2] Pine resins are a rich source of these precursor resin acids, but their composition and subsequent MPA yield can vary significantly depending on the Pinus species and its geographical origin. This guide synthesizes available data to facilitate a comparative understanding of MPA from different pine sources.

Quantitative Analysis of Resin Acid Composition and MPA Yield

The yield of this compound is directly influenced by the concentration of abietic-type acids (abietic, neoabietic, and palustric acids) in the source rosin (B192284), as these isomers can convert to levopimaric acid, the direct reactant in the Diels-Alder reaction.[3] While a direct comparative study of MPA yield from a wide range of pine species is not extensively documented in current literature, analysis of the resin acid composition of various pines provides a strong indicator of their potential as MPA precursors.

Data from studies on Pinus merkusii in Indonesia demonstrates significant regional variation in MPA yield, with rosin from Central Java showing the highest yields.[3][4] This highlights the importance of the geographical source of the rosin. The following table summarizes the resin acid composition of several pine species, offering a comparative glance at their potential for MPA synthesis.

Pine SpeciesAbietic-type Acids Content (Abietic, Neoabietic, Palustric) (%)Pimaric-type Acids Content (Pimaric, Isopimaric, Sandaracopimaric) (%)Other Resin Acids (%)Reported MPA Yield (%)Reference
Pinus merkusii (Indonesia - Central Java)~66Not specifiedNot specifiedup to 65.5[4]
Pinus merkusii (Indonesia - East Java)~50Not specifiedNot specifiedup to 55.8[4]
Pinus merkusii (Indonesia - West Java)~31Not specifiedNot specifiedup to 39.2[4]
Pinus nigra (Calabrian pine)Abietic acid dominant (~33% in late stem)Isopimaric acid presentDehydroabietic acid, Palustric acidNot Reported[5]
Pinus sylvestris (Scots Pine)Abietic, levopimaric, and palustric acids are major componentsPimaric, isopimaric acids presentDehydroabietic acidNot Reported[6][7]
Pinus caribaeaNot specifiedNot specifiedAbietic acid is a main componentNot Reported[8]
Pinus insularisLevopimaric/palustric acid (35.2–45.1%)Not specifiedNot specifiedNot Reported[6]
Pinus elliottiiNot specifiedNot specifiedNot specifiedSynthesis confirmed[9]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline the key experimental protocols for the synthesis and analysis of this compound from pine resin.

Synthesis of this compound from Pine Rosin

This protocol is a generalized procedure based on methodologies reported in the literature.[10][11]

  • Materials:

    • Pine Rosin (from the desired Pinus species)

    • Maleic Anhydride

    • Glacial Acetic Acid (or other suitable acid solvent)

    • Nitrogen gas

    • Organic solvent (e.g., benzene, petroleum ether, hexane (B92381) for washing)

    • Distilled water

  • Procedure:

    • In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet, combine 100 parts by weight of pine rosin, 23-33 parts of maleic anhydride, and 80-150 parts of an acid solvent (e.g., glacial acetic acid).[10]

    • Heat the mixture to a temperature between 70-140 °C under a nitrogen atmosphere.[10]

    • Maintain the reaction for 2-8 hours.[10] The optimal reaction time and temperature may vary depending on the rosin source and desired yield.

    • After the reaction is complete, cool the mixture to room temperature to allow the primary product of this compound to crystallize.

    • Filter the crude product.

    • Wash the obtained primary product with an organic solvent to remove unreacted components.[10]

    • Further wash the product with hot distilled water.[10]

    • Dry the purified this compound. A purity of over 95% can be achieved through this method.[10]

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is adapted from general methods for the analysis of maleic acid and related organic acids.[12][13][14][15]

  • Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 5 µm particle size, 4.6 mm i.d. × 25 cm) is commonly used.[12][13]

  • Mobile Phase: A typical mobile phase is a mixture of 0.1% phosphoric acid in water and methanol (B129727) (e.g., 98:2, v/v).[12][13]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection Wavelength: 210 nm or 214 nm.[13][14]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the MPA sample in the mobile phase or a suitable organic solvent, and filter through a 0.22 µm or 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound

NMR spectroscopy is crucial for the structural confirmation of the synthesized MPA.[16][17]

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterium oxide (D₂O) are common solvents. D₂O is noted as an excellent choice as it exchanges with the acidic carboxyl protons, preventing broad signals.[17]

  • Analysis: Both ¹H NMR and ¹³C NMR spectra should be acquired. The characteristic signals for the olefinic protons and the protons of the anhydride ring in the ¹H NMR spectrum, along with the carbonyl and carboxylic acid signals in the ¹³C NMR spectrum, are key for confirming the structure of this compound.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in the comparative analysis of this compound, the following diagrams are provided.

Experimental_Workflow cluster_PineSpecies Pine Species Selection cluster_Extraction Rosin Extraction cluster_Synthesis MPA Synthesis cluster_Analysis Analysis Pinus merkusii Pinus merkusii Rosin Extraction Rosin Extraction Pinus merkusii->Rosin Extraction Pinus nigra Pinus nigra Pinus nigra->Rosin Extraction Pinus sylvestris Pinus sylvestris Pinus sylvestris->Rosin Extraction Other Pinus spp. Other Pinus spp. Other Pinus spp.->Rosin Extraction Diels-Alder Reaction Diels-Alder Reaction Rosin Extraction->Diels-Alder Reaction Purification Purification Diels-Alder Reaction->Purification HPLC HPLC Purification->HPLC NMR NMR Purification->NMR Biological Assays Biological Assays Purification->Biological Assays

Caption: Experimental workflow for the comparative analysis of MPA.

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated notable biological activities, including potent sensitizing properties and cytotoxicity against various cancer cell lines.[2][18] For instance, derivatives of MPA have shown activity against renal cancer, leukemia, colon cancer, and breast cancer cell lines.[19] While the precise signaling pathways modulated by MPA are a subject of ongoing research, the cytotoxic mechanisms of other diterpenoid derivatives often involve the induction of apoptosis. This can occur through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS).[20] The following diagram illustrates a hypothesized signaling pathway for the induction of apoptosis by diterpenoid derivatives, which may be relevant to the action of this compound.

Signaling_Pathway MPA Derivative MPA Derivative Cell Membrane Cell Membrane MPA Derivative->Cell Membrane ROS Production ROS Production Cell Membrane->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Bcl-2 Family Modulation Bcl-2 Family Modulation Mitochondrial Stress->Bcl-2 Family Modulation Caspase Activation Caspase Activation Bcl-2 Family Modulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized apoptotic signaling pathway for MPA derivatives.

References

Validating Bioassays for Screening Maleopimaric Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioassays is a critical step in the early-stage screening of novel therapeutic compounds. This guide provides a comparative overview of bioassay validation for Maleopimaric acid (MPA) derivatives, a class of compounds showing promise in anticancer, antimicrobial, and antiviral applications.

This document outlines key experimental protocols, presents comparative data from published studies, and offers visualizations of experimental workflows to aid in the establishment of reliable screening platforms for MPA derivatives.

Comparative Efficacy of this compound Derivatives

The screening of various MPA derivatives has revealed a range of biological activities. The following table summarizes the cytotoxic and antimicrobial activities of selected derivatives from different studies, providing a comparative look at their potential therapeutic applications.

Derivative ClassSpecific DerivativeBioassay TypeTargetActivityReference
Quinopimaric Acid Derivatives Methyl 1,4-dihydroxyiminodihydroquinopimarateIn vitro cytotoxicityLeukemia, Lung, Colon, Breast, Renal Cancer Cell LinesPotent and broad-spectrum activity[1]
Amide Derivatives This compound benzylamide (XIII)In vitro cytotoxicity19 cell lines of eight cancer typesSignificant cytotoxic effect, especially against leukemia cell lines[2]
Imide Derivatives 2-allylmaleopimarimideAntimicrobial/AntifungalGram-negative/positive bacteria, Candida albicansPronounced antimicrobial and antifungal activity[2]
Thiazole Derivatives Not specifiedAntiviralInfluenza virus A/PuertoRico/8/34 (H1N1)Potentially active etiotropic antiviral compounds[2]
S-Containing Derivatives Compounds 3, 5, and 8In vivo antihypoxicMouse models of hypoxiaIncreased lifespan[3]

Experimental Protocols for Bioassay Validation

The validation of a bioassay ensures that the method is accurate, precise, and reproducible. Below are generalized protocols for common bioassays used in screening MPA derivatives, based on established methodologies.

In Vitro Cytotoxicity Assay using MTT

This assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Culture appropriate cancer cell lines (e.g., leukemia, colon, breast cancer cell lines) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

1. Inoculum Preparation:

  • Grow microbial strains (e.g., Gram-positive and Gram-negative bacteria, Candida albicans) overnight in an appropriate broth medium.

  • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

2. Compound Preparation:

  • Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized microbial inoculum to each well containing the test compound.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow and Signaling Pathway Visualizations

To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Compound MPA Derivative Synthesis & Purification Treatment Cell Treatment with MPA Derivatives Compound->Treatment Cells Cell Line Culture (e.g., Cancer Cells) Cells->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Measurement Absorbance Reading Viability->Measurement Calculation IC50 Calculation Measurement->Calculation Result Determination of Cytotoxicity Calculation->Result

Caption: Workflow for in vitro cytotoxicity screening of MPA derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA This compound Derivative Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) MPA->Pathway Binds to receptor or enters cell Mitochondria Mitochondrial Stress Pathway->Mitochondria Transcription Modulation of Gene Expression Pathway->Transcription Apoptosis Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors Transcription->Apoptosis Expression of pro-apoptotic genes

Caption: Hypothetical signaling pathway for MPA derivative-induced apoptosis.

References

Benchmarking Maleopimaric acid against other rosin acids in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Maleopimaric acid (MPA) against other common rosin (B192284) acids—namely Abietic acid (AA) and Dehydroabietic acid (DHA)—in key pharmacological applications. This analysis is based on available experimental data in anticancer, anti-inflammatory, and antimicrobial activities.

At a Glance: Comparative Efficacy

The available data indicates that while all three rosin acids exhibit promising bioactivity, their efficacy varies depending on the specific application. Dehydroabietic acid and its derivatives have been extensively studied and show potent antimicrobial and anticancer effects. Abietic acid also demonstrates significant anti-inflammatory and anticancer properties. This compound, a Diels-Alder adduct of levopimaric acid (an isomer of abietic acid), shows notable anticancer activity, although direct comparative data with the other rosin acids is limited.

Anticancer Activity

Derivatives of this compound, Abietic acid, and Dehydroabietic acid have all been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Rosin Acid DerivativeCancer Cell LineIC50 (µM)Reference
This compound N-aryl imide (Atropisomer A) NCI, A549, Hep G-2, MGC-803, Hct-1167.51 - 32.1[1]
Dehydroabietic acid-chalcone hybrid (Compound 33) MCF-7 (Breast)2.21
Dehydroabietic acid-chalcone hybrid (Compound 41) MDA-MB-231 (Breast)5.89
Dehydroabietic acid derivative (Compound 77b) SMMC-7721 (Hepatocellular carcinoma)0.72 - 1.78[2]
Abietic acid MCF-7 (Breast)0.11 µM (equivalent to 0.033 µg/mL)[3]

Anti-inflammatory Activity

Abietic acid and Dehydroabietic acid have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A common in vitro method to assess anti-inflammatory activity is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages.

Rosin AcidKey Anti-inflammatory MechanismReference
Abietic acid Inhibits the IKKβ/NF-κB signaling pathway.[4]
Dehydroabietic acid Suppresses NF-κB and AP-1 signaling pathways by targeting Src, Syk, and TAK1 kinases.

Antimicrobial Activity

The antimicrobial potential of these rosin acids has been evaluated against various bacterial strains, with the Minimum Inhibitory Concentration (MIC) being a key parameter to determine efficacy.

Rosin AcidBacterial StrainMIC (µg/mL)Reference
Dehydroabietic acid Staphylococcus aureus ATCC 12287.81[5][6]
Dehydroabietic acid Staphylococcus aureus CIP 10676015.63[5][6]
Dehydroabietic acid Escherichia coli HSM 303125[5][6]
Abietic acid Staphylococcus aureus8 - 64[7]
Abietic acid Pseudomonas aeruginosaNot specified, but less effective than against S. aureus[8]

Note: Direct comparative MIC data for this compound against these specific strains was not available in the reviewed literature.

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the rosin acid derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Treat the cells with different concentrations of the rosin acids for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration.

Signaling Pathways and Mechanisms of Action

dot

Anticancer_Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 add_rosin_acid Add Rosin Acid (Varying Concentrations) incubation1->add_rosin_acid incubation2 Incubate 48-72h add_rosin_acid->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 add_solubilizer Add Solubilization Solution incubation3->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Anti_Inflammatory_Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed_macrophages Seed RAW 264.7 Macrophages add_rosin_acid Add Rosin Acid seed_macrophages->add_rosin_acid incubation1 Incubate 1h add_rosin_acid->incubation1 add_lps Add LPS to Induce Inflammation incubation1->add_lps incubation2 Incubate 24h add_lps->incubation2 collect_supernatant Collect Supernatant incubation2->collect_supernatant add_griess_reagent Add Griess Reagent collect_supernatant->add_griess_reagent read_absorbance Measure Absorbance (540 nm) add_griess_reagent->read_absorbance calculate_no Calculate Nitrite Concentration read_absorbance->calculate_no determine_inhibition Determine % NO Inhibition calculate_no->determine_inhibition Abietic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimulus->IKK_complex IκBα IκBα IKK_complex->IκBα phosphorylates Abietic_Acid Abietic Acid Abietic_Acid->IKK_complex inhibits NFκB NF-κB (p65/p50) IκBα->NFκB sequesters IκBα_P P-IκBα (Phosphorylated) NFκB_n NF-κB NFκB->NFκB_n translocates to Ub_Proteasome Ubiquitin-Proteasome Degradation IκBα_P->Ub_Proteasome targeted for DNA DNA NFκB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes promotes transcription DHA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Src Src Stimulus->Src Syk Syk Stimulus->Syk TAK1 TAK1 Stimulus->TAK1 NFκB_pathway NF-κB Pathway Src->NFκB_pathway Syk->NFκB_pathway AP1_pathway AP-1 Pathway TAK1->AP1_pathway DHA Dehydroabietic Acid DHA->Src inhibits DHA->Syk inhibits DHA->TAK1 inhibits Inflammatory_Response Inflammatory Gene Expression NFκB_pathway->Inflammatory_Response AP1_pathway->Inflammatory_Response

References

A Comparative Spectroscopic Analysis of Maleopimaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of the endo and exo isomers of Maleopimaric acid (MPA). MPA, a Diels-Alder adduct of levopimaric acid and maleic anhydride (B1165640), is a significant derivative of resin acids with potential applications in medicinal chemistry and materials science. The stereochemistry of the adduct, being either endo or exo, profoundly influences its physical, chemical, and biological properties. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and quality control.

Introduction to this compound Isomers

This compound (C₂₄H₃₂O₅) is primarily formed through a Diels-Alder reaction between levopimaric acid, a component of rosin, and maleic anhydride. This reaction can theoretically yield two diastereomeric products: the kinetically favored endo isomer and the thermodynamically more stable exo isomer. The synthesis typically results in the endo isomer as the major product. The stereochemical difference lies in the orientation of the anhydride ring relative to the bicyclo[2.2.2]octene system of the diterpene core.

Comparative Spectroscopic Data

Table 1: Comparative ¹H NMR Spectral Data (Expected Differences)
Proton Endo Isomer (Expected δ, ppm) Exo Isomer (Expected δ, ppm) Key Differentiating Features
H-13, H-14 ~3.2 - 3.5~2.8 - 3.1Protons on the anhydride ring are expected to be more deshielded in the endo isomer due to anisotropic effects of the double bond in the bicyclic system.
Vinylic CH ~5.5 - 6.0~5.6 - 6.1Minor shifts expected.
Methyl Protons ~0.8 - 1.2~0.8 - 1.2Generally similar, but minor shifts may occur due to conformational changes.
Coupling Constants (J) J(H-13, H-14) is expected to be smaller.J(H-13, H-14) is expected to be larger.The dihedral angle between the bridgehead protons and the protons on the anhydride ring differs significantly between the two isomers, leading to different coupling constants according to the Karplus equation.
Table 2: Comparative ¹³C NMR Spectral Data (Expected Differences)
Carbon Endo Isomer (Expected δ, ppm) Exo Isomer (Expected δ, ppm) Key Differentiating Features
Carbonyl (C=O) ~170 - 175~172 - 177The electronic environment of the carbonyl carbons is slightly different, which may lead to minor chemical shift differences.
C-13, C-14 ShieldedDeshieldedThe carbons of the anhydride ring in the endo isomer experience greater steric compression, leading to an upfield (shielded) shift compared to the exo isomer.
Olefinic Carbons ~135 - 145~135 - 145Minimal differences are expected for the double bond carbons.
Methyl Carbons ~15 - 25~15 - 25Minor shifts may be observed.
Table 3: Comparative FT-IR Spectral Data (Expected Differences)
Functional Group Endo Isomer (Expected cm⁻¹) Exo Isomer (Expected cm⁻¹) Key Differentiating Features
C=O Stretch (Anhydride) ~1850 (asymmetric), ~1780 (symmetric)~1845 (asymmetric), ~1775 (symmetric)The carbonyl stretching frequencies in the endo isomer are often slightly higher due to increased ring strain. The two distinct peaks are characteristic of the anhydride group.
C-O-C Stretch (Anhydride) ~1220 - 1250~1220 - 1250Generally similar for both isomers.
C=C Stretch ~1600 - 1650~1600 - 1650The position of the olefinic stretch is not expected to differ significantly.
O-H Stretch (Carboxylic Acid) ~2500 - 3300 (broad)~2500 - 3300 (broad)A broad band characteristic of the carboxylic acid dimer is expected for both isomers in the solid state.
Mass Spectrometry Data

Endo-Maleopimaric Acid Methyl Ester Fragmentation:

  • Molecular Ion (M⁺): m/z 414

  • Key Fragment Ions: m/z 386, 316, 187, 146, 121.[1]

The fragmentation pattern is complex due to the polycyclic nature of the molecule. The differentiation between the endo and exo isomers by mass spectrometry alone can be challenging, as they are diastereomers and may exhibit similar fragmentation pathways. However, differences in the relative abundances of certain fragment ions may be observed due to the different steric environments influencing the stability of the fragment ions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the purified MPA isomer is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans are typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Approximately 1-2 mg of the MPA isomer is finely ground with ~100 mg of dry, IR-grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample is then placed in the beam path, and the sample spectrum is acquired.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester (e.g., methyl ester) is often necessary. For Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion, the underivatized acid can be analyzed by dissolving a small amount in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation:

    • GC-MS: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.

    • LC-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • GC-MS Analysis (for methyl ester derivative):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient is used to elute the compound (e.g., starting at 150°C and ramping to 300°C).

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • LC-MS Analysis:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

    • Ionization: ESI in either positive or negative ion mode.

    • Mass Range: m/z 100-1000.

  • Data Analysis: The resulting mass spectra are analyzed for the molecular ion peak and characteristic fragment ions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the comparative spectroscopic analysis of this compound isomers.

experimental_workflow cluster_synthesis Synthesis & Isomer Separation cluster_isomers Isolated Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Characterization cluster_conclusion Conclusion synthesis Diels-Alder Reaction (Levopimaric Acid + Maleic Anhydride) separation Chromatographic Separation (e.g., Column Chromatography) synthesis->separation Crude Product endo Endo-MPA separation->endo exo Exo-MPA separation->exo nmr NMR Spectroscopy (¹H, ¹³C) endo->nmr ir FT-IR Spectroscopy endo->ir ms Mass Spectrometry (GC-MS or LC-MS) endo->ms exo->nmr exo->ir exo->ms comparison Comparative Analysis of: - Chemical Shifts (δ) - Coupling Constants (J) - Absorption Bands (cm⁻¹) - Fragmentation Patterns nmr->comparison ir->comparison ms->comparison conclusion Structural Elucidation & Isomer Differentiation comparison->conclusion

Caption: Experimental workflow for the comparative analysis of this compound isomers.

logical_relationship cluster_properties Governed by Stereochemistry cluster_spectroscopic_signatures Results in Different Spectroscopic Signatures cluster_application Application mpa_isomers This compound Isomers stereochemistry Endo vs. Exo Stereochemistry nmr_diff NMR Differences (Shielding, J-Coupling) stereochemistry->nmr_diff ir_diff IR Differences (Carbonyl Strain) stereochemistry->ir_diff ms_diff MS Differences (Fragment Ion Stability) stereochemistry->ms_diff application Unambiguous Isomer Identification & Characterization nmr_diff->application ir_diff->application ms_diff->application

Caption: Logical relationship between stereochemistry and spectroscopic data.

References

Safety Operating Guide

Proper Disposal of Maleopimaric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Maleopimaric acid, a complex resin acid derivative.

Due to the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach based on its chemical properties and general principles of hazardous waste management is imperative. This compound (C24H32O5) should be handled as a hazardous substance requiring disposal by a licensed professional waste management service.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the necessary steps for the safe segregation and preparation of this compound waste for professional disposal.

1. Waste Characterization and Segregation:

  • Treat all this compound and any materials contaminated with it (e.g., filter paper, contaminated labware) as hazardous waste.
  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous reactions.

2. Waste Containerization:

  • Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.
  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

3. Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
  • The storage area should be cool, dry, and well-ventilated.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
  • Provide the waste management service with all available information about the waste, including its chemical name and any known hazards.

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the disposal service.

Quantitative Data for Disposal

As no specific quantitative data for the disposal of this compound is available, the following table provides general guidance based on best practices for acidic organic chemical waste.

ParameterGuideline
Waste Classification Hazardous Waste (Assumed based on acidic nature and organic structure)
Recommended pH Range While neutralization may be possible, it should only be performed by trained personnel following a validated institutional protocol.
Container Type Chemically resistant, sealed container (e.g., High-Density Polyethylene - HDPE)
Storage Conditions Cool, dry, well-ventilated, and segregated from incompatible materials.
Disposal Method Incineration by a licensed hazardous waste facility is the most probable disposal route. Landfilling is generally not recommended.

Experimental Workflow for Waste Preparation

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid, Contaminated Materials) ppe->segregate container Select and Label Approved Waste Container segregate->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage contact Contact EHS or Licensed Disposal Service storage->contact end End: Waste Awaiting Professional Disposal contact->end

Caption: Workflow for preparing this compound waste for disposal.

Logical Decision Process for Disposal

is_waste Is this compound for Disposal? treat_as_hazardous Treat as Hazardous Waste is_waste->treat_as_hazardous Yes no_disposal Continue Use/ Proper Storage is_waste->no_disposal No follow_protocol Follow Institutional Disposal Protocol treat_as_hazardous->follow_protocol contact_ehs Contact Environmental Health & Safety (EHS) follow_protocol->contact_ehs professional_disposal Arrange for Professional Waste Disposal contact_ehs->professional_disposal

Caption: Decision-making for this compound disposal.

Safeguarding Your Research: A Comprehensive Guide to Handling Maleopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory use of Maleopimaric acid, ensuring the protection of researchers and the integrity of drug development processes.

For laboratory professionals engaged in pioneering research and development, the safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for working with this compound. By adhering to these procedural steps, researchers can mitigate risks, ensure a secure laboratory environment, and build a culture of safety that extends beyond the product itself.

Hazard Analysis and Personal Protective Equipment (PPE)

This compound, a derivative of abietic acid, presents several potential hazards that necessitate stringent safety measures. While specific toxicological data for this compound is limited, its structural similarity to Maleic acid suggests a comparable hazard profile. Maleic acid is known to be harmful if swallowed or in contact with skin, capable of causing severe skin burns and eye damage, and may trigger an allergic skin reaction. Furthermore, it is considered corrosive to the respiratory tract. Therefore, a comprehensive PPE strategy is crucial.

Recommended Personal Protective Equipment
PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory.
Face ShieldTo be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for signs of degradation or breakthrough.
Body Protection Laboratory CoatA buttoned, full-length lab coat is required.
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.
Closed-Toe ShoesMandatory for all laboratory work.
Respiratory Protection N95 or P100 RespiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following step-by-step guide outlines the key operational procedures.

Experimental Workflow for Handling this compound

Figure 1. Operational Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh and Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H I Eye/Skin Contact: Flush with Water L Seek Immediate Medical Attention I->L J Inhalation: Move to Fresh Air J->L K Spill: Contain and Neutralize K->L

Caption: A logical workflow for the safe handling of this compound.

Detailed Methodologies

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Preparation and Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

  • If preparing a solution, slowly add the this compound to the solvent to avoid splashing.

Spill Response:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste.

  • For larger spills, evacuate the area and contact the appropriate emergency response team.

  • Clean the spill area with a suitable absorbent material and decontaminate the surface.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a designated, labeled hazardous waste container.

  • Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container.

  • Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can foster a secure research environment and uphold the highest standards of safety in the pursuit of scientific advancement.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maleopimaric acid
Reactant of Route 2
Reactant of Route 2
Maleopimaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.